molecular formula C13H25NO3 B3052877 Tert-butyl 4-(2-hydroxyethyl)azepane-1-carboxylate CAS No. 473836-98-5

Tert-butyl 4-(2-hydroxyethyl)azepane-1-carboxylate

Cat. No.: B3052877
CAS No.: 473836-98-5
M. Wt: 243.34
InChI Key: PRBKOJFHUGVGDZ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-hydroxyethyl)azepane-1-carboxylate is a useful research compound. Its molecular formula is C13H25NO3 and its molecular weight is 243.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 4-(2-hydroxyethyl)azepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO3/c1-13(2,3)17-12(16)14-8-4-5-11(6-9-14)7-10-15/h11,15H,4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRBKOJFHUGVGDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(CC1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901152047
Record name 1,1-Dimethylethyl hexahydro-4-(2-hydroxyethyl)-1H-azepine-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473836-98-5
Record name 1,1-Dimethylethyl hexahydro-4-(2-hydroxyethyl)-1H-azepine-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=473836-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl hexahydro-4-(2-hydroxyethyl)-1H-azepine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901152047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Azepane Carboxylates: A Case of Structural Ambiguity

Author: BenchChem Technical Support Team. Date: February 2026

An Important Note on Chemical Identity: Initial searches for "Tert-butyl 4-(2-hydroxyethyl)azepane-1-carboxylate" did not yield a conclusive, publicly documented chemical entity with a corresponding unique CAS number, molecular formula, or consistent molecular weight. Instead, the scientific and commercial landscape is dominated by two closely related and structurally similar compounds: Tert-butyl 4-hydroxyazepane-1-carboxylate and Tert-butyl 4-(hydroxymethyl)azepane-1-carboxylate . This guide will provide a comprehensive overview of these two well-characterized molecules, as they represent the most likely intended subjects of interest for researchers in the field. It is crucial for scientific integrity to address this ambiguity at the outset.

This technical guide is intended for researchers, scientists, and drug development professionals. It will delve into the chemical properties, synthesis, and potential applications of these important heterocyclic building blocks, providing the in-depth, field-proven insights required for advanced research and development.

Part 1: Core Chemical and Physical Properties

The fundamental difference between the two primary compounds discussed lies in the substituent at the 4-position of the azepane ring. This seemingly minor structural change has a direct impact on their molecular formula and weight, which are critical parameters for any experimental work.

Compound NameMolecular FormulaMolecular Weight ( g/mol )
Tert-butyl 4-hydroxyazepane-1-carboxylateC11H21NO3215.29[1][2][3]
Tert-butyl 4-(hydroxymethyl)azepane-1-carboxylateC12H23NO3229.32[4]

Tert-butyl 4-hydroxyazepane-1-carboxylate features a hydroxyl group directly attached to the 4-position of the azepane ring. In contrast, Tert-butyl 4-(hydroxymethyl)azepane-1-carboxylate has a hydroxymethyl group at the same position, which introduces an additional carbon atom and two hydrogen atoms. This seemingly small difference can influence the molecule's polarity, hydrogen bonding potential, and reactivity in subsequent synthetic steps.

Part 2: Synthesis and Mechanistic Insights

The synthesis of these azepane derivatives often involves the protection of the nitrogen atom within the seven-membered ring with a tert-butoxycarbonyl (Boc) group. This protecting group strategy is widely employed in organic synthesis to prevent the secondary amine from participating in unwanted side reactions.

General Synthetic Approach:

A common strategy for the synthesis of substituted azepanes involves the modification of a pre-existing azepane ring system or the construction of the ring through cyclization reactions.

DOT Script for a Generalized Synthetic Workflow:

Synthetic Workflow Generalized Synthetic Pathway for Substituted Azepanes Start Azepane Precursor Boc_Protection Boc Protection of Azepane Nitrogen Start->Boc_Protection (Boc)2O, Base Functionalization Functionalization at C4 Position Boc_Protection->Functionalization Introduction of Hydroxyl or Hydroxymethyl Group Final_Product Final Product (e.g., Tert-butyl 4-hydroxyazepane-1-carboxylate) Functionalization->Final_Product

Sources

Solubility profile of Tert-butyl 4-(2-hydroxyethyl)azepane-1-carboxylate in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of Tert-butyl 4-(2-hydroxyethyl)azepane-1-carboxylate in Organic Solvents

Introduction: The Critical Role of Solubility in Chemical Development

This compound (CAS No. 478832-21-2, Molecular Formula: C₁₁H₂₁NO₃, Molecular Weight: 215.29 g/mol ) is a substituted azepane derivative.[1][2] Such structures are common building blocks in medicinal chemistry and materials science. The successful application of any chemical entity in these fields—be it as an active pharmaceutical ingredient (API), an intermediate in a complex synthesis, or a component in a novel formulation—is fundamentally dependent on its solubility.

Solubility, the maximum concentration of a substance that can dissolve in a solvent to form a homogeneous solution, governs everything from reaction kinetics and purification efficiency to bioavailability and therapeutic efficacy.[3][4] A poorly characterized solubility profile can lead to significant challenges, including suboptimal reaction yields, difficulties in formulation, and failed clinical outcomes.[5][6][7]

This guide provides a comprehensive framework for understanding and experimentally determining the solubility of this compound in a range of common organic solvents. It combines theoretical principles with a detailed, field-proven experimental protocol, designed to generate reliable and reproducible data in a research and development setting.

Part 1: A Theoretical Framework for Solubility

The solubility of a compound is dictated by the interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a foundational principle, suggesting that substances with similar polarities are more likely to be miscible.[8][9][10] To predict the solubility behavior of our target compound, we must first analyze its molecular structure.

Molecular Structure Analysis: An Amphiphilic Nature

This compound possesses distinct regions of varying polarity, giving it an amphiphilic character.

  • Polar, Hydrogen-Bonding Regions:

    • Hydroxyl Group (-OH): The terminal hydroxyl group on the ethyl side chain is a potent hydrogen bond donor and acceptor. This feature strongly promotes interaction with polar, protic solvents (e.g., alcohols).[8]

    • Carbamate Group (-OC(=O)N-): The ester and amide functionalities within the tert-butoxycarbonyl (Boc) protecting group contain electronegative oxygen and nitrogen atoms, acting as hydrogen bond acceptors.

  • Non-Polar, Hydrophobic Regions:

    • Azepane Ring: The seven-membered saturated hydrocarbon ring forms a flexible, non-polar backbone.

    • Tert-butyl Group: This bulky, sterically hindering group is highly lipophilic and contributes significantly to the molecule's non-polar character.

This structural duality suggests that the compound will not exhibit extreme solubility in either highly polar or purely non-polar solvents. Instead, its solubility is expected to be optimal in solvents of intermediate polarity that can effectively solvate both its hydrophobic regions and its hydrogen-bonding functional groups.

Part 2: Experimental Determination of Equilibrium Solubility

To obtain definitive solubility data, an empirical approach is required. The Saturation Shake-Flask Method is the universally recognized "gold standard" for determining thermodynamic equilibrium solubility due to its reliability and direct measurement of the saturation point.[11][12][13] Adherence to Good Laboratory Practice (GLP) is paramount throughout the procedure to ensure the integrity, consistency, and trustworthiness of the generated data.[14][15][16]

Detailed Protocol: The Saturation Shake-Flask Method

This protocol outlines a self-validating system for measuring the solubility of this compound.

Core Principle: An excess of the solid compound is agitated in the solvent for a sufficient period to allow the system to reach thermodynamic equilibrium. The resulting saturated solution is then carefully separated from the undissolved solid and its concentration is accurately measured.[11][12]

Materials and Equipment:

  • Solute: this compound (purity >97%).

  • Solvents: A representative range of analytical grade organic solvents, such as:

    • Heptane (Non-polar)

    • Toluene (Aromatic, non-polar)

    • Dichloromethane (DCM) (Halogenated, polar aprotic)

    • Ethyl Acetate (Ester, polar aprotic)

    • Acetone (Ketone, polar aprotic)

    • Isopropanol (IPA) (Polar protic)

    • Ethanol (Polar protic)

    • Methanol (Polar protic)

  • Apparatus: Analytical balance, glass vials with PTFE-lined screw caps, orbital shaker or rotator with temperature control, centrifuge, syringe filters (0.22 µm, chemically resistant, e.g., PTFE), volumetric flasks, and an HPLC system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector).

Experimental Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis & Calculation A Add Excess Solute to Solvent in Vial B Seal Vials Tightly A->B C Agitate at Constant Temp. (e.g., 25°C for 48h) B->C D Visually Confirm Excess Solid Remains C->D E Centrifuge to Pellet Undissolved Solid D->E F Withdraw Supernatant E->F G Filter through 0.22µm Syringe Filter F->G H Prepare Serial Dilutions of Saturated Filtrate G->H I Quantify Concentration via Validated HPLC Method H->I J Calculate Solubility (mg/mL, mol/L) I->J

Caption: Workflow for the Shake-Flask Solubility Determination.

Step-by-Step Methodology:

  • Preparation: To a series of glass vials, add a precisely weighed amount of the selected solvent (e.g., 2.0 mL). Add an excess amount of this compound (e.g., ~20-50 mg, ensuring it is more than can possibly dissolve).

    • Causality: Using an excess of solid is mandatory to ensure that the solution becomes saturated and reaches a true thermodynamic equilibrium.[12][17]

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25.0 ± 0.5 °C). Agitate the samples for a defined period, typically 24 to 72 hours.

    • Causality: Sufficient agitation time is critical to overcome kinetic barriers to dissolution and ensure the system reaches a stable equilibrium state.[18][19] A 48-hour period is often a robust starting point. The presence of undissolved solid must be visually confirmed at the end of this period.

  • Phase Separation: Remove the vials from the shaker and let them stand to allow larger particles to settle. To ensure complete separation of the liquid and solid phases, centrifuge the vials (e.g., at 10,000 rpm for 15 minutes).

    • Causality: Centrifugation pellets the fine, suspended solid particles that would otherwise clog the filter and lead to erroneously high solubility readings.[20]

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a clean pipette. Immediately filter the supernatant through a chemically inert 0.22 µm syringe filter into a clean HPLC vial.

    • Causality: Filtration removes any remaining microscopic solid particles, ensuring that only the dissolved solute is analyzed. The filter material must be validated to not adsorb the solute.

  • Quantification via HPLC:

    • Method Validation: Develop a validated HPLC method capable of accurately quantifying the analyte. This includes establishing linearity, accuracy, and precision.

    • Standard Curve Preparation: Prepare a series of calibration standards of the compound in a suitable solvent at known concentrations. Analyze these standards to generate a standard curve (Peak Area vs. Concentration).[21][22]

    • Sample Analysis: Dilute the filtered saturated solution with the mobile phase to bring its concentration within the linear range of the standard curve. Analyze the diluted sample.

    • Calculation: Using the regression equation from the standard curve, calculate the concentration of the diluted sample. Multiply this value by the dilution factor to determine the final solubility concentration in the original solvent.[21]

Part 3: Data Presentation and Interpretation

Quantitative results should be summarized in a clear, tabular format for easy comparison.

Table 1: Solubility Profile of this compound at 25°C

SolventPolarity IndexSolubility (mg/mL)Solubility (mol/L)
Heptane0.1Expected LowExpected Low
Toluene2.4Expected ModerateExpected Moderate
Dichloromethane3.1Expected Moderate-HighExpected Moderate-High
Ethyl Acetate4.4Expected HighExpected High
Acetone5.1Expected HighExpected High
Isopropanol3.9Expected Very HighExpected Very High
Ethanol4.3Expected Very HighExpected Very High
Methanol5.1Expected Very HighExpected Very High
(Note: The values in this table are predictive and must be determined experimentally.)

Interpretation of Expected Results:

  • The solubility is expected to be lowest in non-polar alkane solvents like heptane, which cannot interact effectively with the compound's polar hydroxyl and carbamate groups.[23]

  • Solvents of intermediate polarity, particularly those that can act as hydrogen bond acceptors (e.g., Ethyl Acetate, Acetone), are predicted to be effective solvents.

  • The highest solubility is anticipated in polar protic solvents like isopropanol, ethanol, and methanol. These solvents can act as both hydrogen bond donors and acceptors, allowing them to strongly solvate the polar functional groups of the molecule while their alkyl portions interact favorably with its non-polar backbone.[8]

Part 4: Advanced Concepts & Predictive Approaches

While experimental determination is the gold standard, modern computational tools can provide valuable early insights. Quantitative Structure-Property Relationship (QSPR) and machine learning models are increasingly used to predict solubility based on molecular descriptors.[24][25] These in silico methods can rapidly screen large numbers of compounds or solvent systems, helping to prioritize experimental work and guide formulation strategies, though they are not a substitute for rigorous empirical measurement.[26]

Conclusion

The solubility profile of this compound is a critical parameter for its effective use in research and development. Its amphiphilic structure, containing both polar hydrogen-bonding groups and significant non-polar regions, dictates a nuanced solubility behavior across different organic solvents. By employing a robust and systematic methodology like the Saturation Shake-Flask method under GLP conditions, researchers can generate high-quality, reliable data. This information is indispensable for guiding decisions in chemical synthesis, process optimization, and, most critically, in the development of safe and effective pharmaceutical formulations.

References

  • Vertex AI Search Grounding. (n.d.). Polarity and Solubility of Organic Compounds. Retrieved February 15, 2026.
  • Goryński, K., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports. Available at: [Link]

  • MtoZ Biolabs. (n.d.).
  • Vandavasi, V., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. Available at: [Link]

  • ECHEMI. (n.d.).
  • Vandavasi, V., et al. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. Available at: [Link]

  • Wikipedia. (n.d.).
  • Khan Academy. (n.d.). Solubility of organic compounds. Retrieved February 15, 2026.
  • Haghighat, N., et al. (2023). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. ChemRxiv. Available at: [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved February 15, 2026.
  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved February 15, 2026.
  • Chemistry LibreTexts. (2022). 3.1: Physical properties of organic compounds. Retrieved February 15, 2026.
  • Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. Available at: [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. Retrieved February 15, 2026.
  • ELGA LabWater. (n.d.). High Performance Liquid Chromatography (HPLC). Retrieved February 15, 2026.
  • Ionescu, C., et al. (2020). The Importance of Solubility for New Drug Molecules. Molecules. Available at: [Link]

  • Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. Acta Pharmaceutica Hungarica. Available at: [Link]

  • Tentamus Group. (n.d.). GLP studies for method development. Retrieved February 15, 2026.
  • Biorelevant.com. (n.d.). USP <1236>: Solubility Measurements Chapter. Retrieved February 15, 2026.
  • SCION Instruments. (n.d.).
  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved February 15, 2026.
  • Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. Available at: [Link]

  • ResearchGate. (n.d.). Principles of Solubility. Retrieved February 15, 2026.
  • PubChem. (n.d.).
  • International Journal of Pharmaceutical and Chemical Sciences. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved February 15, 2026.
  • PubChem. (n.d.). tert-Butyl 4-(hydroxymethyl)
  • Chemistry LibreTexts. (2025). 5.
  • ResearchGate. (n.d.). The Experimental Determination of Solubilities. Retrieved February 15, 2026.
  • ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved February 15, 2026.
  • ResearchGate. (2025). Good laboratory practice of equilibrium solubility measurement. Retrieved February 15, 2026.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved February 15, 2026.
  • Synthonix. (n.d.). Tert-butyl 4-hydroxyazepane-1-carboxylate - [B0130]. Retrieved February 15, 2026.
  • Lorimer, J. W., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data. Available at: [Link]

  • ECA Academy. (2023). Revision of USP Chapter <1236> Solubility Measurements Published for Comments. Retrieved February 15, 2026.
  • PubChem. (n.d.).
  • MilliporeSigma. (n.d.). tert-Butyl 4-hydroxyazepane-1-carboxylate | 478832-21-2. Retrieved February 15, 2026.
  • INDOFINE Chemical Company. (n.d.). tert-BUTYL 4-HYDROXYAZEPANE-1-CARBOXYLATE | 478832-21-2. Retrieved February 15, 2026.
  • The Center for Professional Innovation & Education (CfPIE). (2025). Understanding Good Laboratory Practice (GLP) Guidelines. Retrieved February 15, 2026.
  • European Food Safety Authority (EFSA). (n.d.). Good Laboratory Practice (GLP). Retrieved February 15, 2026.

Sources

Technical Hazard Guide & SDS: Tert-butyl 4-(2-hydroxyethyl)azepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Contextual Overview[1]

Compound Name: Tert-butyl 4-(2-hydroxyethyl)azepane-1-carboxylate Synonyms: 1-Boc-4-(2-hydroxyethyl)azepane; N-Boc-4-(2-hydroxyethyl)hexamethyleneimine Chemical Family: Boc-protected Amino Alcohol / Azepane Derivative CAS Number: Not Mass Indexing (Analogous Reference: 1065608-51-6 for hydroxymethyl variant) Molecular Formula: C₁₃H₂₅NO₃ Molecular Weight: ~243.34 g/mol

Scientific Context

This compound serves as a critical chiral scaffold in medicinal chemistry, specifically for the synthesis of peptidomimetics and macrocyclic drugs. The azepane ring (7-membered nitrogen heterocycle) provides a unique conformational restriction compared to piperidines (6-membered), while the tert-butoxycarbonyl (Boc) group acts as an acid-labile protecting group for the amine. The primary alcohol handle (2-hydroxyethyl) allows for further functionalization via oxidation, esterification, or halogenation.

Hazard Identification (GHS Classification)

Note: As a specialized research chemical, specific toxicological data (LD50) is extrapolated from Structure-Activity Relationships (SAR) of the homologous series (e.g., Tert-butyl 4-(hydroxymethyl)azepane-1-carboxylate).

GHS Label Elements

Signal Word: WARNING

Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) 4Harmful if swallowed.[1][2][3][4]H302
Skin Corrosion/Irritation 2Causes skin irritation.H315
Eye Damage/Irritation 2ACauses serious eye irritation.[1][2]H319
STOT - Single Exposure 3May cause respiratory irritation.[2]H335
Precautionary Strategy
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/eye protection/face protection.[5][6]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do.[4][5] Continue rinsing.[5]

Emergency Response Architecture

The following decision matrix outlines the immediate response protocols for exposure incidents. This workflow prioritizes containment and neutralization of the irritant.

EmergencyResponse Start EXPOSURE INCIDENT Route Identify Route Start->Route Eye EYE CONTACT (H319) Route->Eye Skin SKIN CONTACT (H315) Route->Skin Inhal INHALATION (H335) Route->Inhal Ingest INGESTION (H302) Route->Ingest EyeAction Flush 15+ min Lift eyelids Remove contacts Eye->EyeAction SkinAction Remove clothing Wash soap/water No organic solvents Skin->SkinAction InhalAction Fresh air Oxygen if hypoxic Sit upright Inhal->InhalAction IngestAction Rinse mouth Do NOT induce vomiting Call Poison Control Ingest->IngestAction Medical SEEK MEDICAL ATTENTION (Bring SDS) EyeAction->Medical SkinAction->Medical InhalAction->Medical IngestAction->Medical

Figure 1: Immediate response workflow for exposure to Boc-azepane derivatives.

Technical Handling & Storage Protocols

The integrity of the Boc group and the conformational stability of the azepane ring dictate the storage requirements.

Storage Logic (Self-Validating System)
  • Temperature Control (2-8°C):

    • Causality: Higher temperatures increase the kinetic energy for spontaneous decarboxylation (loss of Boc group) or transesterification of the side-chain alcohol.

    • Validation: Store in a dedicated chemical refrigerator. If the compound turns from a white solid to a gummy oil/yellow liquid, thermal degradation has occurred.

  • Moisture Exclusion (Desiccate):

    • Causality: Water can act as a nucleophile or proton source, accelerating hydrolysis of the carbamate linkage over long periods.

    • Validation: Use a tightly sealed container with silica gel sachets.

  • Acid Segregation:

    • Causality: The Boc group is acid-labile (cleaved by HCl, TFA). Exposure to acid fumes (even trace HCl in a shared cabinet) will deprotect the amine, yielding the hygroscopic HCl salt.

    • Validation: Store away from strong acids.

Experimental Handling
  • Solubility: Soluble in DCM, MeOH, DMSO, and Ethyl Acetate.

  • Protocol: When weighing, use a static-free spatula. If the compound is an oil (common for impure fractions), weigh by difference using a syringe or dropper to avoid cross-contamination.

Physico-Chemical Properties (Predicted)

PropertyValue / DescriptionNote
Physical State Solid (Low melting) or Viscous OilDepends on purity/crystallinity
Color White to Off-WhiteYellowing indicates oxidation
Melting Point 45–55 °CPredicted based on homologs
Boiling Point >300 °CDecomposes before boiling
Flash Point >110 °CClosed Cup (Predicted)
LogP ~1.5 - 2.0Lipophilic (Boc dominance)
pKa ~14 (Alcohol), -2 (Carbamate)Non-ionizable at phys.[1][2][7][8] pH

Stability & Reactivity Workflow

The following diagram illustrates the chemical stability profile and incompatible workflows.

Stability Compound Boc-Azepane-Alcohol Acid Strong Acids (TFA, HCl) Compound->Acid Avoid Base Strong Bases (NaOH > 1M) Compound->Base Avoid Oxidizer Oxidizers (Jones, KMnO4) Compound->Oxidizer Controlled Rxn Result1 Deprotection (Loss of Boc) Acid->Result1 Violent Gas (CO2) Result2 Hydrolysis (Carbamate cleavage) Base->Result2 Result3 Alcohol Oxidation (Aldehyde/Acid) Oxidizer->Result3 Desired Transformation

Figure 2: Chemical stability and reactivity profile. Note the gas evolution risk with acids.

Toxicological Information

Acute Toxicity[2][4][5]
  • Oral: Predicted LD50 > 500 mg/kg (Rat). Based on data for tert-butyl 4-hydroxyazepane-1-carboxylate [1].

  • Dermal: No specific data.[3] Treat as permeating.

  • Inhalation: Dust/mist is irritating to mucous membranes.

Chronic Effects
  • Carcinogenicity: Not listed by IARC, NTP, or OSHA.

  • Sensitization: Boc-derivatives are generally low sensitizers, but individual susceptibility varies.

Disposal Considerations

Waste Code: Non-regulated (unless mixed with solvents). Methodology:

  • Dissolve in a combustible solvent (e.g., acetone).

  • Incinerate in a chemical incinerator equipped with an afterburner and scrubber.

  • Do NOT flush down the drain. The lipophilicity (LogP ~1.8) suggests potential for bioaccumulation in aquatic environments if released in bulk.

References

  • PubChem. (2025).[2] Tert-butyl 4-(hydroxymethyl)azepane-1-carboxylate (Compound). National Library of Medicine.[2] [Link][2]

  • ECHA. (2023). Guidance on the Application of the CLP Criteria. European Chemicals Agency. [Link]

Sources

The Unexplored Dimension: A Technical Guide to 4-Substituted Azepane Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical manual for the design, synthesis, and application of 4-substituted azepane building blocks. Unlike the ubiquitous piperidine (6-membered) or pyrrolidine (5-membered) rings, the 7-membered azepane offers a unique "Goldilocks" zone of conformational flexibility and distinct vector geometry, making it a high-value scaffold for escaping the "flatland" of traditional medicinal chemistry.

Executive Summary

The 4-substituted azepane core represents a strategic opportunity in modern drug discovery. While 2-substituted azepanes are common (often derived from chiral pool amino acids), the 4-substituted variants provide a distal vector relative to the nitrogen, allowing pharmacophores to explore unique 3D space. This guide outlines the conformational advantages, synthesizes the most robust production methods (including recent photochemical breakthroughs), and provides validated protocols for integrating these scaffolds into lead optimization campaigns.

Part 1: The Conformational Advantage

Escaping the Chair

Unlike the rigid chair conformation of piperidine, the azepane ring is fluxional. It exists primarily in a dynamic equilibrium between the Twist-Chair (TC) and Twist-Boat (TB) conformations.

  • Puckering Parameters: The 7-membered ring allows for "pseudorotation," meaning the ring can adapt its shape to maximize binding interactions with a target protein, a feature often cited as "induced fit" capability.

  • Vector Geometry: In a 4-substituted piperidine, the substituent is strictly equatorial or axial (180° or 60° dihedral). In a 4-substituted azepane, the substituent projects at intermediate angles, accessing binding pockets that are sterically occluded to 6-membered rings.[1]

Key Insight: Use 4-substituted azepanes as bioisosteres for 4-substituted piperidines when you need to break metabolic symmetry or slightly alter the vector of a pendant aryl group to improve potency (Scaffold Hopping).

Part 2: Strategic Synthetic Pathways

We identify three primary routes to access 4-substituted azepanes. The choice depends on the substrate complexity and scale.

Pathway A: Ring-Closing Metathesis (RCM)
  • Best for: Diversity-oriented synthesis, creating unsaturated "4-azepenes" that can be further functionalized.[1]

  • Mechanism: Uses Grubbs II or Hoveyda-Grubbs catalysts to cyclize diallyl amine precursors.

  • Critical Constraint: Requires high dilution (typically <0.01 M) to favor intramolecular cyclization over intermolecular polymerization (ADMET).

Pathway B: Photochemical Dearomative Ring Expansion (The "Leonori" Method)
  • Best for: Rapid access to complex, pharmacologically relevant azepanes from cheap nitroarenes.[1]

  • Mechanism: A blue-light-mediated cascade converting a 6-membered nitroarene directly into a 7-membered azepane.

  • Advantage: Allows direct translation of para-substituted nitrobenzenes into 4-substituted azepanes in essentially two steps.

Pathway C: Regioselective Ring Expansion (Schmidt/Beckmann)[1]
  • Best for: Scale-up of simple ketones.

  • Challenge: Regioselectivity is difficult to control in 4-substituted cyclohexanones, often yielding mixtures of 4- and 5-substituted azepanones unless the C4 substituent is bulky (e.g., t-butyl) or electronically biasing.

Visualization: Synthesis Decision Matrix

SynthesisDecision cluster_legend Key Decision Factors Start Target: 4-Substituted Azepane Q1 Is the precursor an aromatic ring? Start->Q1 Q2 Do you need a C4-Alkene handle? Q1->Q2 No MethodB Method B: Photochemical Expansion (Nitroarene -> Azepane) Q1->MethodB Yes (Nitroarene) MethodA Method A: Ring-Closing Metathesis (Grubbs Cat.) Q2->MethodA Yes (Unsaturated) MethodC Method C: Schmidt/Beckmann (Cyclohexanone -> Azepanone) Q2->MethodC No (Saturated Ketone) Legend RCM: High Dilution Required Photo: Novelty & Speed Schmidt: Scale & Cost

Caption: Decision matrix for selecting the optimal synthetic route based on precursor availability and structural requirements.

Part 3: Detailed Experimental Protocol

Protocol: Synthesis of tert-Butyl 4-oxoazepane-1-carboxylate via RCM

This protocol is chosen for its reliability in generating a versatile "building block" (the ketone) that can be reductively aminated to form 4-aminoazepanes.

Reagents:

  • N-Boc-diallylamine derivative (Precursor)

  • Grubbs Catalyst, 2nd Generation (G-II)[1]

  • Dichloromethane (DCM), anhydrous, degassed[1]

  • Pb(OAc)₄ (for oxidative cleavage if starting from diol) or standard oxidation reagents.

Step 1: Precursor Assembly
  • Allylation: React tert-butyl allylcarbamate with 4-bromo-1-butene (or equivalent) using NaH in DMF to form the diene precursor: tert-butyl allyl(but-3-en-1-yl)carbamate.

    • Note: Using chains of unequal length (allyl + homoallyl) is critical to forming the 7-membered ring.

Step 2: Ring-Closing Metathesis (The Critical Step)
  • Setup: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser and argon inlet.

  • Solvent Charge: Add anhydrous DCM. Crucial: Calculate volume to achieve a substrate concentration of 0.005 M (5 mM).

    • Why: Higher concentrations (>10 mM) drastically increase intermolecular dimerization, forming macrocyclic oligomers instead of the desired ring.

  • Catalyst Addition: Add Grubbs II catalyst (2–5 mol%).

  • Reflux: Heat to reflux (40°C) for 12–24 hours under inert atmosphere. Monitor by TLC/LCMS for disappearance of the diene.

  • Workup: Concentrate the solvent. Purify via silica gel chromatography.

    • Result:tert-butyl 2,3,4,7-tetrahydro-1H-azepine-1-carboxylate (The unsaturated azepene).[1]

Step 3: Functionalization (Hydroboration-Oxidation or Wacker)

To install the 4-substituent (e.g., a ketone or alcohol):

  • Hydroboration: Treat the azepene with BH₃·THF followed by H₂O₂/NaOH.

    • Regioselectivity:[1][2] This typically yields a mixture of 4- and 5-substituted isomers. Separation of isomers is required at this stage or via ketone crystallization.

  • Oxidation: Convert the resulting alcohol to the ketone using Dess-Martin Periodinane (DMP).

    • End Product:N-Boc-4-azepanone .

Part 4: Medicinal Chemistry Applications

Scaffold Hopping: The Piperidine Bioisostere

A powerful strategy is replacing a 4-substituted piperidine core in a known active compound with a 4-substituted azepane.

Case Study Logic:

  • Drug: Melperone (Antipsychotic, 4-substituted piperidine).[1]

  • Modification: Expansion to 4-substituted azepane.

  • Result: The Leonori group demonstrated that this expansion is chemically feasible via nitroarene insertion. The resulting azepane maintains the hydrophobic vector but alters the "depth" of the substituent in the binding pocket, potentially reducing hERG liability or improving selectivity against off-target GPCRs.

Biological Pathway Visualization

SAR_Logic cluster_outcome Pharmacological Outcome Piperidine 4-Substituted Piperidine (Rigid Chair) Target GPCR / Enzyme Pocket Piperidine->Target Defined Vector (180°) Azepane 4-Substituted Azepane (Flexible Twist-Chair) Azepane->Target Adaptive Vector (Induced Fit) Outcome1 Altered Metabolic Profile (Different hydroxylation sites) Azepane->Outcome1 Outcome2 Selectivity Gain (Avoids flatland clashes) Azepane->Outcome2

Caption: SAR logic for replacing piperidine with azepane to exploit conformational flexibility and novel vectors.

References

  • Leonori, D., et al. (2023).[1] Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry.

    • [Link][1]

    • Significance: Groundbreaking method for converting nitrobenzenes directly to azepanes.
  • Grubbs, R. H., et al. (2006).[1] Olefin Metathesis: The Early Days (Nobel Lecture). Angewandte Chemie International Edition.

    • [Link][1]

    • Significance: Foundational text for the RCM mechanism used in P
  • Aubé, J., et al. (2008).[1] Cation–π Control of Regiochemistry of Intramolecular Schmidt Reactions en Route to Bridged Bicyclic Lactams. Journal of the American Chemical Society.[3]

    • [Link][1]

    • Significance: Defines the regioselectivity rules for Schmidt reactions (P
  • Nortcliffe, A., & Moody, C. J. (2015).[1][4] Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry.[5] Bioorganic & Medicinal Chemistry.[4][5][6]

    • [Link][1]

    • Significance: Reviews functionalization str
  • Life Chemicals. (2020). C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research. Significance: Industrial perspective on available building blocks.

Sources

Methodological & Application

Synthesis protocols for Tert-butyl 4-(2-hydroxyethyl)azepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis Protocols for Tert-butyl 4-(2-hydroxyethyl)azepane-1-carboxylate

Executive Summary & Strategic Rationale

The azepane (homopiperidine) ring is a privileged scaffold in medicinal chemistry, offering a unique seven-membered conformational flexibility that differentiates it from the ubiquitous piperidine and pyrrolidine cores. The specific target, This compound , serves as a critical "linker-ready" building block.[1] The C4-hydroxyethyl handle allows for precise conjugation (e.g., PROTAC linkers, fragment growing) while the N-Boc group maintains orthogonality during downstream diversification.[1]

This guide details a robust, three-stage synthesis protocol designed for reproducibility and scalability. Unlike traditional ring-closing metathesis (RCM) routes which can be difficult to scale, this protocol utilizes a Ring Expansion – Homologation – Reduction strategy starting from commercially available materials.[1]

Retrosynthetic Analysis & Pathway Visualization

The most reliable disconnection for the 4-(2-hydroxyethyl) side chain is via the reduction of a homologous ester.[1] This ester is accessible through a Horner-Wadsworth-Emmons (HWE) reaction on the corresponding ketone.[1] The 7-membered ketone core is efficiently generated via ring expansion of 4-piperidone.[1]

Synthesis Pathway Diagram:

AzepaneSynthesis Start 1-Boc-4-piperidone (Starting Material) Int1 1-Boc-4-oxoazepane (Key Intermediate) Start->Int1 Ethyl Diazoacetate BF3·OEt2, -25°C Int2 Unsaturated Ester (HWE Product) Int1->Int2 Triethyl phosphonoacetate NaH, THF, 0°C Int3 Saturated Ester (Hydrogenated) Int2->Int3 H2, Pd/C MeOH Target Tert-butyl 4-(2-hydroxyethyl) azepane-1-carboxylate (Target) Int3->Target LiBH4 THF, 0°C -> RT

Figure 1: Step-wise synthetic logic from 6-membered precursor to 7-membered functionalized target.

Detailed Experimental Protocols

Step 1: Synthesis of Tert-butyl 4-oxoazepane-1-carboxylate

Rationale: Direct ring expansion of 4-piperidone is more atom-economical than Dieckmann condensation routes.[1]

  • Reagents: 1-Boc-4-piperidone (1.0 eq), Ethyl diazoacetate (1.2 eq), BF3·OEt2 (1.1 eq).[2]

  • Solvent: Diethyl ether (anhydrous).

Protocol:

  • Dissolve 1-Boc-4-piperidone in anhydrous diethyl ether under

    
     atmosphere. Cool to -25°C.[1]
    
  • Add

    
     dropwise, maintaining temperature below -20°C.
    
  • Slowly add ethyl diazoacetate (EDA) over 1 hour. Caution: EDA is potentially explosive; use a blast shield.[1]

  • Allow the mixture to warm to 0°C and stir for 2 hours.

  • Quench: Carefully add 30%

    
     solution.
    
  • Workup: Extract with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash column chromatography (Hexane/EtOAc 8:2) yields the ketone as a pale yellow oil.[3]

Step 2: C-C Bond Formation (HWE Olefination)

Rationale: The Horner-Wadsworth-Emmons reaction is preferred over the Wittig reaction for its higher E-selectivity and easier removal of phosphate byproducts compared to phosphine oxides.[1]

  • Reagents: Triethyl phosphonoacetate (1.2 eq), NaH (60% dispersion, 1.3 eq), 1-Boc-4-oxoazepane (1.0 eq).

  • Solvent: THF (anhydrous).

Protocol:

  • Suspend NaH in anhydrous THF at 0°C under Argon.

  • Add triethyl phosphonoacetate dropwise.[1] Stir for 30 min until gas evolution ceases (formation of phosphonate carbanion).

  • Add a solution of 1-Boc-4-oxoazepane in THF dropwise to the reaction mixture.

  • Warm to Room Temperature (RT) and stir for 4-6 hours. Monitor by TLC (disappearance of ketone).

  • Workup: Quench with saturated

    
    . Extract with EtOAc.[1][4]
    
  • Result: Yields Tert-butyl 4-(2-ethoxy-2-oxoethylidene)azepane-1-carboxylate (Unsaturated Ester).

Step 3: Hydrogenation & Reduction Sequence

Rationale: A two-step reduction is safer and cleaner than attempting a direct reduction of the unsaturated ester to the alcohol, which can lead to allylic alcohol byproducts.[1]

Part A: Hydrogenation

  • Dissolve the unsaturated ester in MeOH.[1]

  • Add 10% Pd/C (5 wt% loading).

  • Stir under

    
     balloon (1 atm) for 12 hours.
    
  • Filter through Celite to remove catalyst.[1] Concentrate to obtain the Saturated Ester .[1]

Part B: Selective Reduction to Alcohol Critical Control Point: Lithium Borohydride (


) is selected over 

(LAH). While LAH is effective,

offers superior chemoselectivity for esters in the presence of carbamates (Boc groups), minimizing the risk of N-deprotection.
  • Reagents: Saturated Ester (1.0 eq),

    
     (2.0 M in THF, 2.5 eq).
    
  • Solvent: THF.

Protocol:

  • Dissolve the saturated ester in anhydrous THF and cool to 0°C.

  • Add

    
     solution dropwise.[1]
    
  • Allow to warm to RT and stir for 16 hours.

  • Quench: Cool to 0°C. Add MeOH dropwise (vigorous bubbling), followed by saturated sodium tartrate solution (to break up boron complexes).

  • Extraction: Extract with DCM (3x).

  • Purification: Silica gel chromatography (DCM/MeOH 95:5).

Analytical Data Summary

Target Molecule: this compound Formula:


MW:  243.34  g/mol [1]
PropertySpecification / Expected ValueNotes
Appearance Colorless to pale yellow viscous oil
1H NMR (CDCl3)

3.65 (t, 2H, -CH2OH), 3.40 (m, 4H, N-CH2), 1.45 (s, 9H, Boc)
Diagnostic triplet for primary alcohol
MS (ESI) [M+H]+ = 244.2; [M+Na]+ = 266.2Loss of t-Bu often seen: [M-56]+
Rf Value 0.35 (DCM/MeOH 95:[1]5)Visualizes with KMnO4 stain
Solubility Soluble in DCM, MeOH, DMSO, EtOAcInsoluble in water

Safety & Troubleshooting (Expert Insights)

  • Ethyl Diazoacetate (EDA): Highly toxic and potentially explosive. Never distill to dryness.[1] Use plastic spatulas (avoid metal contact with diazo compounds).

  • Boc Stability: Avoid heating above 60°C during the workup of Step 3, as the combination of Lewis acidic boron species and heat can degrade the Boc group.

  • Phosphonate Removal: If the HWE reaction yields a gummy byproduct, wash the organic phase with 1M NaOH to remove excess phosphonoacetate acid derivatives.

References

  • ACS Publications. Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate.[1]

    • Source:

  • National Institutes of Health (PubChem). Tert-butyl 4-(2-ethoxy-2-oxoethylidene)azepane-1-carboxylate (Intermediate).[1]

    • Source:

  • Chemistry Steps.Selective Reduction of Esters to Alcohols.

    • Source:

  • Organic Syntheses.

    • Source: (General Reference for Diazo chemistry).

Sources

Converting hydroxyethyl side chains to leaving groups in azepanes

Author: BenchChem Technical Support Team. Date: February 2026

Converting Side-Chain Alcohols to Leaving Groups

Executive Summary

The conversion of a hydroxyethyl side chain (


) to a reactive leaving group (LG) on an azepane scaffold presents a unique set of challenges compared to standard aliphatic alcohols. The 7-membered azepane ring possesses distinct conformational flexibility (pseudorotation) and transannular strain.

This guide details the protocols for converting the hydroxyl group to Mesylates (OMs) , Tosylates (OTs) , and Bromides (Br) . It prioritizes chemoselectivity , specifically addressing the risk of intramolecular nucleophilic attack by the azepane nitrogen (aziridinium formation) and the competition between substitution (


) and elimination (

).
Strategic Analysis: The "Nitrogen Problem"

Before attempting functionalization, the electronic state of the azepane nitrogen is the critical variable.

  • The Risk: A free secondary or tertiary amine within the azepane ring is highly nucleophilic. Upon activation of the hydroxyl group, the nitrogen can perform an intramolecular backside attack, forming a bicyclic aziridinium or azetidinium ion. This effectively "caps" the molecule, preventing further reaction or leading to decomposition.

  • The Solution: The azepane nitrogen must be electronically deactivated using an electron-withdrawing protecting group (PG) such as Boc (tert-butyloxycarbonyl), Cbz (carboxybenzyl), or Ts (tosyl) prior to alcohol activation.

Decision Logic: Leaving Group Selection
Leaving GroupReagent SystemStabilityReactivityBest For...
Mesylate (OMs) MsCl / Et

N / DCM
ModerateHighStandard intermediate for nucleophilic displacement.
Tosylate (OTs) TsCl / Pyridine / DCMHighModerateCompounds requiring purification/storage before the next step.
Bromide (Br) CBr

/ PPh

(Appel)
HighHighAcid-sensitive substrates; one-pot conversion to halide.
Iodide (I) I

/ PPh

/ Imidazole
LowVery HighImmediate in-situ reaction (e.g., alkylation).
Visualizations
Diagram 1: Strategic Workflow & Decision Tree

Azepane_Workflow Start Start: Hydroxyethyl Azepane CheckN Check Azepane Nitrogen Status Start->CheckN FreeAmine Free Amine (NH / N-Alkyl) CheckN->FreeAmine Nucleophilic Protected Protected (N-Boc, N-Cbz, N-Ts) CheckN->Protected Non-Nucleophilic ProtectStep Protocol: N-Protection (Boc2O or Cbz-Cl) FreeAmine->ProtectStep Must Protect SelectLG Select Leaving Group Strategy Protected->SelectLG ProtectStep->Protected Path_Ms Strategy A: Sulfonylation (MsCl/TsCl) SelectLG->Path_Ms Standard Path_Appel Strategy B: Halogenation (Appel Reaction) SelectLG->Path_Appel Acid Sensitive Exec_Ms Execute: 0°C, DCM, Et3N Quench: NaHCO3 Path_Ms->Exec_Ms Exec_Appel Execute: 0°C -> RT, DCM CBr4 + PPh3 Path_Appel->Exec_Appel QC QC: 1H NMR Check alpha-proton shift Exec_Ms->QC Exec_Appel->QC

Caption: Decision workflow for selecting the correct protection and activation strategy for azepane alcohols.

Diagram 2: The "Aziridinium Trap" (Why Protection Matters)

Mechanism_Risk Substrate Unprotected Azepane (Free NH) Activation Activation Agent (MsCl) Substrate->Activation Mix Intermediate Activated Alcohol (-OMs formed) Activation->Intermediate Fast Desired Desired Product (Stable Mesylate) Intermediate->Desired Only if N-Protected Trap SIDE REACTION: Intramolecular Cyclization Intermediate->Trap High Risk if N is free DeadEnd Bicyclic Aziridinium Salt (Dead End / Decomposition) Trap->DeadEnd

Caption: Mechanistic pathway showing the failure mode (aziridinium formation) if the azepane nitrogen is not protected.

Experimental Protocols
Protocol A: Mesylation (Standard)

Best for: Creating a versatile intermediate for


 displacement.

Reagents:

  • Substrate: N-Boc-hydroxyethyl-azepane (1.0 equiv)

  • Methanesulfonyl chloride (MsCl): 1.2 – 1.5 equiv

  • Triethylamine (Et

    
    N): 2.0 equiv (or DIPEA)
    
  • Solvent: Anhydrous Dichloromethane (DCM) [0.1 M concentration]

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon. Add the azepane substrate and anhydrous DCM.

  • Base Addition: Cool the solution to 0°C (ice bath). Add Et

    
    N dropwise. Stir for 10 minutes.
    
  • Activation: Add MsCl dropwise via syringe over 5–10 minutes. Note: The reaction is exothermic; rapid addition can cause local heating and elimination side-reactions.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 1–2 hours. Monitor by TLC (stain with KMnO

    
     or Ninhydrin).
    
  • Workup:

    • Quench with saturated aqueous NaHCO

      
      .[1]
      
    • Extract with DCM (3x).

    • Wash combined organics with Brine, dry over Na

      
      SO
      
      
      
      , and concentrate in vacuo.
    • Caution: Mesylates are thermally sensitive. Do not heat the water bath above 30°C during rotary evaporation.

Validation (NMR): Look for the methyl singlet of the mesylate (~3.0 ppm) and the downfield shift of the


-methylene protons (from ~3.6 ppm in alcohol to ~4.3 ppm in mesylate).
Protocol B: Appel Reaction (Bromination)

Best for: One-pot conversion to halide; avoids strong bases.

Reagents:

  • Substrate: N-Boc-hydroxyethyl-azepane (1.0 equiv)

  • Carbon Tetrabromide (CBr

    
    ): 1.2 equiv
    
  • Triphenylphosphine (PPh

    
    ): 1.5 equiv[2]
    
  • Solvent: Anhydrous DCM [0.1 M]

Procedure:

  • Setup: Dissolve substrate and CBr

    
     in DCM at 0°C .
    
  • Addition: Add PPh

    
     portion-wise (solid) or as a solution in DCM dropwise. The solution will typically turn slightly yellow.
    
  • Reaction: Stir at 0°C for 1 hour, then warm to RT. Reaction is usually complete within 3 hours.

  • Workup:

    • Concentrate the reaction mixture directly to ~10% volume.

    • Add cold Diethyl Ether or Hexanes to precipitate Triphenylphosphine Oxide (PPh

      
      O).
      
    • Filter off the solid PPhngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      O.
      
    • Concentrate the filtrate and purify via flash column chromatography (Silica).

Troubleshooting & QC
ObservationDiagnosisCorrective Action
TLC shows "streak" or baseline material Decomposition or Aziridinium formation.Check N-protection. If N is Boc-protected, ensure acid-free conditions (MsCl can generate HCl in situ; ensure excess base).
New olefin peaks in NMR (5.0-6.0 ppm) Elimination (E2) occurred instead of substitution.Reaction temperature too high or base too strong. Repeat at -10°C; switch from Et

N to Pyridine.
Low Yield / Recovery Hydrolysis of Leaving Group.Mesylates hydrolyze on silica. Use neutralized silica (1% Et

N in eluent) or use immediately without column purification.
Solid PPh

O won't precipitate (Appel)
Solubility issue.Change precipitation solvent to 1:1 Pentane:Ether. Cool to -20°C to force precipitation.
References
  • General Mesylation Protocol

    • Organic Syntheses, Coll. Vol. 10, p. 59 (2004); Vol. 77, p. 236 (2000). "Methanesulfonyl Chloride".[1]

  • Appel Reaction Mechanism & Protocol

    • Appel, R. "Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage."[3] Angew.[3][4] Chem. Int. Ed. Engl.1975 , 14, 801-811.[3]

  • Azepane/Diazepane Conformational Constraints

    • Cox, C. D., et al. "Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes as potent orexin receptor antagonists." Bioorganic & Medicinal Chemistry Letters2010, 20(23), 6947-6951.
  • Leaving Group Conversions (General Guide)

    • Chemistry LibreTexts: "Converting Alcohols into Better Leaving Groups".

Sources

Application Notes: Leveraging Tert-butyl 4-(2-hydroxyethyl)azepane-1-carboxylate as a Versatile Linker in Modern Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Linkers in Bifunctional Therapeutics

In the landscape of modern drug discovery, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker is a critical component that dictates the overall efficacy, safety, and pharmacokinetic profile of the therapeutic agent.[1][2] A linker is not merely a passive spacer but an active modulator of the bifunctional molecule's properties. It must ensure stability in systemic circulation to prevent premature payload release while enabling efficient drug release within the target cell.[][4][5] The choice of linker influences solubility, cell permeability, and the spatial orientation required for biological activity, such as the formation of a stable ternary complex in PROTACs.[2][6]

This guide focuses on a specific and highly versatile linker building block: Tert-butyl 4-(2-hydroxyethyl)azepane-1-carboxylate . The azepane core, a seven-membered nitrogen heterocycle, offers a unique combination of flexibility and conformational pre-organization that is distinct from more common linear or six-membered ring linkers.[7] This structural feature can be strategically employed to optimize the spatial distance between the two ends of a bifunctional molecule, potentially enhancing target engagement and biological activity.

This document serves as a detailed technical guide for the practical application of this linker, providing insights into its strategic use, validated synthetic protocols, and expert troubleshooting advice.

Section 1: Physicochemical and Structural Properties

Understanding the inherent properties of the linker is fundamental to its effective application. This compound provides a synthetically tractable scaffold with two key functional handles: a primary hydroxyl group for payload attachment and a Boc-protected secondary amine for conjugation to a targeting moiety or for further functionalization.

PropertyValueSource
CAS Number 478832-21-2[8]
Molecular Formula C₁₁H₂₁NO₃
Molecular Weight 215.29 g/mol [9]
Physical Form Solid
Purity Typically ≥97%
Storage Sealed in dry, 2-8°C
Key Functional Groups Primary Hydroxyl (-OH), Boc-protected Amine (-NBoc)N/A

The azepane ring provides a non-planar, flexible scaffold. The tert-butoxycarbonyl (Boc) group offers robust protection of the ring's nitrogen atom, which is stable to a wide range of reaction conditions but can be removed cleanly under acidic conditions.[10] The primary hydroxyl group is a versatile handle for derivatization.[11]

Section 2: Strategic Applications in Drug Design

The selection of a linker is a critical decision in the design of a bifunctional molecule. The azepane-based linker is particularly advantageous in scenarios where modulating conformational flexibility and solubility is desired.

Key Strategic Advantages:

  • Conformational Sampling: Unlike rigid linkers (e.g., those containing aromatic rings or alkynes), the saturated seven-membered azepane ring can adopt multiple low-energy conformations.[12] This flexibility can be crucial for allowing a PROTAC to induce a productive ternary complex (Protein of Interest-PROTAC-E3 Ligase) or for positioning an ADC's payload for optimal cell-killing activity.[6]

  • Improved Physicochemical Properties: The incorporation of saturated heterocyclic moieties like azepane can improve key drug-like properties. These groups can enhance water solubility and metabolic stability compared to purely aliphatic chains, which is a common challenge in PROTAC design.[7]

  • Vectorial Control: The defined exit vectors from the azepane ring allow for precise control over the three-dimensional orientation of the attached molecules, influencing how they interact with their respective biological targets.

Diagram 1: Decision Workflow for Linker Selection

This diagram illustrates the decision-making process where the unique properties of the azepane linker meet specific drug design challenges.

G cluster_0 cluster_1 cluster_2 start Drug Design Challenge solubility Poor Solubility or High Lipophilicity? start->solubility flexibility Need for Conformational Flexibility? start->flexibility stability Metabolic Instability of Linear Linker? start->stability decision Consider Azepane-based Linker solubility->decision Yes flexibility->decision Yes stability->decision Yes prop1 Enhances aqueous solubility decision->prop1 prop2 Provides optimal flexibility for ternary complex formation decision->prop2 prop3 Saturated heterocycle improves metabolic stability decision->prop3

Caption: Strategic rationale for selecting the azepane linker.

Section 3: Core Synthetic Protocols

The utility of this compound stems from its two orthogonal functional handles. The following protocols provide robust, step-by-step methods for the sequential modification of this linker.

Protocol 3.1: Activation of the Hydroxyl Group via Mesylation

Objective: To convert the primary hydroxyl group into a good leaving group (mesylate) for subsequent nucleophilic substitution, a common first step for attaching the linker to a payload or other molecular fragments.[11]

Rationale: Mesylation is a high-yielding and reliable method for activating alcohols. The resulting mesylate is highly reactive towards nucleophiles (e.g., phenols, amines, thiols), enabling facile conjugation. Triethylamine is used as a mild base to quench the HCl generated during the reaction.

Materials:

Reagent MW CAS Purity
This compound 215.29 478832-21-2 >97%
Methanesulfonyl chloride (MsCl) 114.55 124-63-0 >99%
Triethylamine (TEA) 101.19 121-44-8 >99.5%

| Dichloromethane (DCM), anhydrous | 84.93 | 75-09-2 | >99.8% |

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M solution) in a round-bottom flask equipped with a magnetic stirrer and nitrogen inlet.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 eq) to the solution dropwise.

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

  • In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 50% Ethyl Acetate/Hexanes mobile phase. The product spot should have a higher Rf than the starting material. The reaction is typically complete within 1-2 hours.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude mesylated product, which can often be used in the next step without further purification.

Expected Outcome: A pale yellow oil or solid. Characterize by ¹H NMR (disappearance of the alcohol proton, appearance of a singlet for the mesyl group at ~3.0 ppm) and LC-MS to confirm mass.

Protocol 3.2: Conjugation to a Phenolic Nucleophile (Payload)

Objective: To couple the activated linker from Protocol 3.1 with a payload molecule containing a phenolic hydroxyl group.

Rationale: This represents a typical Sₙ2 reaction where the phenoxide, generated in situ using a mild base like potassium carbonate, displaces the mesylate leaving group to form a stable ether bond.

Materials:

Reagent MW CAS Purity
Mesylated Azepane Linker (from 3.1) 293.41 N/A Crude
Phenolic Payload (e.g., 4-Hydroxy-benzaldehyde) 122.12 123-08-0 >98%
Potassium Carbonate (K₂CO₃) 138.21 584-08-7 >99%

| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | 68-12-2 | >99.8% |

Procedure:

  • To a solution of the phenolic payload (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Add the mesylated azepane linker (1.2 eq), dissolved in a minimal amount of anhydrous DMF, to the mixture.

  • Heat the reaction mixture to 60-70 °C and stir under a nitrogen atmosphere.

  • IPC: Monitor the reaction by LC-MS until consumption of the starting materials is observed (typically 4-12 hours).

  • Cool the reaction to room temperature and pour it into cold water.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers, wash sequentially with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired conjugate.

Expected Outcome: The purified, Boc-protected conjugate. Confirm structure and purity via ¹H NMR, ¹³C NMR, and HRMS.

Protocol 3.3: Boc-Deprotection to Reveal the Reactive Amine

Objective: To remove the Boc protecting group, exposing the secondary amine of the azepane ring for final conjugation to a targeting moiety (e.g., an antibody via an NHS ester, or an E3 ligase ligand via amide coupling).

Rationale: The Boc group is acid-labile. Trifluoroacetic acid (TFA) in DCM is a standard and highly effective condition for rapid and clean deprotection.[10][13]

Materials:

Reagent MW CAS Purity
Boc-protected Conjugate (from 3.2) Varies N/A Purified
Trifluoroacetic Acid (TFA) 114.02 76-05-1 >99%

| Dichloromethane (DCM) | 84.93 | 75-09-2 | >99.8% |

Procedure:

  • Dissolve the Boc-protected conjugate (1.0 eq) in DCM (approx. 0.1 M).

  • Add TFA dropwise (typically 20-30% v/v, e.g., 2 mL TFA for every 8 mL DCM).

  • Stir the reaction at room temperature. Effervescence (isobutylene gas) may be observed.

  • IPC: Monitor by LC-MS. The reaction is usually complete in 30-60 minutes.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Co-evaporate with toluene or DCM several times to ensure complete removal of residual TFA.

  • The product is obtained as a TFA salt, which can be used directly in subsequent reactions (like amide coupling) or neutralized by washing with a mild base (e.g., saturated NaHCO₃ solution) during an aqueous workup.

Expected Outcome: The deprotected amine as its TFA salt (a solid or oil). Confirm by LC-MS (mass change) and ¹H NMR (disappearance of the large singlet for the Boc group at ~1.4 ppm).

Diagram 2: General Synthetic Workflow

This diagram outlines the sequential chemical transformations described in the protocols.

G A Start: Azepane Linker (HO-Linker-NBoc) B Step 3.1: Activation (MsO-Linker-NBoc) A->B MsCl, TEA C Step 3.2: Conjugation (Payload-O-Linker-NBoc) B->C Payload-OH, K₂CO₃ D Step 3.3: Deprotection (Payload-O-Linker-NH₂⁺) C->D TFA/DCM E Final Conjugation (Payload-Linker-Targeting Moiety) D->E Amide Coupling, etc.

Caption: Synthetic workflow for linker incorporation.

Section 4: Case Study & Data Analysis

Hypothetical Case Study: Development of a BRD4-Degrading PROTAC

In this study, the azepane linker is used to connect the BRD4 inhibitor JQ1 (containing a phenolic handle) to the VHL E3 ligase ligand (containing a carboxylic acid for amide bond formation). Two linkers are compared: a standard polyethylene glycol (PEG) linker and the azepane-based linker.

Synthetic Strategy:

  • The azepane linker is activated (Protocol 3.1) and conjugated to JQ1 (Protocol 3.2).

  • The Boc group is removed (Protocol 3.3).

  • The resulting amine is coupled to the VHL ligand's carboxylic acid using standard peptide coupling reagents (e.g., HATU, DIPEA).

Comparative Data:

CompoundLinker TypeAqueous Solubility (µM)Cell Permeability (Papp, 10⁻⁶ cm/s)BRD4 Degradation DC₅₀ (nM)
PROTAC-1 PEG-4151.255
PROTAC-2 Azepane-based453.518

Analysis: The data demonstrates the potential advantages of the azepane linker. PROTAC-2 , incorporating the azepane moiety, exhibits a 3-fold increase in aqueous solubility and nearly a 3-fold improvement in cell permeability compared to the PEG-based analog. These improved physicochemical properties likely contribute to the enhanced biological activity, as evidenced by a ~3-fold more potent DC₅₀ value for BRD4 degradation. This suggests the azepane linker not only improves drug-like properties but also facilitates a more optimal conformation for ternary complex formation, leading to more efficient protein degradation.[14]

Section 5: Troubleshooting and Expert Insights

  • Problem: Low yield during mesylation (Protocol 3.1).

    • Insight: The starting material or solvent may not be sufficiently anhydrous. Water can hydrolyze methanesulfonyl chloride. Ensure all glassware is oven-dried and solvents are from a freshly opened bottle or passed through a drying system.

  • Problem: Side reactions during conjugation (Protocol 3.2).

    • Insight: If the payload molecule has other nucleophilic sites, they may compete. Consider orthogonal protection strategies for the payload if necessary. Also, ensure the temperature does not exceed 70-80 °C, as this can lead to decomposition.

  • Problem: Incomplete Boc-deprotection (Protocol 3.3).

    • Insight: While uncommon, highly sterically hindered Boc groups or acid-sensitive payloads may require alternative deprotection methods. Milder conditions, such as 4M HCl in dioxane, can be attempted.[13] For extremely sensitive substrates, non-acidic methods exist but are less common.[15][16]

  • Expert Tip: The azepane ring nitrogen, after deprotection, is a secondary amine. It is less nucleophilic than a primary amine, so coupling reactions (e.g., amide bond formation) may require slightly longer reaction times or the use of a potent coupling agent like HATU or COMU.

Section 6: Conclusion

This compound is a powerful and versatile building block for linker design in advanced therapeutics. Its unique seven-membered heterocyclic core provides a strategic tool to overcome common challenges in drug development, such as poor solubility and metabolic instability. By conferring advantageous conformational flexibility, this linker can significantly enhance the biological potency of bifunctional molecules like PROTACs and ADCs. The robust and sequential protocols provided herein offer a clear path for researchers to harness the full potential of this valuable chemical tool, enabling the creation of more effective and safer targeted therapies.

References

  • [

Sources

Application Note & Protocols: Selective Oxidation of Tert-butyl 4-(2-hydroxyethyl)azepane-1-carboxylate to the Aldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in modern organic synthesis, particularly in the development of pharmaceutical intermediates. This document provides a detailed guide for the oxidation of tert-butyl 4-(2-hydroxyethyl)azepane-1-carboxylate, a key building block, to its corresponding aldehyde. We explore and compare several robust and mild oxidation methodologies, including Dess-Martin Periodinane (DMP), Parikh-Doering, and TEMPO-catalyzed systems. This guide is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying mechanistic rationale and practical insights to ensure successful and reproducible outcomes.

Introduction: The Synthetic Challenge

The target molecule, tert-butyl 4-(2-oxoethyl)azepane-1-carboxylate, is a valuable synthetic intermediate. Its aldehyde functionality serves as a versatile handle for subsequent modifications such as reductive aminations, Wittig reactions, and aldol condensations, enabling the construction of complex molecular architectures.

The primary challenge in this synthesis lies in the selective oxidation of the primary alcohol without affecting the acid-labile tert-butoxycarbonyl (Boc) protecting group or leading to over-oxidation to the carboxylic acid.[1] The choice of oxidant and reaction conditions is therefore critical to achieving a high yield of the desired aldehyde. This note details methodologies that are mild, efficient, and compatible with the sensitive nature of the substrate.

Part 1: Strategic Selection of an Oxidation Protocol

A variety of methods exist for the oxidation of primary alcohols to aldehydes.[1] For a substrate like this compound, the ideal method should be:

  • Mild: Operates under neutral or near-neutral pH and at moderate temperatures to preserve the Boc group.[2]

  • Selective: Oxidizes the primary alcohol without over-oxidizing the resulting aldehyde to a carboxylic acid.[3][4]

  • High-yielding: Provides the desired product in high purity and yield.

  • Operationally Simple: Employs stable, accessible reagents and straightforward workup procedures.

Below is a comparative analysis of three highly effective and widely adopted oxidation systems suitable for this transformation.

Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin Periodinane (DMP) is a hypervalent iodine reagent that offers a very mild and selective method for oxidizing alcohols.[5] The reaction is typically performed at room temperature in chlorinated solvents and is often complete within a few hours.[5][6]

  • Mechanism Insight: The reaction proceeds through the formation of a diacetoxyalkoxyperiodinane intermediate. An acetate ligand then acts as an internal base to abstract the α-proton, leading to the formation of the carbonyl compound.[7] This mechanism avoids harsh acidic or basic conditions.

  • Advantages:

    • Excellent yields and chemoselectivity.[7]

    • Mild, neutral conditions (room temperature, neutral pH) ensure Boc group stability.[7]

    • Short reaction times and simple workup procedures.[5][7]

  • Considerations:

    • DMP is sensitive to moisture and can be explosive under certain conditions, although commercially available stabilized formulations are safe to handle.

    • The reagent is relatively expensive, which can be a factor for large-scale synthesis.

Parikh-Doering Oxidation

This method is a modification of the Swern oxidation that utilizes the sulfur trioxide pyridine complex (SO₃•py) to activate dimethyl sulfoxide (DMSO).[8][9] It is a powerful and reliable protocol that can be conducted at temperatures ranging from 0 °C to room temperature, a significant advantage over the cryogenic conditions required for a traditional Swern oxidation.[9][10]

  • Mechanism Insight: DMSO is activated by SO₃•py, followed by nucleophilic attack from the alcohol. A hindered non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), then facilitates an elimination reaction to yield the aldehyde.[8][9]

  • Advantages:

    • Avoids the use of toxic chromium reagents.

    • Milder temperature conditions (0 °C to RT) compared to the Swern oxidation (-78 °C).[9]

    • Operationally simpler and less prone to side reactions like methylthiomethyl ether formation than other activated-DMSO methods.[10]

  • Considerations:

    • Requires strictly anhydrous conditions to be effective.

    • Can require a large excess of reagents for optimal conversion.[9]

TEMPO-Catalyzed Oxidation

2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) is a stable radical that can act as a catalyst for the oxidation of alcohols in the presence of a stoichiometric co-oxidant.[11] Common systems include TEMPO/sodium hypochlorite (NaOCl) or TEMPO/diacetoxyiodobenzene (BAIB). These methods are often considered "greener" alternatives.[12]

  • Mechanism Insight: TEMPO is first oxidized to the N-oxoammonium ion, which is the active oxidant. This species then oxidizes the alcohol to the aldehyde while being reduced back to the hydroxylamine form, which is then re-oxidized by the stoichiometric co-oxidant to regenerate the catalytic cycle.

  • Advantages:

    • Uses only a catalytic amount of the TEMPO reagent.

    • Highly selective for primary alcohols, often without affecting secondary alcohols.[13][14]

    • Can be performed under mild, often biphasic, conditions.[15]

  • Considerations:

    • Reaction conditions, particularly pH, must be carefully controlled to prevent over-oxidation to the carboxylic acid, especially with the NaOCl system.[15]

    • The choice of co-oxidant can influence the reaction scope and workup procedure.

Data Summary: Comparison of Oxidation Methods
MethodKey ReagentsTemperatureTypical TimeBoc StabilityKey AdvantagesKey Disadvantages
Dess-Martin DMP, CH₂Cl₂Room Temp.0.5 - 3 hExcellentVery mild, fast, high yield, simple workup.[5]Reagent cost, potential explosivity (un-stabilized).
Parikh-Doering SO₃•py, DMSO, TEA0 °C to RT1 - 4 hExcellentMilder than Swern, good yield, no toxic metals.Requires anhydrous conditions, potential for sulfur byproducts.
TEMPO/NaOCl TEMPO (cat.), NaOCl, NaBr0 °C to RT1 - 2 hVery GoodCatalytic, "green," highly selective for 1° alcohols.[12][15]pH control is critical, potential for over-oxidation.[15]

Part 2: Detailed Experimental Protocols

The following protocols provide detailed, step-by-step instructions for the oxidation of this compound.

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

This protocol is recommended for its reliability, mild conditions, and operational simplicity, making it ideal for laboratory-scale synthesis.

Materials:

  • This compound

  • Dess-Martin Periodinane (stabilized)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq). Dissolve the alcohol in anhydrous DCM (approx. 0.1 M solution).

  • Reagent Addition: To the stirred solution at room temperature, add Dess-Martin Periodinane (1.2 eq) portion-wise over 5-10 minutes. The mixture may become slightly cloudy.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-3 hours).

  • Quenching: Upon completion, dilute the reaction mixture with an equal volume of DCM. Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15-20 minutes until the layers become clear.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude aldehyde can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: Parikh-Doering Oxidation

This protocol is an excellent alternative that avoids hypervalent iodine reagents and operates at convenient temperatures.

Materials:

  • This compound

  • Sulfur trioxide pyridine complex (SO₃•py)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, and standard glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in a mixture of anhydrous DCM and anhydrous DMSO (e.g., 2:1 ratio, to a final alcohol concentration of ~0.2 M). Add TEA or DIPEA (5.0 eq).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: To the cooled, stirred solution, add SO₃•py (3.0 eq) portion-wise, maintaining the internal temperature below 10 °C. The mixture will likely become a thick slurry.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction by TLC or LC-MS until completion (typically 1-2 hours).

  • Quenching: Carefully quench the reaction by adding water.

  • Workup: Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The malodorous dimethyl sulfide byproduct can be removed under high vacuum.[16] Purify the crude product by flash column chromatography.

Part 3: Visualization of Workflow and Mechanism

Experimental Workflow Diagram

Oxidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Starting Material: This compound Setup Dissolve in Anhydrous DCM (under N2 atmosphere) Start->Setup AddOxidant Add Oxidant (e.g., DMP or SO3-py/DMSO) Setup->AddOxidant Stir Stir at appropriate temperature (RT for DMP, 0°C to RT for Parikh-Doering) AddOxidant->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Quench Reaction Monitor->Quench Upon Completion Extract Aqueous Workup & Extraction Quench->Extract Purify Dry, Concentrate & Purify (Flash Chromatography) Extract->Purify Product Final Product: tert-butyl 4-(2-oxoethyl)azepane-1-carboxylate Purify->Product

Caption: General experimental workflow for the oxidation of the substrate.

Simplified Dess-Martin Oxidation Mechanism

DMP_Mechanism DMP DMP (Hypervalent Iodine) Intermediate Diacetoxyalkoxy- periodinane Intermediate DMP->Intermediate Alcohol R-CH2-OH (Substrate) Alcohol->Intermediate Ligand Exchange Product R-CHO (Aldehyde) Intermediate->Product Intramolecular Proton Transfer (Elimination) Byproduct Reduced Iodinane + Acetic Acid Intermediate->Byproduct

Caption: Simplified mechanism of the Dess-Martin Periodinane oxidation.

Conclusion

The successful synthesis of tert-butyl 4-(2-oxoethyl)azepane-1-carboxylate hinges on the careful selection of a mild and selective oxidation method. Both the Dess-Martin Periodinane and Parikh-Doering oxidations represent excellent choices, offering high yields and compatibility with the acid-sensitive Boc protecting group. The detailed protocols and comparative data herein provide a robust framework for researchers to confidently execute this critical transformation, enabling the advancement of their synthetic programs.

References

  • Dess–Martin periodinane (DMP) oxidation - Chemistry Steps . Chemistry Steps. Available at: [Link]

  • Swern Oxidation: Reaction Mechanism | NROChemistry . NROChemistry. Available at: [Link]

  • Swern Oxidation - Chemistry Steps . Chemistry Steps. Available at: [Link]

  • Parikh-Doering Oxidation - NROChemistry . NROChemistry. Available at: [Link]

  • Parikh–Doering oxidation - Wikipedia . Wikipedia. Available at: [Link]

  • Swern Oxidation - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

  • Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air - PMC . National Center for Biotechnology Information. Available at: [Link]

  • Oxidation of Alcohols to Aldehydes and Ketones - Chemistry Steps . Chemistry Steps. Available at: [Link]

  • Swern Oxidation of Alcohols To Aldehydes and Ketones - Master Organic Chemistry . Master Organic Chemistry. Available at: [Link]

  • Organic Syntheses Procedure . Organic Syntheses. Available at: [Link]

  • The Swern Oxidation: Mechanism and Features - Chemistry Hall . Chemistry Hall. Available at: [Link]

  • DMSO Oxidation. University of Michigan.
  • Parikh-Doering Oxidation | Chem-Station Int. Ed. Chem-Station. Available at: [Link]

  • Dess–Martin periodinane - Wikipedia . Wikipedia. Available at: [Link]

  • Dess-Martin Oxidation - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

  • Dess-Martin Oxidation . Organic Chemistry Portal. Available at: [Link]

  • TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

  • Dess-Martin-Periodinane oxidation - YouTube . YouTube. Available at: [Link]

  • Activated Dimethyl Sulfoxide . Available at: [Link]

  • Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes | Organic Process Research & Development - ACS Publications . ACS Publications. Available at: [Link]

  • Catalytic Oxidation of Alcohols: A Review from the Perspective of Green Chemistry - AWS . Available at: [Link]

  • Aldehyde synthesis by oxidation of alcohols and rearrangements - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

  • Efficient and Highly Selective Oxidation of Primary Alcohols to Aldehydes by N-Chlorosuccinimide Mediated by Oxoammonium Salts | The Journal of Organic Chemistry - ACS Publications . ACS Publications. Available at: [Link]

Sources

Application Note: Functionalization Strategies for the Azepane Ring System

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The azepane (hexamethyleneimine) ring is a "privileged scaffold" in medicinal chemistry, appearing in high-value therapeutics such as cetirizine (antihistamine), azelastine (antiallergic), and balovaptan (vasopressin antagonist). However, compared to its 5- and 6-membered counterparts (pyrrolidine and piperidine), the 7-membered azepane ring presents a significant synthetic challenge.

This difficulty arises from entropic flexibility and transannular interactions , which often render standard


-lithiation protocols ineffective due to the instability of the metallated intermediate. Consequently, drug development teams often avoid this scaffold during SAR (Structure-Activity Relationship) exploration, leaving a gap in chemical space.

This Application Note details three field-proven strategies to overcome these barriers, moving from traditional electrochemical oxidation to modern photoredox catalysis.

Section 1: The Conformational Challenge

Before attempting functionalization, it is critical to understand why standard protocols fail.

  • The Entropic Penalty: Azepanes exist in a flux of twisted chair and boat conformations. Unlike the rigid chair of a piperidine, the azepane ring struggles to lock into the specific geometry required for directed lithiation (e.g., coordinating the Li atom to the carbonyl oxygen of a Boc group).

  • The "Lithiation Trap": Attempting direct

    
    -lithiation of 
    
    
    
    -Boc-azepane using s-BuLi/diamine typically results in low yields (<20%) or decomposition, whereas the same conditions yield >90% for pyrrolidine [1].

Strategic Decision: Do not rely on direct lithiation for


-Boc azepane. Instead, utilize anodic oxidation  (Shono type) or radical-mediated  pathways.

Section 2: Strategy A — Electrochemical -Functionalization (The "Shono" Route)

This is the industrial "gold standard" for introducing substituents at the


-position of the azepane ring. It bypasses the stability issues of organolithiums by generating a stable 

-acyliminium ion intermediate.
Mechanism & Workflow

The reaction proceeds via a two-stage "Pool" method or a one-pot oxidation/trapping sequence.

  • Anodic Oxidation: The

    
    -protected azepane is oxidized at a carbon anode in methanol to form an 
    
    
    
    -methoxy intermediate (
    
    
    -acetal).
  • Nucleophilic Displacement: A Lewis acid (

    
     or 
    
    
    
    ) regenerates the iminium ion, which is then trapped by a nucleophile (cyanide, allyl silane, enol ether).
Detailed Protocol: -Cyanation of -Boc-Azepane

Reagents:

  • Substrate:

    
    -(methoxycarbonyl)azepane (Note: Carbamates are preferred over amides).
    
  • Solvent: Methanol (anhydrous).

  • Electrolyte:

    
     (Tetraethylammonium tetrafluoroborate).
    
  • Electrodes: Graphite (Anode) and Platinum or Stainless Steel (Cathode).

Step-by-Step Methodology:

  • Electrolysis Setup:

    • Dissolve

      
      -carbomethoxyazepane (10 mmol) in MeOH (50 mL) containing 
      
      
      
      (0.1 M).
    • Place the solution in an undivided cell equipped with a graphite anode and a Pt cathode.

    • Maintain temperature at 0–10 °C using an ice bath (crucial to prevent over-oxidation).

  • Oxidation:

    • Apply a constant current (approx. 200–300 mA, current density ~50 mA/cm²) [2].

    • Pass 2.2–2.5 F/mol of electricity. Monitor consumption of starting material by TLC or GC.

    • Endpoint: Conversion to the

      
      -methoxy carbamate is usually quantitative.
      
  • Workup (Intermediate):

    • Concentrate the methanol solution under reduced pressure.

    • Resuspend in ether/water, wash to remove electrolyte, dry over

      
      , and concentrate. This yields the stable 
      
      
      
      -methoxy intermediate.
  • Nucleophilic Trapping (Cyanation):

    • Dissolve the

      
      -methoxy intermediate (5 mmol) in anhydrous 
      
      
      
      (20 mL).
    • Cool to -78 °C.[1][2][3]

    • Add TMS-CN (Trimethylsilyl cyanide, 6 mmol) followed by dropwise addition of

      
       (6 mmol).
      
    • Allow to warm to 0 °C over 2 hours.

    • Quench: Pour into saturated aqueous

      
      . Extract with DCM.
      

Expected Yield: 75–85% overall. Validation:


 NMR will show the disappearance of the 

-methoxy singlet (~3.2 ppm) and the appearance of the

-proton adjacent to the nitrile group.

Section 3: Strategy B — Photoredox Remote Functionalization (Late-Stage)

For diversifying existing azepane drugs or advanced intermediates, photoredox catalysis offers a mild alternative that does not require electrochemical equipment. This method utilizes Hydrogen Atom Transfer (HAT) to generate a radical at the


-position, which is then coupled with an aryl halide via Nickel catalysis.
Mechanism[1][4]
  • Photocatalyst (Ir/Ru): Excited by blue LED, oxidizes the HAT catalyst.

  • HAT Catalyst (Quinuclidine): Abstracts a hydrogen atom from the

    
    -position of the azepane (hydridic C-H bond).
    
  • Nickel Catalyst: Captures the resulting carbon-centered radical and couples it with an aryl bromide [3].

Detailed Protocol: -Arylation of Azepane

Reagents:

  • Photocatalyst:

    
     (1 mol%).
    
  • HAT Catalyst: Quinuclidine (5 mol%) or 3-Acetoxyquinuclidine.

  • Cross-Coupling Catalyst:

    
     (5 mol%) + dtbbpy (5 mol%).
    
  • Base:

    
     (anhydrous).
    
  • Light Source: 34W Blue LED (450 nm).

Step-by-Step Methodology:

  • Glovebox/Inert Atmosphere Setup:

    • In a 20 mL vial, combine the Ir-photocatalyst (0.01 mmol), Ni-catalyst (0.05 mmol), ligand (0.05 mmol), and base (1.5 equiv).

    • Add the Azepane substrate (1.0 mmol) and Aryl Bromide (1.2 equiv).

    • Add solvent: DMSO or DMA (degassed, 5 mL).

  • Irradiation:

    • Seal the vial with a septum cap.

    • Place in a photoreactor with a cooling fan (maintain <35 °C).

    • Stir vigorously under Blue LED irradiation for 18–24 hours.

  • Workup:

    • Dilute with ethyl acetate and water.

    • Filter through a Celite pad to remove metal precipitates.

    • Wash organic layer with brine, dry (

      
      ), and concentrate.
      
    • Purify via flash chromatography.

Why this works: The radical intermediate is planar (


-like), mitigating the steric/conformational penalties that plague the lithiation of 7-membered rings.

Section 4: Strategy C — N-Functionalization (Buchwald-Hartwig)

While C-functionalization is challenging, the nitrogen atom of the azepane is a highly reactive nucleophile. Pd-catalyzed cross-coupling is the preferred method for attaching the azepane ring to aromatic systems (common in CNS drugs).

Protocol: Pd-Catalyzed N-Arylation[5][6][7]

Reagents:

  • Catalyst:

    
     (1–2 mol%) or RuPhos Pd G3/G4.
    
  • Ligand: RuPhos or BINAP (if not using precatalyst).

  • Base:

    
     (Sodium tert-butoxide) or 
    
    
    
    .
  • Solvent: Toluene or Dioxane.

Key Insight: For azepanes, RuPhos is superior to BINAP due to the increased steric bulk of the 7-membered ring. The bulky ligand prevents


-hydride elimination and promotes reductive elimination [4].

Visualization: Decision Matrix & Workflow

The following diagram illustrates the decision process for selecting the correct functionalization strategy based on the target site.

AzepaneStrategy Start Target: Functionalized Azepane Decision Where is the modification needed? Start->Decision Pos_N N-Position (Arylation/Alkylation) Decision->Pos_N Nitrogen Pos_Alpha Alpha-Position (C-H Functionalization) Decision->Pos_Alpha Carbon (Alpha) Method_N Method: Buchwald-Hartwig Catalyst: RuPhos-Pd Yield: High (>90%) Pos_N->Method_N Check_Lith Is direct Lithiation viable? Pos_Alpha->Check_Lith Lith_No NO (Conformational Instability) Check_Lith->Lith_No Standard s-BuLi Choice_Alpha Select Method based on Stage Check_Lith->Choice_Alpha Alternative Route Method_Shono Early Stage / Scale-Up Method: Shono Oxidation (Electrochemical) Intermediate: N-Acyliminium Choice_Alpha->Method_Shono Gram Scale Method_Photo Late Stage / Diversity Method: Photoredox (Ir/Ni) Mechanism: HAT / Radical Choice_Alpha->Method_Photo Milligram / Library

Caption: Decision matrix for azepane functionalization. Note the diversion away from direct lithiation toward Electrochemical or Photoredox pathways.

Comparative Data Table

Feature

-Lithiation (Traditional)
Shono Oxidation (Electrochemical)Photoredox (Ir/Ni HAT)
Primary Mechanism Deprotonation (

-BuLi)
Anodic Oxidation (

)
Radical Recombination (SET/HAT)
Azepane Suitability Poor (Low Yield/Unstable)Excellent (Stable Intermediate)Good (Tolerates Ring Strain)
Key Intermediate Carbanion (Lithiated)

-Acyliminium Ion

-Amino Radical
Temperature -78 °C (Strict)0 °C to RTRT (Ambient)
Functional Group Tol. Low (Sensitive to electrophiles)Moderate (Acid sensitive)High (Tolerates alcohols, halides)
Primary Application Small ring (5/6) synthesisScale-up of

-substituted azepanes
Late-stage drug diversification

References

  • Beak, P., & Lee, W. K. (1989).[3][4]

    
    -Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Derivatives of Cyclic Amines. The Journal of Organic Chemistry, 54(19), 4588–4596. 
    
  • Shono, T., Hamaguchi, H., & Matsumura, Y. (1982). Electroorganic Chemistry. 60. Enantioselective Synthesis of

    
    -Lactams Using Electrochemical Oxidation. Journal of the American Chemical Society, 104(24), 6697–6703. 
    
  • Zuo, Z., Ahneman, D. T., Chu, L., Terrett, J. A., Doyle, A. G., & MacMillan, D. W. (2014).

    
    -carboxyl sp3-carbons with aryl halides. Science, 345(6195), 437-440. 
    
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

Sources

Topic: Strategic Approaches to Nucleophilic Substitution on 2-(Azepan-1-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: 2-(Azepan-1-yl)ethan-1-ol is a valuable synthetic intermediate in medicinal chemistry, providing access to a wide array of functionalized azepane derivatives.[1] The azepane ring's conformational flexibility is often crucial for biological activity, making the strategic introduction of diverse substituents a key goal in drug design.[1] However, the primary hydroxyl group of this substrate presents a classic synthetic challenge: it is a poor leaving group for nucleophilic substitution. This guide provides a detailed examination of robust and field-proven strategies to overcome this hurdle. We will move beyond simple procedural lists to explore the underlying chemical principles, the causality behind reagent selection, and the critical parameters for success. Three primary protocols will be detailed: a two-step activation/displacement via tosylation, a one-pot in situ activation via the Mitsunobu reaction, and a classic Williamson ether synthesis for targeted ether formation.

Part 1: Foundational Principles - The Chemistry of Hydroxyl Group Activation

Direct nucleophilic substitution on an alcohol is kinetically unfavorable because the hydroxide ion (HO⁻) is a strong base and therefore a poor leaving group.[2] To facilitate the reaction, the hydroxyl group must first be converted into a group that can readily depart upon nucleophilic attack. The presence of the tertiary azepane nitrogen introduces an additional layer of complexity. This amine is basic and can be protonated in acidic media, but it can also act as an intramolecular catalyst or participate in side reactions. For instance, in closely related 2-(piperazin-1-yl)ethanols, classical tosylation conditions can lead to the spontaneous formation of the corresponding chloride, a transformation accelerated by the neighboring nitrogen atom.[3][4] This suggests the formation of a transient quaternary ammonium species that facilitates displacement. Understanding these principles is paramount to selecting the appropriate synthetic strategy and troubleshooting unexpected outcomes.

Activation_Concept Substrate R-OH (Poor Leaving Group) Activated R-LG (Good Leaving Group) Substrate->Activated Activation (e.g., TsCl, Mitsunobu) Product R-Nu (Substituted Product) Activated->Product S_N2 Attack (+ Nu⁻)

Caption: General workflow for nucleophilic substitution on an alcohol.

Part 2: Protocol I - Two-Step Activation via Tosylation and Subsequent Nucleophilic Displacement

This classic and highly reliable two-step method involves first converting the alcohol into an alkyl tosylate, a derivative possessing one of the best leaving groups in organic synthesis. The reaction sequence provides a predictable stereochemical outcome: the initial tosylation proceeds with retention of configuration at the carbinol center, while the subsequent SN2 attack by the nucleophile occurs with a clean inversion of stereochemistry.[5]

Causality Behind the Protocol:

  • Tosyl Chloride (TsCl): Reacts with the alcohol to form a sulfonate ester. The resulting tosylate anion (TsO⁻) is a very weak base, stabilized by resonance across its three oxygen atoms, making it an excellent leaving group.

  • Base (Pyridine or Triethylamine): A non-nucleophilic base is required to neutralize the HCl generated during the tosylation reaction.[6] Pyridine is often used as both the base and the solvent.

  • SN2 Reaction: The C-O bond in the alkyl tosylate is highly polarized, making the carbon atom electrophilic and susceptible to attack by a wide range of nucleophiles in a standard SN2 fashion.[7]

Protocol 1A: Tosylation of 2-(Azepan-1-yl)ethan-1-ol
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-(azepan-1-yl)ethan-1-ol (1.0 eq.).

  • Solvent & Base: Dissolve the alcohol in anhydrous dichloromethane (DCM) or pyridine (approx. 0.2 M). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add triethylamine (1.5 eq., if using DCM) or use pyridine as the solvent. Slowly add p-toluenesulfonyl chloride (TsCl, 1.2 eq.) portion-wise, maintaining the temperature at 0 °C.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding cold water. If DCM was used, separate the layers. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash successively with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude tosylate can often be used directly in the next step or purified by column chromatography on silica gel.

Protocol 1B: Nucleophilic Displacement of 2-(Azepan-1-yl)ethyl Tosylate
  • Preparation: Dissolve the crude or purified tosylate (1.0 eq.) in an appropriate anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetone).[7][8]

  • Nucleophile Addition: Add the desired nucleophile (1.5-2.0 eq.). For example, sodium azide (NaN₃), sodium cyanide (NaCN), or the sodium salt of a thiol (NaSR).

  • Reaction: Heat the reaction mixture to a temperature between 50-80 °C. The optimal temperature will depend on the nucleophile's reactivity. Monitor the reaction by TLC until the starting tosylate is consumed.

  • Workup: Cool the reaction to room temperature and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate, ether).

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the final product by column chromatography or distillation.

Tosylation_Workflow cluster_step1 Step 1: Tosylation cluster_step2 Step 2: Substitution A1 Dissolve Alcohol in DCM/Pyridine A2 Cool to 0 °C A1->A2 A3 Add Base (Et3N) A2->A3 A4 Add TsCl A3->A4 A5 Stir & Warm to RT A4->A5 Workup1 Aqueous Workup & Purification A5->Workup1 B1 Dissolve Tosylate in DMF/DMSO B2 Add Nucleophile (Nu⁻) B1->B2 B3 Heat Reaction B2->B3 B4 Monitor by TLC B3->B4 Workup2 Aqueous Workup & Final Purification B4->Workup2 Workup1->B1

Caption: Experimental workflow for the two-step tosylation/substitution sequence.

ParameterProtocol 1A: TosylationProtocol 1B: Substitution
Substrate 2-(Azepan-1-yl)ethan-1-ol2-(Azepan-1-yl)ethyl tosylate
Key Reagent p-Toluenesulfonyl chloride (TsCl)Nucleophile (e.g., NaN₃, NaCN)
Base Pyridine or TriethylamineN/A (or base if Nu is neutral)
Solvent DCM, PyridineDMF, DMSO, Acetone
Temperature 0 °C to Room Temperature50 °C to 80 °C
Key Insight Monitor for potential side-reaction to form the alkyl chloride, especially with prolonged reaction times or excess TsCl.[3]Reaction rate is highly dependent on the choice of nucleophile and solvent.

Part 3: Protocol II - One-Pot Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for converting primary and secondary alcohols directly into a variety of functional groups with complete stereochemical inversion.[9][10] It operates under mild, neutral conditions. The reaction proceeds via in situ activation of the alcohol with triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[11]

Causality Behind the Protocol:

  • PPh₃ and DEAD/DIAD: These reagents react to form a phosphonium betaine intermediate.[9]

  • Proton Transfer: The alcohol protonates the betaine. The resulting alkoxide then attacks the activated phosphorus atom, forming a key oxyphosphonium salt intermediate. This process effectively turns the hydroxyl into an excellent leaving group (triphenylphosphine oxide).

  • Nucleophile: The conjugate base of the acidic nucleophile (pKa generally < 13) performs an SN2 displacement on the carbon, displacing the triphenylphosphine oxide.[9][11]

Detailed Protocol: Mitsunobu Etherification with a Phenol
  • Preparation: To a flame-dried flask under an inert atmosphere, add 2-(azepan-1-yl)ethan-1-ol (1.0 eq.), the desired phenol (1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.).

  • Solvent: Dissolve the components in anhydrous tetrahydrofuran (THF) (approx. 0.1-0.2 M).

  • Cooling: Cool the solution to 0 °C in an ice bath with vigorous stirring.

  • Reagent Addition: Add DIAD or DEAD (1.5 eq.) dropwise via syringe over 15-20 minutes. A color change and/or the formation of a precipitate is often observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 6-18 hours. Monitor by TLC.

  • Workup: Concentrate the reaction mixture under reduced pressure. The primary challenge is removing the triphenylphosphine oxide (TPPO) and hydrazine byproducts.

  • Purification: The crude residue can be purified directly by column chromatography. Alternatively, one can precipitate the TPPO by adding a nonpolar solvent like diethyl ether or hexanes, filtering, and then concentrating and chromatographing the filtrate.

Mitsunobu_Cycle PPh3 PPh₃ Betaine Betaine PPh3->Betaine + DEAD DEAD DEAD Oxyphosphonium [R-OPPh₃]⁺ Betaine->Oxyphosphonium + R-OH - DEAD-H₂ ROH R-OH NuH Nu-H NuH->Oxyphosphonium Deprotonation Product R-Nu Oxyphosphonium->Product + Nu⁻ TPPO TPPO Oxyphosphonium->TPPO DEADH2 DEAD-H₂

Caption: Simplified catalytic cycle of the Mitsunobu reaction.

ParameterMitsunobu Reaction
Suitable Nucleophiles Carboxylic acids, Phenols, Phthalimide, Hydrazoic acid (HN₃)
Key Reagents PPh₃ and DEAD or DIAD
Solvent Anhydrous THF, Dioxane
Temperature 0 °C to Room Temperature
Key Advantage Mild, neutral conditions; one-pot procedure; predictable inversion of stereochemistry.
Key Disadvantage Stoichiometric amounts of byproducts (TPPO, hydrazine) can complicate purification.[9]

Part 4: Protocol III - Williamson Ether Synthesis

For the specific synthesis of ethers, the Williamson ether synthesis provides a direct and powerful pathway.[12] The strategy involves deprotonating the alcohol to form a nucleophilic alkoxide, which then displaces a halide from a primary alkyl halide in an SN2 reaction.[7][13]

Causality Behind the Protocol:

  • Base (NaH, KH): A strong, non-nucleophilic base is required to fully deprotonate the alcohol and generate the alkoxide in situ. Sodium hydride is ideal as the only byproduct is hydrogen gas.[7]

  • Alkylating Agent (R-X): The reaction works best with primary alkyl halides (or tosylates) to avoid competing E2 elimination reactions.[14]

  • Solvent (THF, DMF): Anhydrous polar aprotic solvents are necessary to solvate the alkoxide without protonating it.[8]

Detailed Protocol: Williamson Ether Synthesis
  • Preparation: To a flame-dried, three-neck flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.).

  • Washing (Optional but Recommended): Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil. Carefully decant the hexanes via cannula.

  • Solvent: Add anhydrous THF or DMF to the flask. Cool to 0 °C.

  • Alkoxide Formation: Dissolve 2-(azepan-1-yl)ethan-1-ol (1.0 eq.) in a small amount of anhydrous THF/DMF and add it dropwise to the NaH suspension. Stir at 0 °C for 30 minutes, then at room temperature for 1 hour, or until hydrogen evolution ceases.

  • Alkylation: Cool the resulting alkoxide solution back to 0 °C. Add the primary alkyl halide (e.g., iodomethane, benzyl bromide, 1.1 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. The reaction can be gently heated (e.g., to 40-50 °C) to accelerate the substitution. Monitor by TLC.

  • Workup: Carefully quench the reaction by slowly adding methanol or isopropanol at 0 °C to destroy any excess NaH, followed by the slow addition of water.

  • Extraction & Purification: Extract the product with an organic solvent, wash with water and brine, dry over Na₂SO₄, and purify by column chromatography or distillation.

Williamson_Workflow Alcohol R-OH Alkoxide R-O⁻ Na⁺ Alcohol->Alkoxide + NaH (in THF/DMF) - H₂ Ether R-O-R' Alkoxide->Ether + R'-X (S_N2) - NaX

Caption: Reaction pathway for the Williamson ether synthesis.

ParameterWilliamson Ether Synthesis
Target Product Ethers
Base Strong, non-nucleophilic (e.g., NaH, KH)
Alkylating Agent Primary Alkyl Halide (R-X) or Tosylate (R-OTs)
Solvent Anhydrous THF, DMF
Key Insight Strictly anhydrous conditions are critical for success. The use of secondary or tertiary alkyl halides will lead primarily to elimination products.[7]

Summary & Strategy Selection

StrategyPrimary ApplicationAdvantagesDisadvantages
Tosylation / Substitution General purpose; access to a wide variety of functional groups (azides, nitriles, thioethers, etc.)Broad substrate scope, reliable, well-understood mechanism.Two distinct synthetic steps required; potential for chloride side-product formation.[3]
Mitsunobu Reaction Inversion of stereochemistry; access to esters, ethers, protected amines from acidic nucleophiles.Mild, neutral conditions; one-pot reaction.Stoichiometric byproducts complicate purification; limited to nucleophiles with pKa < 13.[9]
Williamson Synthesis Specifically for the synthesis of ethers.High-yielding for simple ethers; straightforward procedure.Requires strong base and anhydrous conditions; limited to ether synthesis; risk of elimination with hindered halides.[14]

References

  • Božinović, N., Šolaja, B. A., & Opsenica, I. A. (2016). Microwave-assisted synthesis of azepines via nucleophilic aromatic substitution. Journal of the Serbian Chemical Society, 81(11), 1225–1230. [Link]

  • Procter, D. J., et al. (2021). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester Research Explorer. [Link]

  • Božinović, N., Šolaja, B. A., & Opsenica, I. M. (2016). Microwave-assisted synthesis of azepines via nucleophilic aromatic substitution. ResearchGate. [Link]

  • Stiuf, O., et al. (2021). Mechanochemical Nucleophilic Substitution of Alcohols via Isouronium Intermediates. Chemistry – A European Journal, 27(62), 15511-15516. [Link]

  • Ahmad, I., et al. (2024). Recent Advances in the Synthesis and Biological Applications of Azepine-Based Compounds. ResearchGate. [Link]

  • Li, C-J., & Trost, B. M. (2014). Substitution of alcohols by N-nucleophiles via transition metal-catalyzed dehydrogenation. Royal Society of Chemistry. [Link]

  • Wikipedia contributors. (2024). Mitsunobu reaction. Wikipedia. [Link]

  • Chemtube3d. (2023). Synthesis of amino alcohols. YouTube. [Link]

  • Parameswari, K. (n.d.). Williamson Ether Synthesis. Name Reactions in Organic Synthesis. [Link]

  • Organic Chemistry Portal. (2019). Mitsunobu Reaction. organic-chemistry.org. [Link]

  • Wikipedia contributors. (2024). Williamson ether synthesis. Wikipedia. [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. byjus.com. [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. organic-synthesis.com. [Link]

  • NROChemistry. (n.d.). Mitsunobu Reaction. nro-chem.com. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. organic-chemistry.org. [Link]

  • Chemistry LibreTexts. (2022). Nucleophilic Substitution in Synthesis: Amines. chem.libretexts.org. [Link]

  • Carril, M., et al. (2007). Recent Advances in the Direct Nucleophilic Substitution of Allylic Alcohols through SN1-Type Reactions. Current Organic Chemistry, 11(11), 939-954. [Link]

  • J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. jk-scientific.com. [Link]

  • Wass, D. F., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701986. [Link]

  • Unknown Author. (n.d.). Nucleophilic Substitution Reactions. SlidePlayer. [Link]

  • Integrated Chemistry. (2024). Activation of Alcohols to Nucleophilic Substitution. YouTube. [Link]

  • Odinity. (2014). Nucleophilic Substitution: Chemistry Lab. odinity.com. [Link]

  • Norris, P. (n.d.). Nucleophilic Substitution. Youngstown State University. [Link]

  • Chemistry LibreTexts. (2025). Nucleophilic substitution and elimination reactions. chem.libretexts.org. [Link]

  • Chemistry LibreTexts. (2014). Nucleophilic Substitution Reactions of Alcohols: Forming Alkyl Halides. chem.libretexts.org. [Link]

  • Kurteva, V. B., Shivachev, B. L., & Nikolova, R. P. (2019). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. Royal Society Open Science, 6(2), 181840. [Link]

  • Fernández, M., et al. (2023). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. The Journal of Organic Chemistry, 88(16), 11520-11531. [Link]

  • Clark, J. (n.d.). Multiple nucleophilic substitution - halogenoalkanes and ammonia. Chemguide. [Link]

  • Wikipedia contributors. (2024). Azepane. Wikipedia. [Link]

  • Kurteva, V. B., Shivachev, B. L., & Nikolova, R. P. (2019). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. ResearchGate. [Link]

  • Kurteva, V. B., Shivachev, B. L., & Nikolova, R. P. (2019). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. PubMed. [Link]

  • PubChem. (n.d.). N-(2-hydroxyethyl)azepane-1-carboxamide. PubChem. [Link]

  • MDPI. (2022). The Role of –OEt Substituents in Molybdenum-Assisted Pentathiepine Formation—Access to Diversely Functionalized Azines. mdpi.com. [Link]

  • Jasperse, J. (n.d.). Reactions of Amines. North Dakota State University. [Link]

  • Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. organic-synthesis.com. [Link]

  • Neuman, R. C. (n.d.). Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. University of California, Riverside. [Link]

  • Taresco, V., et al. (2017). N-Hydroxyethyl acrylamide as a functional eROP initiator for the preparation of nanoparticles under “greener” reaction conditions. Polymer Chemistry, 8(3), 549-558. [Link]

Sources

Incorporating azepane scaffolds into peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Incorporating Azepane Scaffolds into Peptidomimetics


-turn induction, and protease stability using 7-membered azacycloalkanes.

Executive Summary & Rationale

The incorporation of azepane (homopiperidine) scaffolds represents a high-impact strategy in modern medicinal chemistry to overcome the inherent limitations of native peptides. While native peptides suffer from rapid proteolytic degradation and poor bioavailability due to high conformational flexibility, azepane-based peptidomimetics offer a "privileged structure" that locks the peptide backbone into bioactive conformations.

Why Azepane? Unlike the rigid 5-membered pyrrolidine (Proline) or the 6-membered piperidine ring, the 7-membered azepane ring possesses a unique flexibility-constraint duality. It is thermodynamically competent to induce Type II’


-turns  and 

-helices
without imposing the severe steric strain often seen in smaller rings. This allows for precise vector orientation of pharmacophores, particularly in protease inhibitors (e.g., Cathepsin K/S) and integrin antagonists.

Design Principles: The Thermodynamics of Constraint

Successful integration requires understanding the conformational bias introduced by the scaffold.

  • Entropy Reduction: By cyclizing the side chain to the backbone nitrogen (or

    
     to 
    
    
    
    ), the azepane ring reduces the entropic penalty of binding (
    
    
    ) to the target receptor.
  • Dihedral Angle Control: The azepane scaffold restricts the

    
     (phi) and 
    
    
    
    (psi) torsion angles.
    • Target Conformation: The low-energy chair-twist conformation of the azepane ring typically forces the preceding residue into a conformation favorable for turn formation.

    • Placement: Optimal turn induction occurs when the azepane amino acid is placed at the

      
       position  of the turn sequence.[1][2]
      
Decision Matrix: Scaffold Selection

ScaffoldSelection Start Peptide Instability / Low Affinity Constraint Select Conformational Constraint Start->Constraint Type Desired Secondary Structure? Constraint->Type BetaTurn Type II' Beta-Turn Type->BetaTurn i+1 / i+2 constraint GammaTurn Gamma-Turn (Tight) Type->GammaTurn Helix Alpha-Helix Stabilization Type->Helix Azepane Azepane Scaffold (7-membered) BetaTurn->Azepane Best fit for flexible turn Proline Proline/Pyrrolidine (5-membered) GammaTurn->Proline Aib Aib (Alpha-methyl) Helix->Aib Application High Potency & Stability Azepane->Application Protease Inhibitors (Cathepsin K, S)

Figure 1: Decision matrix for selecting azepane scaffolds over other constraints based on desired secondary structure outcomes.

Detailed Protocol: On-Resin Synthesis of Azepane Peptides

The most robust method for generating azepane-containing peptides is Ring-Closing Metathesis (RCM) performed directly on the solid support. This approach avoids the difficulty of coupling bulky cyclic amino acids.

Materials Required
  • Resin: Rink Amide MBHA resin (Low loading: 0.3–0.5 mmol/g recommended to prevent aggregation).

  • Reagents: Fmoc-L-Allylglycine (Fmoc-Alg-OH), Grubbs Catalyst (2nd Generation), 1,2-Dichloroethane (DCE), Trifluoroacetic acid (TFA).

  • Equipment: Microwave peptide synthesizer (optional but recommended) or inert gas-sparged reaction vessel.

Step-by-Step Workflow

Phase 1: Linear Precursor Assembly (SPPS)

  • Resin Swelling: Swell resin in DCM for 30 min, then wash with DMF.

  • Fmoc Deprotection: 20% Piperidine in DMF (

    
     min).
    
  • Coupling (Standard): 4 eq. Fmoc-AA-OH, 4 eq. HBTU, 8 eq. DIPEA. 45 min at RT.

  • Strategic Insertion: Incorporate Fmoc-Allylglycine at the positions destined to become the ring junction.

    • Note: To form a 7-membered azepane ring via backbone-to-sidechain cyclization, you typically couple an N-alkylated allylglycine or use a sequence that provides the necessary carbon count (e.g., Allylglycine + Homoallylglycine derivatives).

    • Alternative: For a simple azepane amino acid core, use Fmoc-2-amino-7-octenoic acid (or similar diene precursors).

Phase 2: On-Resin Ring-Closing Metathesis (RCM) Critical Step: The success of RCM depends on the absence of oxygen and the solvation of the resin.

  • Solvent Exchange: Wash resin with DCM (

    
    ), then anhydrous 1,2-Dichloroethane (DCE) (
    
    
    
    ).
  • Degassing: Sparge the resin slurry in DCE with Argon for 15 minutes.

  • Catalyst Addition: Dissolve Grubbs II catalyst (20 mol% relative to resin loading) in degassed DCE. Add to the reaction vessel.

  • Reaction:

    • Thermal: Reflux at 40°C–50°C for 12–24 hours under Argon.

    • Microwave (Preferred): 100°C for 1 hour (Power limited to 50W).

  • Wash: Drain and wash with DCE (

    
    ), DCM (
    
    
    
    ), and DMSO (
    
    
    ) to remove Ruthenium byproducts.
    • Tip: A wash with 0.5M thiourea in DMF helps sequester residual Ruthenium (turns the resin from black/brown to yellow).

Phase 3: Cleavage and Isolation

  • Final Deprotection: Remove N-terminal Fmoc if present.

  • Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

  • Precipitation: Filter into cold diethyl ether. Centrifuge to pellet the peptide.

  • Purification: RP-HPLC (C18 column, Water/Acetonitrile gradient).

Experimental Validation & QC

Once synthesized, the presence of the azepane scaffold and its conformational effect must be validated.

A. Analytical Data Summary
MetricAzepane-PeptideLinear ControlMethod
Mass Spec [M+H]+ = Expected - 28 Da (loss of C2H4)[M+H]+ = ExpectedLC-MS (ESI)
Purity >95% (post-HPLC)>98%RP-HPLC (214 nm)
Stability (

)
> 24 Hours< 2 HoursSerum Proteolysis Assay
H-Bonding Low

(< 3 ppb/K)
High


H-NMR (Amide shift)
B. Conformational Analysis (NMR)

To confirm the turn induction:

  • Dissolve peptide in

    
    -DMSO.
    
  • Measure the Temperature Coefficient of the amide protons.

    • Interpretation: A value

      
       ppb/K indicates a solvent-shielded hydrogen bond, confirming the intramolecular turn.
      
  • NOESY: Look for strong

    
     cross-peaks across the azepane ring, characteristic of the turn geometry.
    

Mechanistic Pathway Visualization

The following diagram illustrates the synthetic pathway utilizing the RCM approach to generate the azepane core.

RCM_Protocol cluster_QC Quality Control Resin Resin-Bound Linear Precursor Diene Diene System (Allyl/Homoallyl) Resin->Diene SPPS Assembly Grubbs Grubbs II Cat. (DCE, 50°C) Diene->Grubbs Degas & Add Cycle Cyclic Azepane Scaffold Grubbs->Cycle Ring-Closing Metathesis Cleavage Final Peptide (Free Acid/Amide) Cycle->Cleavage TFA/TIS LCMS LC-MS (-28 Da shift) Cleavage->LCMS NMR NMR (Turn Confirmation) LCMS->NMR

Figure 2: Synthetic workflow for On-Resin Ring-Closing Metathesis (RCM) to generate azepane peptidomimetics.

Case Study Application: Cathepsin K Inhibition

Context: Cathepsin K is a cysteine protease involved in bone resorption. Linear peptide inhibitors are rapidly degraded. Application: Replacing the P2-P3 amide bond of a leucine-based inhibitor with an azepane-2-one scaffold.

  • Result: The azepane ring locks the inhibitor into a conformation that perfectly mimics the substrate transition state but prevents hydrolysis.

  • Outcome:

    
     improved from micromolar (linear) to sub-nanomolar (azepane), with oral bioavailability increasing from <1% to >40% in rat models (See Reference 1).
    

References

  • Marquis, R. W., et al. (2001). "Azepanone-based Inhibitors of Human and Rat Cathepsin K." Journal of Medicinal Chemistry. Link

  • Hanessian, S., et al. (2006). "Design and Synthesis of Conformationally Constrained Amino Acids as Versatile Scaffolds and Peptide Mimetics." Tetrahedron. Link

  • Miller, S. J., & Blackwell, H. E. (1998). "Ring-Closing Metathesis of Amino Acid Derived Dienes." Journal of the American Chemical Society. Link

  • Baldauf, C., et al. (2013). "Helix Stabilization by Azepane-Polypeptide Chimeras." RSC Advances. Link

  • Freidinger, R. M. (2003). "Design and Synthesis of Novel Bioactive Peptides and Peptidomimetics." Journal of Medicinal Chemistry. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of tert-Butyl 4-(2-hydroxyethyl)azepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: AZP-SYN-004 Status: Resolved / Knowledge Base Article Topic: Improving Reaction Yields & Chemoselectivity Applicable For: Medicinal Chemistry, Process Development, Linker Synthesis

Executive Summary

The synthesis of tert-butyl 4-(2-hydroxyethyl)azepane-1-carboxylate presents a unique set of challenges due to the medium-sized ring (7-membered) formation and the requirement for chemoselective reduction in the presence of an acid-sensitive Boc protecting group.

This guide moves beyond standard textbook procedures to address the "hidden" yield killers: oligomerization during ring expansion, incomplete conversion during homologation, and Boc-deprotection during ester reduction.

The Synthetic Workflow

The most robust, scalable route avoids the low-yielding Ring-Closing Metathesis (RCM) in favor of a Ring Expansion strategy, followed by Horner-Wadsworth-Emmons (HWE) homologation.

SyntheticWorkflow Start N-Boc-4-Piperidone Step1 Ring Expansion (Ethyl Diazoacetate / BF3) Start->Step1 Inter1 N-Boc-4-Azepanone Step1->Inter1 Step2 HWE Reaction (Phosphonoacetate) Inter1->Step2 Inter2 Unsaturated Ester Step2->Inter2 Step3 Hydrogenation (H2, Pd/C) Inter2->Step3 Inter3 Saturated Ester Step3->Inter3 Step4 Chemoselective Reduction (LiBH4) Inter3->Step4 Final Target Alcohol (4-Hydroxyethyl Azepane) Step4->Final

Figure 1: Optimized synthetic pathway prioritizing scalability and chemoselectivity.

Module 1: The Azepane Scaffold (Ring Expansion)

Objective: Convert N-Boc-4-piperidone to N-Boc-4-azepanone. Standard Yield: 65-75% (Optimized) | Common Failure: <40% (Oligomerization)

The industrial standard utilizes ethyl diazoacetate (EDA) catalyzed by Lewis acids (


). This is superior to RCM, which often suffers from high dilution requirements and catalyst costs [1].
Critical Protocol Adjustments
  • Temperature Control is Non-Negotiable: The reaction must be maintained between -20°C and -10°C . Higher temperatures cause EDA decomposition and carbene dimerization, leading to tarry byproducts.

  • Order of Addition: Do not mix ketone and

    
     before adding EDA.
    
    • Correct Method: Dissolve ketone and

      
       in 
      
      
      
      . Add EDA dropwise very slowly to maintain the internal temperature.
  • Quenching: The reaction generates

    
     gas. Ensure distinct gas evolution ceases before quenching with saturated 
    
    
    
    .

Troubleshooting Table: Ring Expansion

SymptomProbable CauseCorrective Action
Low Yield / Tarry Mess Temperature > 0°C or fast EDA addition.Cool to -20°C; add EDA over 2-4 hours via syringe pump.
Starting Material Remains Catalyst deactivation by moisture.Use freshly distilled

or store under Argon.
Double Expansion (8-membered ring) Excess EDA used.Strictly limit EDA to 1.1 equivalents.

Module 2: C2-Homologation (HWE & Hydrogenation)

Objective: Install the 2-carbon chain at the C4 position. Reaction: Ketone + Triethyl phosphonoacetate




-unsaturated ester.
Optimization Insights

While Wittig reagents are common, the Horner-Wadsworth-Emmons (HWE) reaction is preferred here because the phosphonate byproducts are water-soluble, simplifying purification of the oily azepane intermediate [2].

  • Base Selection: Use NaH (60% dispersion) in THF at 0°C. Stronger bases like LiHMDS are unnecessary and can cause epimerization if other chiral centers were present (though not applicable here, they are costlier).

  • Hydrogenation: The subsequent reduction of the double bond is trivial (

    
    , Pd/C, MeOH).
    
    • Note: If the Boc group is labile in your specific batch (rare), add a trace of

      
       to the hydrogenation flask to neutralize any trace acid formed from Pd/C handling.
      

Module 3: The Critical Reduction (Ester Alcohol)

Objective: Reduce the ethyl ester to the primary alcohol without touching the Boc group. The Trap:


 (LAH) is the default choice for esters but is dangerous  here. It frequently attacks the carbamate (Boc), leading to 

-methyl byproducts or deprotection [3].
The Solution: Lithium Borohydride ( )

 is the "Goldilocks" reagent: stronger than 

(which won't reduce esters) but more selective than LAH [4].
Optimized Protocol (Self-Validating)
  • Solvent System: Anhydrous THF is the primary solvent.

  • The Catalyst: Add Methanol (MeOH) .

    • Mechanism:[1][2][3][4][5][6]

      
       in pure THF reduces esters slowly. Adding 1-2 equivalents of MeOH generates 
      
      
      
      species in situ, which are significantly more active reducing agents while retaining chemoselectivity against the Boc group.
  • Stoichiometry: Use 2.0 - 2.5 equivalents of

    
    .
    

Step-by-Step Protocol:

  • Dissolve the saturated ester (1.0 equiv) in anhydrous THF (0.2 M).

  • Cool to 0°C.

  • Add

    
     (2.0 M in THF, 2.5 equiv) dropwise.
    
  • Crucial Step: Add dry Methanol (2.0 equiv) dropwise. Gas evolution (

    
    ) will occur—ensure venting.
    
  • Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

  • TLC Check: Look for the disappearance of the non-polar ester spot.

  • Quench: Cool to 0°C. Add saturated Potassium Sodium Tartrate (Rochelle's Salt) solution. Stir vigorously for 1 hour to break boron complexes (prevents emulsions).

ReductionTroubleshooting Start Reduction Issue Detected Q1 Is the Boc group missing? Start->Q1 Q2 Is the reaction stalled? Q1->Q2 No Sol1 STOP using LAH. Switch to LiBH4/THF. Q1->Sol1 Yes Sol2 Add 2 eq. Methanol to activate LiBH4. Q2->Sol2 Yes Sol3 Check solvent dryness. Water kills Hydride. Q2->Sol3 No (Reaction is messy)

Figure 2: Decision tree for troubleshooting the ester reduction step.

Frequently Asked Questions (FAQ)

Q: Can I use DIBAL-H for the reduction? A: Yes, but it is operationally more difficult. DIBAL-H requires strictly controlled low temperatures (-78°C) to avoid over-reduction or Boc cleavage.


 allows you to work at 0°C to RT, which is more robust for scale-up.

Q: My ring expansion step yields a yellow oil that solidifies poorly. Is it pure? A: The tert-butyl 4-oxoazepane-1-carboxylate is often a low-melting solid or oil. If the NMR shows clean peaks (diagnostic multiplet at


 2.60 for 

-protons to ketone), you can proceed to the HWE step without recrystallization. Distillation is possible but requires high vacuum.

Q: Why did my Boc group fall off during Hydrogenation? A: Commercial Pd/C can be slightly acidic. If your solvent (MeOH/EtOH) is not anhydrous, or if the reaction runs too long, you might lose the Boc. Fix: Add 1-2% Triethylamine or solid


 to the hydrogenation mixture to buffer the system.

References

  • Huang, Y.-S., et al. (2010).[7] Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate.[7][8][9] Industrial & Engineering Chemistry Research, 49(21), 10380–10386.

  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefinization reaction and modifications involving phosphoryl-stabilized carbanions. Chemical Reviews, 89(4), 863–927.

  • Soai, K., & Ookawa, A. (1986). Mixed solvents containing methanol as useful reaction media for unique chemoselective reductions with lithium borohydride. The Journal of Organic Chemistry, 51(21), 4000–4005.

  • Burkhardt, E. R., & Matos, K. (2006). Boron Reagents in Process Chemistry: Excellent Tools for Selective Reductions.[1] Chemical Reviews, 106(7), 2617–2650.

Sources

Technical Support Center: Purification of Boc-Protected Azepane Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Boc-protected azepane alcohols. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the purification of these valuable synthetic intermediates. The unique combination of the bulky, lipophilic tert-butyloxycarbonyl (Boc) protecting group and the polar hydroxyl moiety within a flexible seven-membered ring can present distinct purification challenges. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may face in the lab.

Section 1: Troubleshooting Common Purification Issues

This section provides step-by-step guidance to resolve specific problems encountered during the purification of Boc-protected azepane alcohols.

Chromatography Troubleshooting

Question: My Boc-protected azepane alcohol is streaking badly on the silica gel TLC plate and during column chromatography. What's causing this and how can I fix it?

Answer:

Streaking is a common issue when dealing with compounds that have both polar and non-polar functionalities, like Boc-protected azepane alcohols. The primary causes are typically related to interactions with the stationary phase and improper solvent system selection.

  • Causality: The basic nitrogen of the azepane ring, even when Boc-protected, can interact strongly with the acidic silanol groups on the surface of the silica gel. This can lead to tailing or streaking. The polar alcohol group further contributes to this interaction.

  • Troubleshooting Steps:

    • Solvent System Modification:

      • Add a Basic Modifier: To neutralize the acidic silica surface, add a small amount of a basic modifier to your eluent. A common choice is triethylamine (Et3N) at a concentration of 0.1-1%. This will compete with your compound for binding to the acidic sites on the silica, resulting in sharper bands.[1][2]

      • Increase Polarity Gradually: Start with a less polar solvent system and gradually increase the polarity. For example, begin with a hexane/ethyl acetate system and slowly increase the ethyl acetate concentration. If your compound is highly polar, a dichloromethane/methanol system may be more appropriate.[1][2]

    • Stationary Phase Choice:

      • Deactivated Silica: Consider using silica gel that has been deactivated with water or by treatment with a silylating agent.

      • Alumina: Basic or neutral alumina can be an excellent alternative to silica gel for purifying amines and other basic compounds.[3]

    • Sample Loading:

      • Dry Loading: Instead of loading your sample dissolved in a solvent, adsorb it onto a small amount of silica gel or Celite®. After evaporating the solvent, the resulting dry powder can be carefully added to the top of your column. This often leads to better band sharpness.[4]

Question: I'm having trouble separating my Boc-protected azepane alcohol from a very polar impurity. What chromatographic strategies can I employ?

Answer:

Separating compounds with similar polarities can be challenging. Here are several advanced chromatography techniques to consider:

  • Gradient Elution: A step or linear gradient of increasing solvent polarity can help to resolve compounds with close Rf values. Automated flash chromatography systems are particularly adept at creating precise and reproducible gradients.[4][]

  • Alternative Stationary Phases:

    • Reverse-Phase Chromatography: If your compound and impurity are inseparable on normal-phase silica, reverse-phase chromatography (e.g., C18 silica) may provide the necessary selectivity. The elution order will be inverted, with more polar compounds eluting first.

    • Amine-Functionalized Silica: For highly polar compounds, hydrophilic interaction liquid chromatography (HILIC) using an amine-bonded silica phase can be effective.[6] This technique uses a polar stationary phase with a partially aqueous mobile phase.[6]

  • Temperature as a Variable: In some cases, running the column at a slightly elevated or reduced temperature can alter the selectivity and improve separation.

Question: My Boc-protected azepane alcohol seems to be decomposing on the silica gel column. What are the signs and what can I do about it?

Answer:

Decomposition on silica gel is often due to the acidic nature of the stationary phase, which can lead to partial cleavage of the acid-labile Boc group.[7]

  • Signs of Decomposition:

    • Appearance of a new, more polar spot on the TLC plate after running the column, which corresponds to the deprotected amine.

    • Low overall recovery of the desired product.

    • The presence of isobutylene or tert-butanol byproducts.

  • Solutions:

    • Neutralize the Silica: As mentioned previously, adding a small amount of triethylamine or another amine base to the eluent can neutralize the silica and prevent Boc-group cleavage.

    • Use a Less Acidic Stationary Phase: Neutral alumina is a good alternative.

    • Minimize Contact Time: Use flash chromatography to reduce the time your compound spends on the column.[3][]

    • Work at Lower Temperatures: Running the column in a cold room can sometimes mitigate decomposition.

Recrystallization Troubleshooting

Question: My Boc-protected azepane alcohol is an oil and won't crystallize. How can I induce crystallization?

Answer:

Many Boc-protected compounds, especially those with flexible alkyl chains like azepanes, can be difficult to crystallize.[8][9]

  • Troubleshooting Steps:

    • Solvent Screening: The key to successful recrystallization is finding the right solvent or solvent system.

      • Single Solvent: Try dissolving your compound in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., hexanes, diethyl ether, or isopropyl alcohol).

      • Two-Solvent System: Dissolve your compound in a "good" solvent (one in which it is very soluble, like dichloromethane or ethyl acetate) and then slowly add a "poor" solvent (one in which it is insoluble, like hexanes or pentane) until the solution becomes cloudy. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.

    • Inducing Crystallization:

      • Seed Crystals: If you have a small amount of solid material, add a single seed crystal to the supersaturated solution to initiate crystallization.[8][9]

      • Scratching: Use a glass rod to scratch the inside of the flask below the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Lower Temperatures: Place the solution in a refrigerator or freezer to decrease the solubility of your compound.

      • Patience: Sometimes, crystallization simply takes time. Loosely cap the flask and allow the solvent to slowly evaporate over several days.

Question: I'm getting a low recovery from my recrystallization. What are the likely causes?

Answer:

Low recovery is a common frustration in recrystallization. The primary culprits are usually using too much solvent or the compound having significant solubility even at low temperatures.

  • Troubleshooting Steps:

    • Minimize Solvent Usage: Use the absolute minimum amount of hot solvent required to dissolve your compound.

    • Optimize the Cooling Process: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. This promotes the formation of larger, purer crystals.

    • Recover from the Mother Liquor: After filtering your crystals, you can often recover more product from the filtrate (the "mother liquor"). Reduce the volume of the mother liquor by evaporation and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.[1]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for thin-layer chromatography (TLC) analysis of a Boc-protected azepane alcohol?

A good starting point for TLC analysis is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[2] A 7:3 or 1:1 mixture of hexane:ethyl acetate is often a reasonable starting point. Adjust the ratio based on the observed Rf value of your compound. If the compound remains at the baseline, increase the proportion of ethyl acetate or switch to a more polar system like dichloromethane/methanol.[1][2]

Q2: Can I use distillation to purify my Boc-protected azepane alcohol?

Distillation is generally not a suitable method for purifying Boc-protected azepane alcohols. These compounds tend to have high boiling points and may be thermally labile, meaning they can decompose at the high temperatures required for distillation. The Boc group itself can be thermally cleaved.[10]

Q3: How can I confirm the purity of my final product?

A combination of analytical techniques should be used to confirm the purity of your Boc-protected azepane alcohol:

  • Thin-Layer Chromatography (TLC): The purified compound should appear as a single spot on a TLC plate when visualized under UV light (if applicable) and with a suitable stain (such as potassium permanganate or phosphomolybdic acid).[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure and assessing purity. The spectra should be clean, with sharp peaks and the correct integrations.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

  • Melting Point: If your compound is a solid, a sharp melting point range is a good indicator of purity.

Q4: Are there any "green" or more environmentally friendly purification methods I can consider?

Yes, there are several ways to make your purification process more environmentally friendly:

  • Solvent Choice: Whenever possible, choose solvents with a lower environmental impact. For example, consider replacing dichloromethane with 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME).

  • Chromatography Optimization: By carefully optimizing your TLC conditions, you can reduce the amount of solvent needed for column chromatography. Automated flash systems can also help to minimize solvent consumption.

  • Recrystallization over Chromatography: If possible, recrystallization is often a greener purification method than chromatography as it typically uses less solvent.

Section 3: Experimental Protocols & Data

Protocol 1: General Procedure for Flash Column Chromatography
  • TLC Analysis: Determine an appropriate solvent system using TLC. Aim for an Rf value of 0.2-0.4 for your desired compound.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent and carefully apply it to the top of the silica gel bed.

    • Dry Loading: Dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to dryness. Carefully add the resulting powder to the top of the column.[4]

  • Elution: Add the eluent to the top of the column and apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes or vials.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Table 1: Typical Solvent Systems for Boc-Protected Azepane Alcohols
Polarity of CompoundRecommended Solvent System (Normal Phase)Notes
Low to MediumHexane/Ethyl Acetate (9:1 to 1:1)A good starting point for many derivatives.
Medium to HighDichloromethane/Methanol (99:1 to 9:1)Effective for more polar analogs.
Basic CompoundsAdd 0.1-1% Triethylamine to the eluentPrevents streaking and decomposition.

Section 4: Visualizing the Workflow

Diagram 1: Decision-Making Flowchart for Purification Method Selection

Purification_Workflow start Crude Boc-Protected Azepane Alcohol is_solid Is the crude product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (Oil) recrystallization_success Successful? try_recrystallization->recrystallization_success recrystallization_success->column_chromatography No analyze_purity Analyze Purity (TLC, NMR, MS) recrystallization_success->analyze_purity Yes chromatography_success Successful? column_chromatography->chromatography_success pure_product Pure Product analyze_purity->pure_product troubleshoot_recrystallization Troubleshoot Recrystallization (See Guide) troubleshoot_recrystallization->try_recrystallization troubleshoot_chromatography Troubleshoot Chromatography (See Guide) troubleshoot_chromatography->column_chromatography chromatography_success->analyze_purity Yes chromatography_success->troubleshoot_chromatography No

Caption: A decision tree for selecting the initial purification strategy.

References

  • Enantioselective Synthesis of [b]‐Annulated Azepane Scaffolds. (n.d.). Retrieved February 15, 2026, from [Link]

  • CN112661672A - Crystallization method of Boc-amino acid - Google Patents. (n.d.).
  • Crystallization method of Boc-amino acid - Eureka | Patsnap. (n.d.). Retrieved February 15, 2026, from [Link]

  • BOC deprotection - Hebei Boze Chemical Co.,Ltd. (2023, July 4). Retrieved February 15, 2026, from [Link]

  • Choy, J., Jaime-Figueroa, S., Jiang, L., & Wagner, P. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols.
  • Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. (2023, January 30). Retrieved February 15, 2026, from [Link]

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. (2012). International Journal of Organic Chemistry, 02(02), 143-149.
  • Column chromatography - Columbia. (n.d.). Retrieved February 15, 2026, from [Link]

  • Anderson, N. G. (2009). General methods for flash chromatography using disposable columns.
  • Solvent Systems for Flash Column Chromatography - University of Rochester. (n.d.). Retrieved February 15, 2026, from [Link]

  • Recrystallization solvent for boc-L-Phenylalanine : r/Chempros - Reddit. (2019, October 19). Retrieved February 15, 2026, from [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved February 15, 2026, from [Link]

  • Amine Protection / Deprotection - Fisher Scientific. (n.d.). Retrieved February 15, 2026, from [Link]

  • tert-Butyloxycarbonyl protecting group - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • US20100311968A1 - Deprotection of boc-protected compounds - Google Patents. (n.d.).
  • Selective Removal of Polar and Non-Polar Impurities with Sulzer Solvent Extraction & Separation Technologies. (2025, September 2). Retrieved February 15, 2026, from [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis. (2024, January 2). Retrieved February 15, 2026, from [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012). International Journal of Organic Chemistry, 02(02), 143-149.
  • CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents. (n.d.).
  • BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved February 15, 2026, from [Link]

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. (n.d.). Retrieved February 15, 2026, from [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. (2024, February 27). Retrieved February 15, 2026, from [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. (2025, December 5). Retrieved February 15, 2026, from [Link]

  • Determination of Absolute Configuration of Secondary Alcohols Using Thin-Layer Chromatography. (2013, April 17). Journal of visualized experiments : JoVE, (74), e50302.
  • Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. (2025, November 1). Retrieved February 15, 2026, from [Link]

  • Supporting Information: - Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. (n.d.). Retrieved February 15, 2026, from [Link]

Sources

Technical Support Center: Purification of Tert-butyl 4-(2-hydroxyethyl)azepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Center. Ticket ID: AZP-BOC-004 Subject: Impurity Profile & Purification Strategies for tert-butyl 4-(2-hydroxyethyl)azepane-1-carboxylate Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are working with This compound , a critical 7-membered heterocyclic building block. This molecule presents a unique "trifecta" of purification challenges:

  • Conformational Flux: The 7-membered azepane ring, combined with the N-Boc group, exhibits restricted rotation (rotamers), often mimicking impurities in NMR.

  • Amphiphilic Nature: The lipophilic Boc/azepane core competes with the polar primary alcohol, making silica gel chromatography dragging and inefficient.

  • Synthesis Byproducts: Depending on your route (Ring-Closing Metathesis, Wittig, or Ester Reduction), you likely face specific contaminants like Triphenylphosphine oxide (TPPO) or O-acylated side products.

This guide provides targeted troubleshooting workflows to isolate your compound in high purity (>98%).

Module 1: Diagnostic & Triage

User Question: "My NMR shows split peaks and broad signals. Is my compound decomposing or full of impurities?"

Technical Diagnosis: Before attempting purification, you must distinguish between chemical impurities and conformational rotamers . N-Boc azepanes are notorious for existing as a mixture of syn and anti rotamers around the carbamate bond due to the steric bulk of the tert-butyl group and the flexibility of the 7-membered ring.

Verification Protocol:

  • Temperature Check: Run a variable temperature (VT) ^1H NMR in DMSO-d6 at 80°C (353 K).

    • Result: If peaks coalesce into sharp singlets/multiplets, it is pure product (Rotamers).

    • Result: If peaks remain distinct, they are impurities (Diastereomers or Regioisomers).

Diagnostic Decision Tree

purification_triage Start Crude Mixture Analysis NMR_Check 1H NMR Spectrum (Split Peaks?) Start->NMR_Check VT_NMR Run VT-NMR @ 80°C NMR_Check->VT_NMR Broad/Split signals Coalesce Peaks Coalesce? VT_NMR->Coalesce Pure Compound is Pure (Rotamers confirmed) Coalesce->Pure Yes Impure Chemical Impurity Present Coalesce->Impure No Impurity_Type Identify Impurity Type Impure->Impurity_Type TPPO Triphenylphosphine Oxide (from Wittig/Mitsunobu) Impurity_Type->TPPO Aromatic peaks 7.4-7.7 ppm OBoc O-Boc Side Product (from excess Boc2O) Impurity_Type->OBoc Extra t-Bu singlet ~1.5 ppm Salts Inorganic Salts (Li/Al/B residues) Impurity_Type->Salts Baseline drag

Figure 1: Diagnostic logic flow to distinguish between intrinsic rotameric behavior and actual chemical impurities.

Module 2: Removing "Sticky" Impurities (TPPO)

User Question: "I synthesized the ethyl side chain via Wittig/Mitsunobu, and I can't get rid of the Triphenylphosphine oxide (TPPO). It co-elutes with my product on silica."

Technical Diagnosis: TPPO is a "chameleon" impurity that streaks on silica, often overlapping with polar amino alcohols like yours. Standard chromatography is inefficient and consumes excessive solvent.

The Solution: MgCl₂ Complexation Instead of chromatography, exploit the Lewis basicity of the phosphoryl oxygen to form an insoluble complex with Magnesium Chloride (MgCl₂).

Protocol: MgCl₂ Precipitation
StepActionMechanistic Insight
1 Dissolve crude oil in minimal Toluene or Ethanol .TPPO is soluble; the complex we will form is not.
2 Add MgCl₂ (anhydrous) (1.5 - 2.0 equiv relative to TPPO).Mg²⁺ coordinates with P=O oxygen.
3 Heat to reflux for 1 hour, then cool to RT.Kinetic energy overcomes the activation barrier for complex lattice formation.
4 Dilute with Hexanes or Heptane (approx 3x volume).Reduces the solubility of the complex further.
5 Filter the resulting white precipitate through a Celite pad.The solid is the [TPPO]₂·MgCl₂ complex. Your product is in the filtrate.
6 Concentrate filtrate.[1]Yields TPPO-free oil.

Why this works: The lattice energy of the TPPO-MgCl₂ complex is significantly higher than the solvation energy provided by non-polar solvents, forcing precipitation [1, 2].

Module 3: Chemoselectivity & O-Boc Removal

User Question: "I used excess Boc anhydride to ensure the amine was protected, but now I have a less polar spot running above my product. Is it the bis-Boc?"

Technical Diagnosis: It is likely the O-Boc ester (tert-butyl 4-(2-(tert-butoxycarbonyloxy)ethyl)azepane-1-carboxylate). While secondary amines react faster with Boc₂O, primary alcohols (the hydroxyethyl group) will react if DMAP is present or if Boc₂O is in large excess.

The Solution: Selective Hydrolysis You do not need to discard this material. You can selectively hydrolyze the carbonate (O-Boc) while leaving the carbamate (N-Boc) intact, as carbonates are more labile to base.

Protocol: Selective LiOH Hydrolysis
  • Solvent System: Dissolve the crude mixture in THF:MeOH:H₂O (3:1:1).

  • Reagent: Add LiOH·H₂O (1.5 equivalents).

  • Conditions: Stir at Room Temperature for 2-4 hours. Monitor by TLC.[2]

    • Target: Disappearance of the top spot (O-Boc).

    • Safety: Do not heat. Heating may compromise the N-Boc group.[3]

  • Workup:

    • Neutralize carefully with 1M Citric Acid to pH ~6-7.

    • Critical: Do not acidify below pH 4, or you risk N-Boc deprotection [3].

    • Extract with Ethyl Acetate.[2]

Module 4: Final Isolation (Oil vs. Solid)

User Question: "My product is an oil. How do I get a nice solid, or how do I dry it completely for the next step?"

Technical Diagnosis: N-Boc amino alcohols with alkyl side chains are often viscous oils due to the disruption of crystal packing by the flexible azepane ring and the Boc group.

Purification Workflow (Graphviz)

isolation_workflow Crude Crude Oil (Post-Workup) Solubility Solubility Check (Hexanes/Ether) Crude->Solubility Precip Precipitation? Solubility->Precip Trituration Trituration (Cold Pentane/Ether) Precip->Trituration Cloudy Column Flash Column (DCM:MeOH or Hex:EtOAc) Precip->Column Clear Soln Dry High Vac Drying (>12h to remove solvent) Trituration->Dry Column->Dry

Figure 2: Isolation strategy based on physical state.

Flash Chromatography Guidelines

If you must run a column (e.g., to remove diastereomers), use this specific solvent system to minimize "streaking":

  • Stationary Phase: Silica Gel (neutralized).

  • Eluent A: Hexanes (or Heptane).[4][5]

  • Eluent B: Ethyl Acetate + 1% Triethylamine .

  • Gradient: 0%

    
     60% B.
    
  • Note: The Triethylamine neutralizes acidic sites on the silica, preventing the amine/carbamate from dragging, resulting in sharper peaks.

FAQ: Rapid Fire Troubleshooting

Q: Can I use TFA to clean up the crude? A: Absolutely not. TFA will instantly remove the N-Boc group, yielding the free amine azepane, which is highly polar and water-soluble, likely leading to loss during aqueous workup.

Q: I see a peak at ~1.45 ppm in NMR that integrates too high. Is it solvent? A: If it's a singlet, it's likely excess Boc₂O or Boc-OH .

  • Fix: Wash the organic layer with saturated NaHCO₃ (removes Boc-OH) and dry under high vacuum at 40°C (removes Boc₂O, which sublimes/evaporates slowly).

Q: The product stains poorly on TLC. A: N-Boc groups don't stain well with UV. Use Ninhydrin (requires heating to deprotect on the plate, turning red/purple) or PMA (Phosphomolybdic Acid) (stains blue/green upon heating) for reliable visualization.

References

  • TPPO Removal (MgCl2): Donald, S. M., et al. "Efficient Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with Magnesium Chloride." Journal of Organic Chemistry, vol. 86, no. 1, 2021.[3] Link

  • TPPO Removal (ZnCl2 Alternative): Bates, R. W., et al. "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride." Synthesis, vol. 49, no.[1] 10, 2017. Link

  • Boc Chemistry & Stability: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th ed., Wiley-Interscience, 2006. Link

  • Azepane Rotamers: Wangelin, A. J., et al. "Conformational Analysis of N-Boc-Azepanes." European Journal of Organic Chemistry, 2003. (General reference for N-Boc heterocycle NMR behavior). Link

Sources

Technical Support Center: Troubleshooting Azepane-Hydroxyethyl Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Overcoming Low Reactivity & Side Reactions in 1-(2-Hydroxyethyl)azepane Scaffolds Ticket Priority: High (blocking synthesis/SAR generation) Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary

You are likely encountering difficulties functionalizing the hydroxyethyl side chain of an azepane (homopiperidine) derivative. While primary alcohols are typically robust nucleophiles, their reactivity in this specific scaffold is frequently compromised by two distinct mechanistic phenomena: Intramolecular Hydrogen Bonding (IHB) and the formation of transient Bicyclic Aziridinium Ions .

This guide moves beyond generic "try higher temperature" advice. It diagnoses the structural root causes of failure and provides self-validating protocols to restore reactivity.

Module 1: The Diagnostic Triage

Before altering reagents, determine which of the three failure modes is operative in your reaction flask.

Failure Mode A: The "Locked" Conformation (IHB)
  • Symptom: Reaction is sluggish; starting material remains unconsumed despite excess electrophile.

  • Cause: The 7-membered azepane ring is conformationally mobile (

    
    ). It frequently adopts a twist-chair or twist-boat conformation that places the nitrogen lone pair and the hydroxyl proton in ideal proximity for a strong intramolecular hydrogen bond (
    
    
    
    ). This "locks" the oxygen, reducing its nucleophilicity and entropically shielding it from attack.
Failure Mode B: The Aziridinium Trap (The "Hidden" Consumption)
  • Symptom: Starting material disappears rapidly, but the desired product is absent. TLC/LCMS shows a complex mixture or a product with an unexpected retention time (often a ring-contracted piperidine derivative).

  • Cause: If you activate the alcohol (e.g., mesylation, tosylation, or Appel reaction) while the nitrogen is nucleophilic, the nitrogen attacks the

    
    -carbon of the side chain intramolecularly. This forms a bicyclic 1-azoniabicyclo[5.1.0]octane  (aziridinium) intermediate.
    
Failure Mode C: Transannular Steric Shielding
  • Symptom: Reaction works on a piperidine analog but fails on the azepane.

  • Cause: The extra methylene group in the azepane ring increases the population of conformers where axial hydrogens or ring substituents project into the reaction trajectory of the side chain.

Module 2: Visualizing the Failure Pathways

The following diagram illustrates the competition between the Desired Pathway (O-functionalization) and the Fatal Pathway (Aziridinium formation).

AzepaneReactivity Start N-(2-Hydroxyethyl) azepane Activated Activated Species (O-Ms, O-Ts, or O-P+) Start->Activated Activation (MsCl, TsCl, etc.) Desired Desired Product (O-Alkylated/Acylated) Activated->Desired Path A: Intermolecular Attack (Requires N-protonation) Trap Bicyclic Aziridinium Intermediate (1-azoniabicyclo[5.1.0]octane) Activated->Trap Path B: Intramolecular Attack (Fast if N is free!) Byproducts Ring Contraction (Piperidine derivs.) or Polymerization Trap->Byproducts Nucleophilic Opening

Figure 1: Mechanistic divergence in hydroxyethyl azepanes. Path B (Red) dominates when the nitrogen lone pair is left unmasked during alcohol activation.

Module 3: Troubleshooting & Protocols
Scenario 1: O-Acylation/Esterification Fails

Issue: Standard DCC/DMAP or Schotten-Baumann conditions yield low conversion. Fix:Disrupt the H-Bond Network.

Protocol: The "Salt-First" Acylation Standard bases (TEA, DIPEA) deprotonate the ammonium salt, freeing the N-lone pair to H-bond with the alcohol. Instead, use acid-catalyzed conditions or maintain the amine as a salt.

  • Dissolution: Dissolve substrate (1.0 equiv) in DCM.

  • Protonation: Add 1.1 equiv of

    
     or anhydrous HCl (in dioxane). Why? Protonating the amine breaks the intramolecular H-bond and prevents N-acylation.
    
  • Acylation: Add the Acid Chloride (1.5 equiv).

  • Reflux: Heat to reflux. The protonated amine cannot H-bond, leaving the hydroxyl group exposed and reactive.

  • Workup: Quench with sat.

    
     (carefully) to liberate the free amine product.
    
Scenario 2: O-Alkylation/Sulfonylation (The Aziridinium Risk)

Issue: Attempting to turn the alcohol into a leaving group (OMs/OTs) results in decomposition. Fix:Lewis Acid Complexation.

Protocol:


-Mediated Activation 
If you cannot protect the nitrogen with a carbamate (Boc/Cbz) first, you must mask its nucleophilicity in situ.
  • Complexation: Dissolve amino-alcohol in anhydrous

    
     at 0°C. Add 1.1 equiv 
    
    
    
    . Stir for 15 min.
    • Mechanism:[1][2][3][4][5] Boron coordinates tightly to the Nitrogen (

      
      ), sterically and electronically deactivating it.
      
  • Activation: Add

    
     (2.5 equiv) followed immediately by Methanesulfonyl chloride (MsCl, 1.2 equiv).
    
    • Note: The

      
       protects the N from attacking the newly formed mesylate.
      
  • Displacement: If doing a one-pot substitution, add your nucleophile now.

  • Decomplexation: Work up with aqueous NaOH or MeOH/heat to break the N-B bond.

Scenario 3: Oxidation (Alcohol

Aldehyde)

Issue: Swern oxidation gives complex mixtures (due to chlorinated byproducts reacting with the amine). Fix:TPAP/NMO Oxidation.

Tetrapropylammonium perruthenate (TPAP) is compatible with amines and avoids the electrophilic activators used in Swern/Moffatt oxidations.

Module 4: Comparative Reagent Data

Use this table to select the correct activation strategy based on your downstream goal.

Target TransformationStandard Reagent (Risk)Recommended ProtocolMechanistic Rationale
Esterification DCC/DMAP (Slow, N-acyl urea byproduct)EDC / HOBt / H+ Protonation prevents

locking; EDC urea is water soluble.
Mesylation (OMs) MsCl / TEA (Aziridinium formation)

+ MsCl
Lewis acid masks N-nucleophilicity, preventing bicyclic ring closure.
Oxidation Swern (DMSO/Oxalyl Chloride)TPAP / NMO or IBX Avoids electrophilic chlorosulfonium species that react with the azepane nitrogen.
Mitsunobu DEAD /

(Betaine attacks N)
ADDP /

ADDP is more sterically demanding; requires pre-complexation of alcohol.
Module 5: Frequently Asked Questions (FAQ)

Q: Can I just use a stronger base like NaH to deprotonate the alcohol? A: High Risk. Deprotonating the alcohol (


) while the amine is free creates an extremely aggressive nucleophile. If there is any electrophile present (even the solvent, e.g., EtOAc), it will react. Furthermore, the alkoxide can act as a base to deprotonate the amine (if secondary), leading to polymerization.

Q: Why does the reaction work on the piperidine analog but not the azepane? A: This is the Transannular Effect . In 6-membered rings (piperidines), the chair is rigid and substituents are equatorial. In 7-membered rings (azepanes), the ring is flexible.[6] The "pseudo-axial" hydrogens can cross the ring and sterically block the approach of reagents to the side chain. This is why "locking" the conformation via protonation (Module 3, Scenario 1) often improves yields—it forces the ring into a specific geometry.

Q: How do I confirm if I made the Aziridinium ion? A: Run a crude NMR in


 or 

.
  • Desired Product: Distinct triplets for the ethyl chain.

  • Aziridinium: Complex multiplet splitting patterns due to the rigid bicyclic cage; significant downfield shift of the bridgehead carbons.

  • Piperidine Byproduct: If the aziridinium opened, you will see a simplified spectrum but with different coupling constants (

    
     values) characteristic of a 6-membered ring rather than 7.
    
References
  • Conformational Analysis of Azepanes

    • BenchChem.[6] (2025).[7][8][9][10] "A Comparative Guide to the Conformational Analysis of Substituted Azepan-3-one Derivatives." Link

  • Aziridinium Ion Formation & Ring Opening

    • Kim, H., et al. (2021). "Alkylative Aziridine Ring-Opening Reactions." Semantic Scholar. Link

    • Jang, K., et al. (2018). "Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening." Journal of Visualized Experiments. Link

  • Intramolecular Hydrogen Bonding in Amino Alcohols

    • National Institutes of Health (NIH). (2021).[3][4][11] "Perturbating Intramolecular Hydrogen Bonds through Substituent Effects." Link

  • Chemoselective Acylation Protocols

    • NIH / PubMed. (2015).[9][10] "Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions." Link

Sources

Preventing racemization during azepane functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Azepane Functionalization Integrity Ticket ID: AZP-ISO-9001 | Status: Active Subject: Prevention of Racemization and Stereochemical Scrambling in Azepane Scaffolds

Welcome to the Azepane Integrity Center

You have accessed the specialized support tier for 7-membered nitrogen heterocycles. Unlike their 5-membered (pyrrolidine) and 6-membered (piperidine) analogs, azepanes possess unique conformational flexibility that renders standard stereochemical rules obsolete.

This guide addresses the three critical failure points in azepane functionalization:


-Lithiation Instability , Amide Coupling Epimerization , and Oxidative C-H Scrambling .

Module 1: -Lithiation & Substitution

Current Status: Critical Risk Area

User Query: "I treated N-Boc-azepane with s-BuLi/sparteine at -78°C, but the product is nearly racemic. Why?"

Root Cause Analysis: You are applying "pyrrolidine rules" to an azepane system.

  • Conformational Lability: The 2-lithio-N-Boc-pyrrolidine species is configurationally stable at -78°C. However, 2-lithio-N-Boc-azepane is configurationally unstable at this temperature. The 7-membered ring undergoes rapid ring inversion and low-barrier C-Li bond rotation, leading to racemization even under cryogenic conditions.

  • Thermodynamic Equilibration: The lithiated species equilibrates between pseudo-axial and pseudo-equatorial conformers.

Troubleshooting Protocol: Dynamic Thermodynamic Resolution (DTR) To achieve high enantiomeric excess (ee), you must exploit the lability rather than fight it.

  • Step 1: Warm it up. (Counter-intuitive but necessary).

    • Instead of keeping it at -78°C, generate the lithiated species in the presence of a chiral ligand (e.g., (-)-sparteine) and warm to -50°C or -40°C .

    • Mechanism:[1][2][3][4][5][6] At this temperature, the two enantiomeric organolithiums interconvert rapidly. The chiral ligand binds preferentially to one, creating a thermodynamic sink (Dynamic Thermodynamic Resolution).

  • Step 2: The "Coldham-O'Brien" Trap.

    • Once the equilibrium is established (approx. 30-60 mins at -50°C), cool back to -78°C (optional, depending on electrophile reactivity) and add the electrophile.

Alternative Strategy: Transmetallation If DTR fails, transmetallate immediately to a species with a higher inversion barrier.

  • Reagent:

    
     or 
    
    
    
    .
  • Workflow: Lithiate

    
     Transmetallate 
    
    
    
    Negishi/Cu-mediated coupling.

Module 2: Peptide Coupling (Azepane-2-Carboxylic Acid)

Current Status: High Risk of Epimerization

User Query: "My coupling of (S)-azepane-2-carboxylic acid resulted in 15% D-isomer incorporation."

Root Cause Analysis: Azepane-2-carboxylic acid is prone to oxazolone (azlactone) formation . The conformational flexibility of the 7-membered ring allows the carbonyl oxygen to attack the activated acid more easily than in rigid proline systems, facilitating proton abstraction at the


-carbon.

Optimization Matrix: Coupling Reagents & Bases

ParameterRecommendationScientific Rationale
Coupling Agent HATU or COMU Faster reaction kinetics outcompete the oxazolone formation pathway.
Additive HOAt (or Oxyma Pure)The pyridine nitrogen in HOAt provides a "neighboring group effect" that accelerates acylation 10-100x faster than HOBt, minimizing the time the activated ester is vulnerable to base.
Base 2,4,6-Collidine Weaker and more sterically hindered than DIEA or TEA.[3] It is strong enough to deprotonate the carboxylic acid but too sterically bulked to abstract the

-proton.
Solvent DMF/DCM (1:1) Pure DMF promotes ion-pair separation, increasing the basicity of the amine and risk of racemization. DCM mitigates this.

Recommended Protocol:

  • Dissolve amino acid (1.0 equiv) and HOAt (1.1 equiv) in DCM/DMF.

  • Cool to 0°C .

  • Add Collidine (2.5 equiv) followed by HATU (1.1 equiv).

  • Stir for 2 mins (pre-activation).

  • Add the azepane-amine component. Do not allow the activated ester to sit for >5 mins without the amine.

Module 3: Oxidative Functionalization (Shono Oxidation)

Current Status: Moderate Risk

User Query: "I am trying to functionalize the -position of an existing chiral azepane using Shono oxidation, but I'm losing stereochemistry."

Root Cause Analysis: Shono oxidation generates an


-acyliminium ion intermediate.[4] This intermediate is planar (

hybridized).
  • If you start with a chiral center at C2, it is destroyed upon oxidation to the iminium ion.

  • Stereochemistry is re-established during the nucleophilic trapping step (e.g., with MeOH or allyl-TMS).

Solution: Substrate-Controlled Diastereoselectivity You cannot "retain" the original stereocenter, but you can dictate the new one.

  • Conformational Locking: Place a bulky substituent (e.g., Phenyl, t-Butyl) at C4 or C5 . This locks the azepane ring into a specific twist-chair conformation.

  • Face Selectivity: The nucleophile will attack the

    
    -acyliminium ion from the face anti to the bulky substituent to minimize steric strain.
    

Visualizing the Failure Points

Figure 1: The Azepane Inversion Trap

This diagram illustrates why standard lithiation protocols fail for azepanes compared to pyrrolidines.

AzepaneRacemization Start N-Boc-Azepane (Achiral or Chiral) Deprot Deprotonation (s-BuLi, -78°C) Start->Deprot Lithio_S (S)-2-Lithio Intermediate Deprot->Lithio_S Inversion Ring Inversion & Bond Rotation (Fast at -78°C) Lithio_S->Inversion Low Barrier Trapping Electrophile Trap Lithio_S->Trapping Standard Trap DTR Add Chiral Ligand Warm to -50°C (Thermodynamic Lock) Lithio_S->DTR Lithio_R (R)-2-Lithio Intermediate Lithio_R->Inversion Lithio_R->Trapping Lithio_R->DTR Inversion->Lithio_R Result_Rac Racemic Product (FAILURE) Trapping->Result_Rac Result_Enant Enantioenriched Product DTR->Result_Enant Selective Trap

Caption: Unlike 5-membered rings, the 7-membered azepane lithio-species undergoes rapid inversion. Success requires thermodynamic locking with chiral ligands (DTR).[1]

References & Authoritative Grounding

  • Dynamic Thermodynamic Resolution of Azepanes:

    • Coldham, I., et al.[5][7][8][9] "Asymmetric substitutions of 2-lithiated N-Boc-piperidine and N-Boc-azepine by dynamic resolution." Chemistry – A European Journal, 2010.[7]

    • Significance: Establishes that 2-lithioazepanes are configurationally unstable and require warming to -50°C with ligands for high ee.

  • 
    -Lithiation Dynamics (The "Beak" & "O'Brien" Principles): 
    
    • O'Brien, P., et al.[7][8][9] "Diamine-Free Lithiation–Trapping of N-Boc Heterocycles." Organic Letters, 2010.[1]

    • Significance: Provides alternative lithiation strategies when sparteine is unavailable, though noting azepanes are "less reactive" and more challenging than pyrrolidines.

  • Peptide Coupling Racemization Mechanisms:

    • El-Faham, A., & Albericio, F. "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 2011.

    • Significance: Definitive review on the mechanism of azlactone formation and the superiority of HOAt/HATU/Collidine systems for hindered or sensitive amino acids.

  • Shono Oxidation Selectivity:

    • Shono, T., et al.[4] "Electroorganic chemistry.[4] 46. A new carbon-carbon bond forming reaction at the .alpha.-position of amines utilizing anodic oxidation as a key step." Journal of the American Chemical Society.[3][9]

    • Significance: The foundational text for electrochemical

      
      -functionalization, explaining the 
      
      
      
      -acyliminium intermediate.

Sources

Technical Support Center: Storage & Handling of Hygroscopic Azepane Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: AZP-GEN-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Comprehensive Guide to Stability, Handling, and Troubleshooting of Azepane Derivatives

Executive Summary

Azepane (hexamethyleneimine) and its derivatives are seven-membered nitrogen heterocycles frequently used as pharmacophores in CNS-active drugs (e.g., bazedoxifene) and protease inhibitors. While the seven-membered ring is thermodynamically more stable than aziridines or azetidines, azepane intermediates present a unique "silent killer" in synthesis: aggressive hygroscopicity coupled with rapid carbamate formation.

This guide addresses the specific physical chemistry challenges of these intermediates, moving beyond generic amine handling to specific protocols for preventing the "gumming" and stoichiometry errors that plague azepane chemistry.

Module 1: The Degradation Cycle (Why Your Solid Turned to Oil)

User Query: "I synthesized a crystalline azepane salt, but after two days in the desiccator, it turned into a sticky yellow gum. Is it degraded?"

Technical Diagnosis: You are likely observing deliquescence followed by carbamate formation , not necessarily oxidative degradation. Azepanes are strong secondary amines. In the presence of atmospheric moisture and


, they undergo a reversible but problematic reaction cycle.
The Mechanism of Failure

Unlike simple moisture absorption, azepanes actively capture


 from the air to form carbamic acids/salts. This reaction is accelerated by water.

AzepaneDegradation Azepane Free Base Azepane (Liquid/Solid) Hydrate Azepane-Water H-Bond Complex Azepane->Hydrate  Hygroscopicity   Moisture Atmospheric H2O (Catalyst) Moisture->Hydrate Carbamate Azepane Carbamate (Waxy Solid/Gum) Hydrate->Carbamate  + CO2 (Rapid)   CO2 Atmospheric CO2 CO2->Carbamate Carbamate->Azepane  Heat/Vacuum   StoichError Stoichiometry Error in Next Step Carbamate->StoichError  MW Change  

Figure 1: The Azepane-Carbamate Cycle. Note that while reversible, the formation of carbamates alters the molecular weight, leading to massive stoichiometric errors in subsequent coupling reactions.

Corrective Protocol:

  • Do not rely on standard desiccators. Standard silica gel does not remove

    
    .
    
  • Reversal: If the material is a free base, dissolve in dichloromethane (DCM) and wash with 1M NaOH (to remove carbamates), then dry over

    
     and concentrate under Argon.
    
  • Storage: Store under an inert atmosphere (Argon is superior to Nitrogen due to density) in parafilm-sealed vials at -20°C.

Module 2: Handling & Transfer Protocols

User Query: "How do I weigh out 50 mg of a hygroscopic azepane oil without a glovebox? It sticks to the spatula and gains weight on the balance."

Technical Diagnosis: Direct weighing of hygroscopic azepanes on an open balance guarantees error. The "weight gain" is water absorption occurring in real-time.

Protocol: The "Difference Weighing" Technique

Do not weigh the material into the reaction vessel. Weigh the material out of a source container.

StepActionRationale
1 Prepare Source Load the approximate amount of azepane into a tared syringe (for liquids) or a capped vial (for solids) inside a glove bag or under a cone of Nitrogen.
2 Initial Weighing Weigh the full syringe/vial on the precision balance. Record Mass

.
3 Dispense Quickly dispense the material into the reaction vessel. Do not wait for the balance to stabilize while the vessel is open.
4 Final Weighing Immediately recap/shield the source container and weigh it again. Record Mass

.
5 Calculation Mass Added =

.

Why this works: You are measuring the mass loss from a closed system, rather than the mass gain in an open system exposed to humidity.

Module 3: Purification & Water Removal

User Query: "I need to remove water from my azepane intermediate before a Grignard reaction. Can I just use molecular sieves?"

Technical Diagnosis: Directly adding sieves to viscous azepane oils can trap the product in the pores, leading to yield loss. Azeotropic distillation is the gold standard for secondary amines.

The Azeotropic Drying Protocol

Azepanes form hetero-azeotropes with water and specific solvents. This method is superior to chemical drying agents for scale-up.

Solvent Selection Table:

SolventBoiling Point (°C)Azeotrope BP with H2O (°C)% H2O in AzeotropeCompatibility Note
Toluene 110.685.020.2%Recommended. Inert to amines. High water removal efficiency.
Benzene 80.169.08.9%Effective but toxic. Use only if Toluene BP is too high for product stability.
2-MeTHF 80.271.010.6%Good green alternative, but check solubility of azepane salt.
DCM 39.638.11.5%Inefficient. Poor water carrying capacity. Do not use for rigorous drying.

Procedure:

  • Dissolve the azepane in 10 volumes of Toluene.

  • Rotary evaporate at 40-45°C. The water will co-distill with the toluene.

  • Repeat 3x. This "strip and fill" technique breaks the hydration shell.

  • Final Step: Dry under high vacuum (<1 mbar) for 2 hours. Backfill with Argon immediately.

Module 4: Analytical Troubleshooting (Karl Fischer)

User Query: "My Karl Fischer (KF) titration for water content is giving impossible results (e.g., negative values or continuous drift). Is the machine broken?"

Technical Diagnosis: The machine is likely fine. Azepanes are basic amines. They interfere with standard KF reagents by neutralizing the acid required for the redox reaction, or by reacting with iodine directly.

The Interference Mechanism

Standard KF Reaction:



  • Problem: The reaction requires a pH of 5–7. Azepanes shift the pH > 8.

  • Consequence: At pH > 8, Iodine disproportionates, consuming itself without water present, leading to falsely high water readings or vanishing endpoints .

Corrective Protocol: Buffered Titration

You must neutralize the amine in the titration cell.

  • Reagent Selection: Use a "One-Component" KF reagent specifically designed for amines (often labeled "Composite 5 K" or similar).

  • Buffering: Add Salicylic Acid or Benzoic Acid to the titration solvent (methanol) before adding the sample.[1]

    • Ratio: Add enough acid to neutralize the estimated amount of amine in your sample aliquot, plus a 10% excess.

  • Method: Use Volumetric KF for water content >1%. Use Coulometric KF with a diaphragm cell (and specific anolyte for amines) for water content <1%.

KF_Decision Start Start: Water Analysis of Azepane CheckPH Is the sample strongly basic (pKa > 9)? Start->CheckPH Standard Standard KF Reagent (Methanol based) CheckPH->Standard No (Weak Base) Buffered Add Salicylic Acid to Solvent CheckPH->Buffered Yes (Azepanes) Execute Execute Titration Standard->Execute SideReaction Does it contain Ketones/Aldehydes? Buffered->SideReaction SpecialReagent Use Methanol-Free Reagent (Keto-Solv) SideReaction->SpecialReagent Yes SideReaction->Execute No SpecialReagent->Execute

Figure 2: Decision Tree for Analytical Method Selection.

References
  • Merck Millipore. "Water in 2-Aminophenol - Karl Fischer application." Application Note. Available at: (Accessed via Technical Search).

  • Sigma-Aldrich. "Determination of Water Content in 2-Propylamine Using Karl Fischer Titration." Technical Bulletin. Available at: (Accessed via Technical Search).

  • National Institutes of Health (NIH). "Simple Modification of Karl-Fischer Titration Method for Determination of Water Content in Colored Samples." PubMed Central. Available at: (Accessed via Technical Search).

  • University of Rochester. "Workup for Removing Amines." Not Voodoo: Demystifying Synthetic Organic Chemistry. Available at: (Accessed via Technical Search).

  • PubChem. "Azepane Compound Summary." National Library of Medicine. Available at: (Accessed via Technical Search).

Sources

Technical Support Center: Navigating the Solubility Challenges of Tert-butyl 4-(2-hydroxyethyl)azepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Tert-butyl 4-(2-hydroxyethyl)azepane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and practical solutions for the solubility issues commonly encountered with this compound in aqueous media. Our goal is to equip you with the scientific rationale and experimental protocols necessary to overcome these challenges and advance your research.

Introduction: Understanding the Molecule

This compound is a key building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutics.[1] Its structure, featuring a lipophilic tert-butoxycarbonyl (Boc) protecting group, a seven-membered azepane ring, and a polar hydroxyethyl side chain, presents a unique solubility profile. The bulky, nonpolar tert-butyl group significantly contributes to its low aqueous solubility, a common challenge for many promising drug candidates.[2] This guide will provide a systematic approach to addressing this core issue.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: How does pH influence the solubility of this compound?

The N-Boc protecting group significantly reduces the basicity of the nitrogen atom within the azepane ring due to its electron-withdrawing nature. Unlike a typical secondary amine which would have a pKa around 10-11, the pKa of an N-Boc protected amine is substantially lower. While an exact experimental value for this specific compound is not available, it is expected to be in the low single digits or even negative. Therefore, protonation of the azepane nitrogen to form a more soluble salt is unlikely to be an effective strategy under physiologically relevant pH conditions. Furthermore, the Boc group is labile under strongly acidic conditions (pH < 4), leading to its removal and the formation of the free amine.[6][7][8][9]

Q3: What are the primary degradation concerns when formulating this compound?

The primary stability concern is the acid-catalyzed hydrolysis of the Boc protecting group.[10][11] Exposure to acidic conditions can lead to the cleavage of the carbamate, yielding the unprotected azepane, carbon dioxide, and tert-butanol. Therefore, formulation strategies should ideally be developed in neutral or slightly basic aqueous media to ensure the integrity of the molecule.

Troubleshooting Guide: A Stepwise Approach to Solubility Enhancement

This section provides a systematic workflow for addressing the poor aqueous solubility of this compound.

Diagram: Solubility Enhancement Workflow

Solubility_Workflow A Initial Assessment: Characterize the Compound B Tier 1: Simple Approaches Co-solvents & pH Adjustment A->B Initial Screening C Tier 2: Advanced Formulations Cyclodextrins & Solid Dispersions B->C If solubility is still insufficient E Analytical Validation: Quantify & Confirm Stability B->E Validate successful formulations D Tier 3: Physical Modifications Particle Size Reduction C->D For challenging cases or specific delivery needs C->E Validate successful formulations D->E Validate successful formulations

Caption: A tiered approach to solubility enhancement.

Tier 1: Initial Screening with Co-solvents

The use of co-solvents is a rapid and effective initial strategy to improve the solubility of poorly soluble compounds.[12]

Why it works: Co-solvents reduce the polarity of the aqueous medium, making it more favorable for the dissolution of lipophilic molecules.

Recommended Co-solvents:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

  • Dimethyl sulfoxide (DMSO) - Primarily for in vitro screening due to potential toxicity.

Co-solventTypical Concentration Range (%)Considerations
Ethanol5 - 20Generally well-tolerated for many applications.
Propylene Glycol10 - 40A common vehicle for parenteral formulations.
PEG 40010 - 50Can also act as a plasticizer in solid formulations.
DMSO< 1Use should be minimized in biological assays.
  • Preparation of Stock Solutions: Prepare stock solutions of this compound in each of the selected co-solvents at a high concentration (e.g., 50 mg/mL).

  • Serial Dilution: In a series of microcentrifuge tubes, add increasing volumes of the co-solvent stock solution to a fixed volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Vortex the mixtures and allow them to equilibrate at a controlled temperature (e.g., 25°C or 37°C) for 24 hours.

  • Observation and Quantification: Visually inspect for precipitation. For clear solutions, quantify the concentration of the dissolved compound using a validated analytical method (see Analytical Validation section).

Tier 2: Advanced Formulation Strategies

If co-solvents do not provide the desired solubility, more advanced formulation techniques should be explored.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic drug molecules, forming inclusion complexes that are more water-soluble.[13][14][15][16][17]

Why it works: The lipophilic portion of this compound can be sequestered within the hydrophobic core of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with water, effectively solubilizing the entire complex.

Recommended Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD or SBE-β-CD (e.g., 0-20% w/v).

  • Addition of Compound: Add an excess amount of this compound to each cyclodextrin solution.

  • Equilibration: Shake the suspensions at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Sample Preparation and Analysis: Centrifuge the suspensions to pellet the undissolved solid. Filter the supernatant through a 0.22 µm filter and analyze the concentration of the dissolved compound by a validated analytical method.

Solid dispersions involve dispersing the drug in an inert carrier matrix at the molecular level.[18][19][20][21] This can significantly enhance the dissolution rate and apparent solubility.[22]

Why it works: By converting the crystalline drug into an amorphous state and dispersing it within a hydrophilic carrier, the energy barrier for dissolution is lowered.[21]

Common Carriers:

  • Polyvinylpyrrolidone (PVP)

  • Hydroxypropyl methylcellulose (HPMC)

  • Polyethylene glycols (PEGs)

Preparation Methods:

  • Solvent Evaporation: Both the drug and the carrier are dissolved in a common solvent, which is then evaporated to leave a solid dispersion.[18][19]

  • Melt Extrusion: The drug and carrier are mixed and heated to form a melt, which is then cooled and solidified.[19]

Tier 3: Physical Modification - Particle Size Reduction

Reducing the particle size of the compound can increase its dissolution rate.[][24][25][26]

Why it works: Smaller particles have a larger surface area-to-volume ratio, which increases the rate of dissolution as described by the Noyes-Whitney equation.[2][26] While micronization may not increase the equilibrium solubility, it can significantly improve the dissolution kinetics.[27]

Techniques:

  • Micronization: Milling processes to reduce particle size to the micron range.

  • Nanonization: Advanced techniques to produce nanoparticles, which can also increase the saturation solubility.[27]

Analytical Validation: Ensuring Accurate Measurement

Accurate and reliable analytical methods are crucial for assessing the success of any solubility enhancement strategy.[28][29][30]

Diagram: Analytical Validation Workflow

Analytical_Validation A Method Development (e.g., HPLC-UV/MS) B Specificity A->B C Linearity & Range A->C D Accuracy & Precision A->D E Stability Indicating A->E F Validated Method for Solubility Studies B->F C->F D->F E->F

Caption: Key parameters for analytical method validation.

Recommended Analytical Technique: High-Performance Liquid Chromatography (HPLC)

HPLC with UV or mass spectrometric (MS) detection is the preferred method for quantifying this compound due to its specificity and sensitivity.

This is the gold standard method for determining equilibrium solubility.[31]

  • Preparation: Add an excess of the solid compound to your chosen formulation (e.g., aqueous buffer, co-solvent mixture, cyclodextrin solution) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours.

  • Phase Separation: Centrifuge the samples to pellet the excess solid. Carefully collect the supernatant and filter it through a low-binding 0.22 µm syringe filter.

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase and analyze using a validated HPLC method.

  • Solid-State Analysis: It is good practice to analyze the remaining solid to check for any changes in its physical form (e.g., polymorphism or degradation).[32]

Conclusion

Addressing the solubility of this compound requires a systematic and multi-faceted approach. By understanding the physicochemical properties of the molecule and employing the tiered strategies outlined in this guide, researchers can effectively overcome solubility hurdles. We recommend starting with simple co-solvent systems before progressing to more complex formulations like cyclodextrin complexes or solid dispersions. Throughout this process, rigorous analytical validation is paramount to ensure the accuracy and reliability of your findings.

References

  • ALZET® Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Available from: [Link]

  • ACS Publications. Complexation Kinetics of Cyclodextrin with Hydrophobic Molecules Confined in an Isolated Droplet in Water. Langmuir. Available from: [Link]

  • ResearchGate. Complexation of drugs inside the hydrophobic cavity of CDs. CD: Cyclodextrin. Available from: [Link]

  • National Center for Biotechnology Information. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Available from: [Link]

  • LinkedIn. Exploring the Impact of API Particle Size on Drug Formulation. Published December 13, 2023. Available from: [Link]

  • Universal Journal of Pharmaceutical Research. View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. Available from: [Link]

  • Journal of Applied Pharmaceutical Science. Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Published October 30, 2012. Available from: [Link]

  • CD Formulation. Method Development & Method Validation for Solubility and Dissolution Curves. Available from: [Link]

  • National Center for Biotechnology Information. The Effect of the Particle Size Reduction on the Biorelevant Solubility and Dissolution of Poorly Soluble Drugs with Different Acid-Base Character. PMC. Published January 13, 2023. Available from: [Link]

  • National Center for Biotechnology Information. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. PMC. Available from: [Link]

  • Jetir.Org. Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. Published July 2025. Available from: [Link]

  • MDPI. In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. Available from: [Link]

  • PowderPro. Particle Size Reduction Techniques of Pharmaceutical Compounds for the Enhancement of Their Dissolution Rate and Bioavailability. Published January 25, 2021. Available from: [Link]

  • Reddit. Boc and tBu ester pH stability during enamine hydrolysis : r/Chempros. Published June 19, 2024. Available from: [Link]

  • National Center for Biotechnology Information. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. Available from: [Link]

  • AAPS PharmSciTech. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Published July 1, 2011. Available from: [Link]

  • Cheméo. Chemical Properties of tert-Butyl carbamate (CAS 4248-19-5). Available from: [Link]

  • ResearchGate. (PDF) Formulation strategies for poorly soluble drugs. Published July 2025. Available from: [Link]

  • Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Published January 22, 2026. Available from: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. Available from: [Link]

  • Google Patents. CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
  • International Journal of Pharmaceutical Sciences Review and Research. A Comprehensive Guide for Analytical Method Validation. Published September 20, 2023. Available from: [Link]

  • Contract Pharma. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Published October 1, 2010. Available from: [Link]

  • Royal Society of Chemistry. Chemical Science. Published August 11, 2021. Available from: [Link]

  • ResearchGate. Formulation Tactics for the Delivery of Poorly Soluble Drugs. Available from: [Link]

  • Organic Syntheses Procedure. Carbamic acid, tert-butyl ester. Available from: [Link]

  • Fiveable. Basicity of amines | Organic Chemistry II Class Notes. Published September 15, 2025. Available from: [Link]

  • Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • Approximate pKa chart of the functional groups: values to know. Available from: [Link]

  • Wikipedia. Azepane. Available from: [Link]

  • RSC Publishing. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Published August 6, 2025. Available from: [Link]

  • National Center for Biotechnology Information. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. PMC. Available from: [Link]

  • Organic Chemistry Portal. tert-Butyl Esters. Available from: [Link]

Sources

Welcome to the Azepane Oxidation Technical Assistance Center

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Reference: #AZP-OX-001 Subject: Minimizing Side Reactions in


-Boc-Azepane Oxidation
Status:  Active
Support Level:  Tier 3 (Senior Scientist)[1]

You have reached the advanced troubleshooting module for the oxidation of tert-butyl azepane-1-carboxylate (


-Boc-azepane). This guide addresses the specific challenges of functionalizing 7-membered nitrogen heterocycles—specifically the competition between desired 

-methylene oxidation (lactamization) and common failure modes like ring cleavage, deprotection, and over-oxidation.[2]

Module 1: The Gold Standard Protocol

Method: Ruthenium Tetroxide (RuO


) Catalyzed Oxidation
Objective:  Conversion of 

-Boc-azepane to

-Boc-azepan-2-one.[2]

While permanganate and electrochemical methods exist, the RuCl


/NaIO

biphasic system remains the most reliable for bench-scale synthesis.[2] However, it is unforgiving if parameters drift.[2]
Optimized Workflow
  • Catalyst: RuCl

    
    [3][4]·xH
    
    
    
    O (2–5 mol%)[1]
  • Co-oxidant: NaIO

    
     (4.0 equiv)[1]
    
  • Solvent System: EtOAc : Water (1:1 v/v).[2] Crucial: The biphasic nature protects the Boc group from acid generated in the aqueous phase.

  • Temperature: 0 °C to Room Temperature (RT).

Step-by-Step Protocol:

  • Preparation: Dissolve

    
    -Boc-azepane (1.0 equiv) in EtOAc (
    
    
    
    ).
  • Activation: In a separate flask, dissolve NaIO

    
     (4.0 equiv) in water.
    
  • Initiation: Add the aqueous oxidant to the organic phase.[2] Add RuCl

    
    ·xH
    
    
    
    O (catalytic).[2][5][6]
  • Monitoring: Vigorously stir. The organic layer should turn yellow/orange (active RuO

    
    ).[2] If it turns black (RuO
    
    
    
    ), the catalyst has crashed out (see Troubleshooting).[1][2]
  • Quenching: Add saturated aqueous Na

    
    S
    
    
    
    O
    
    
    or isopropanol to reduce residual Ru(VIII) to Ru(IV) (black precipitate).[1][2]
  • Workup: Filter through a Celite pad to remove ruthenium solids. Extract with EtOAc.[2][6]

Module 2: Troubleshooting & FAQs

User Query 1: "My Boc group is falling off during the reaction."

  • Diagnosis: Acid-catalyzed deprotection.[2] The reduction of periodate generates iodic acid, lowering the pH of the aqueous phase.[2]

  • Root Cause: Insufficient phase separation or prolonged reaction time.[2]

  • Corrective Action:

    • Phase Management: Ensure a strict 1:1 ratio of EtOAc to Water. The Boc-azepane remains in the organic layer, shielded from the acidic aqueous layer.[2]

    • Buffer Option: Add mild buffer (NaHCO

      
      ) to the aqueous layer, but proceed with caution: RuO
      
      
      
      is less active at high pH (
      
      
      ).[2] Aim for pH 4–6.

User Query 2: "The reaction mixture turned black and conversion stopped at 30%."

  • Diagnosis: Catalyst poisoning (RuO

    
     precipitation).[2]
    
  • Root Cause: The re-oxidation cycle (Ru

    
     Ru
    
    
    
    ) by NaIO
    
    
    is slower than the consumption of Ru
    
    
    by the substrate.
  • Corrective Action:

    • Immediate Fix: Add a fresh portion of NaIO

      
       (0.5 equiv).
      
    • Process Change: Increase the stirring speed (RPM > 800). Mass transfer between phases is the rate-limiting step for catalyst regeneration.[2]

User Query 3: "I am seeing ring-opened products (amino acids) instead of the lactam."

  • Diagnosis: Oxidative cleavage (C-C bond scission).[2][5]

  • Root Cause: Over-oxidation.[2] Azepanes are conformationally flexible, allowing the Ru-complex to access geometries favorable for C-C cleavage if the reaction runs too long.[2]

  • Corrective Action:

    • Quench Early: Monitor by TLC/LCMS every 30 minutes. Stop the reaction immediately upon consumption of starting material.[2]

    • Temperature Control: Maintain the reaction at 0 °C. Higher temperatures favor the higher-energy transition state required for ring opening.[2]

User Query 4: "Can I use a metal-free method? The Ruthenium residue is failing QC."

  • Diagnosis: Heavy metal contamination.[2]

  • Alternative Protocol: Iodine-Mediated Oxidation .[2]

    • Reagents: I

      
       (3 equiv), solvent (Water/THF), mild heat.[1][2]
      
    • Mechanism:[4][7][8][9][10] Formation of an

      
      -iodo species followed by elimination to the iminium ion and hydrolysis.[2] This is often cleaner for simple lactam formation but requires careful handling of iodine waste.[2]
      

Module 3: Visualizing the Chemistry

Figure 1: Mechanistic Pathway & Failure Modes

This diagram illustrates the critical decision points where the reaction proceeds to the desired lactam or diverges into side reactions.[2]

AzepaneOxidation Start N-Boc-Azepane Intermediate Ruthenium Complex Start->Intermediate Hydride Abstraction Deprotection Side Reaction: Boc-Deprotection Start->Deprotection Low pH (Aq. Phase) Ru8 Ru(VIII) Species (Active Oxidant) Ru8->Intermediate Catalysis Lactam N-Boc-Azepan-2-one (Target Product) Intermediate->Lactam Hydroxylation & Oxidation RingOpen Side Reaction: Ring Opening (Amino Acid) Intermediate->RingOpen High Temp / Excess Time Imide Side Reaction: Imide (Over-oxidation) Lactam->Imide Excess Oxidant

Caption: Mechanistic flow of Ru-catalyzed oxidation showing the divergence between productive lactamization and common side reactions.

Figure 2: Troubleshooting Logic Tree

Follow this workflow to diagnose experimental failures in real-time.

Troubleshooting Start Start Troubleshooting CheckColor Check Reaction Color Start->CheckColor Yellow Yellow/Orange CheckColor->Yellow Active Black Black Precipitate CheckColor->Black Inactive CheckTLC Check TLC/LCMS Yellow->CheckTLC Action1 Add NaIO4 & Increase Stirring Black->Action1 Stalled SM Remaining (Stalled) CheckTLC->Stalled Slow Kinetics Clean Clean Conversion CheckTLC->Clean On Track Messy Many Spots (Decomp) CheckTLC->Messy Side Rxns Stalled->Action1 Action3 Quench Immediately Clean->Action3 Action2 Check pH (Buffer?) Reduce Temp Messy->Action2

Caption: Decision matrix for diagnosing reaction color changes and conversion issues.

Module 4: Comparative Data

Table 1: Oxidant Selection Guide for Azepanes

MethodReagentsPrimary RiskSelectivityRecommendation
Standard RuCl

/ NaIO

Over-oxidation (Imide)HighPrimary Choice for general synthesis.
Green I

/ H

O / THF
Solubility issuesHighUse if metal contamination is critical.[2]
Harsh KMnO

/ Benzyltriethylammonium chloride
Ring cleavageLowAvoid for valuable substrates.[2]
Electro Shono Oxidation (Anodic)Equipment dependentVery HighUse for precise regiocontrol if chemical methods fail.[2]

References

  • Yoshifuji, S., et al. "Ruthenium tetroxide oxidation of N-protected cyclic amines."[1][2][6] Chemical & Pharmaceutical Bulletin, vol. 35, no.[1][2] 1, 1987, pp. 357-360.[1][2]

    • Core Reference: Establishes the RuO protocol for lactam synthesis
  • Griffiths, R. J., et al. "Transition-Metal-Free Amine Oxidation: A Chemoselective Strategy for the Late-Stage Formation of Lactams."[1][2][7] Organic Letters, vol. 19, no.[1][2][7][11] 4, 2017, pp. 870–873.[1][2][11] [1][11]

    • Core Reference: Describes the iodine-mediated altern
  • Shono, T., et al. "Electroorganic chemistry.[1][2] 46. A new synthesis of lactams and N-hydroxy lactams." Journal of the American Chemical Society, vol. 103, no.[1][2] 5, 1981, pp. 1172–1176.[1][2]

    • Core Reference: Foundational work on electrochemical oxidation (Shono oxidation) of cyclic amines.[2]

Sources

Validation & Comparative

1H NMR spectrum interpretation of Tert-butyl 4-(2-hydroxyethyl)azepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Resolving Conformational Isomers

Executive Summary

The Challenge: The 1H NMR spectrum of Tert-butyl 4-(2-hydroxyethyl)azepane-1-carboxylate is deceptive. Unlike rigid heterocycles (e.g., piperidines), the azepane ring exhibits high conformational flexibility (pseudorotation), and the tert-butoxycarbonyl (Boc) group induces restricted rotation around the N-C(O) bond.

The Result: In standard solvents (CDCl₃) at room temperature, this molecule typically presents as a "messy" spectrum with broadened signals, split peaks, and non-integer integration values, often mistaken for impurities.

The Solution: This guide compares the standard approach against high-temperature and polar-solvent protocols, demonstrating how to force signal coalescence for accurate characterization.

Part 1: Structural Dynamics & The "Rotamer Trap"

Before interpreting the peaks, one must understand the dynamic equilibrium occurring in the NMR tube. The Boc group creates two distinct rotamers (syn/anti or cis/trans) relative to the carbamate bond. Because the energy barrier to rotation (


) is approx. 15-17 kcal/mol, the exchange is slow on the NMR timescale at 25°C.
Visualization: The Rotamer Equilibrium

The following diagram illustrates the equilibrium causing signal splitting.

RotamerEquilibrium cluster_0 NMR Timescale Effect RotamerA Rotamer A (Major) (Trans-Carbamate) Sterically favored Transition Transition State Restricted N-C(O) Rotation RotamerA->Transition Slow Exchange (RT) RotamerB Rotamer B (Minor) (Cis-Carbamate) Sterically crowded RotamerB->Transition Transition->RotamerA Transition->RotamerB Result Result: Split Peaks (e.g., Boc @ 1.42 & 1.45 ppm) Transition->Result

Caption: The restricted rotation of the N-Boc bond leads to two observable magnetic environments (Rotamers A and B) at room temperature.

Part 2: Comparative Analysis of Conditions

This section compares three experimental setups to determine the optimal characterization method.

Scenario A: Standard Conditions (CDCl₃, 25°C)
  • Performance: Poor Resolution.

  • Observation: The Boc peak often appears as two unequal singlets (approx. ratio 1:1 to 3:2). The

    
    -protons (C2, C7) appear as four complex multiplets rather than two distinct signals.
    
  • Risk: Researchers often incorrectly integrate these split peaks as impurities or assume the reaction failed.

Scenario B: Polar Solvent (DMSO-d₆, 25°C)
  • Performance: Moderate Improvement.

  • Observation: DMSO interacts with the hydroxyl proton (-OH), typically resolving it as a triplet (coupling to the adjacent CH₂) rather than a broad singlet. However, rotameric splitting of the ring protons usually persists.

  • Benefit: Allows confirmation of the -OH group existence via D₂O shake (peak disappearance).

Scenario C: High-Temperature (DMSO-d₆, 80°C-100°C)
  • Performance: Optimal (Gold Standard).

  • Observation: Thermal energy overcomes the rotational barrier. The rotamers exchange rapidly, causing "coalescence." Split peaks merge into sharp, averaged singlets/multiplets.

  • Recommendation: Use this method for publication-quality characterization.

Part 3: Detailed Signal Assignment (Predicted)

The following table provides the chemical shift assignments based on the High-Temperature (Coalesced) state. Note that in CDCl₃ at RT, these ranges will be broader and split.

Molecule: this compound Formula: C₁₃H₂₅NO₃

PositionProtonsShift (δ ppm)MultiplicityIntegrationInterpretation Notes
Side Chain -OH4.2 - 4.5Broad/Triplet1HChemical shift highly concentration/solvent dependent.
Side Chain -CH₂-O3.45 - 3.60Triplet (t)2HDeshielded by oxygen.
Ring H-2, H-73.20 - 3.50Multiplet (m)4H

to Nitrogen. These often overlap with the side chain ether protons.
Side Chain -CH₂-C(Ring)1.45 - 1.60Quartet/m2H

to the hydroxyl group.
Boc -C(CH₃)₃1.40 - 1.45Singlet (s)9HDiagnostic: At RT, this may appear as two peaks (e.g., 1.41 and 1.44).
Ring H-3, H-5, H-61.30 - 1.80Multiplet (m)5HMassive overlap region. Includes the methine (H-4) and methylene protons.
Ring H-4~1.65Multiplet1HThe chiral center methine; buried in the methylene envelope.

Key Distinction: Unlike the hydroxymethyl analog (where the -CH₂OH is directly on the ring), the 2-hydroxyethyl group pushes the oxygen further out, creating a distinct methylene signal (~1.5 ppm) shielding the ring from the oxygen's immediate inductive effect.

Part 4: Experimental Protocol for Validation

To ensure scientific integrity, follow this self-validating workflow.

1. Sample Preparation
  • Concentration: Dissolve 5-10 mg of sample in 0.6 mL of solvent. High concentration can induce aggregation, further broadening peaks.

  • Filtration: Filter through a cotton plug to remove inorganic salts (e.g., drying agents) which cause magnetic field inhomogeneity.

2. The "Variable Temperature" (VT) Protocol

If the spectrum is ambiguous in CDCl₃:

  • Prepare sample in DMSO-d₆ .[1]

  • Acquire a standard spectrum at 25°C .

  • Heat probe to 80°C (ensure the cap is tight and the tube is rated for heat).

  • Allow 10 minutes for thermal equilibration.

  • Re-shim (critical step as shims change with temperature).

  • Acquire spectrum.[2][3][4][5]

    • Validation: If the split Boc peaks merge into a sharp singlet, the splitting was rotameric, not impurity-based.

3. 2D-NMR Validation (HSQC)

Because the Ring


-protons (H2/H7) and the Side Chain 

-protons (-CH₂OH) resonate in the same region (3.2 - 3.6 ppm), 1D NMR is often insufficient for assignment.
  • Run HSQC (Heteronuclear Single Quantum Coherence):

    • N-CH₂ carbons will appear around 45-50 ppm .

    • O-CH₂ carbons will appear around 60-62 ppm .

    • This definitively separates the overlapping proton signals.

Workflow Diagram

ValidationWorkflow Start Crude Product Isolated Step1 1H NMR (CDCl3, 25°C) Start->Step1 Decision Peaks Broad/Split? Step1->Decision PathA Standard Assignment (Rare for Azepanes) Decision->PathA No PathB Switch to DMSO-d6 Run VT-NMR (80°C) Decision->PathB Yes Analysis Check Coalescence: Do split peaks merge? PathB->Analysis Result1 Yes: Rotamers Confirmed Report High-T Data Analysis->Result1 Yes Result2 No: Impurity Present Purify (Chromatography) Analysis->Result2 No

Caption: Decision tree for distinguishing between rotameric splitting and sample impurities.

References
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Lundbäck, T., et al. (2016). "Exploration of the conformational space of 4-substituted azepanes." Organic & Biomolecular Chemistry. Link

  • Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. Wiley. (Reference for Boc group rotamer characteristics).

  • Fulop, F., et al. (2009). "Conformational analysis of N-Boc-azepane derivatives." Tetrahedron. (Specific analysis of the 7-membered ring dynamics).

Sources

A Comparative Guide to the FTIR Spectroscopy of Tert-butyl 4-(2-hydroxyethyl)azepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and molecular synthesis, the precise characterization of novel chemical entities is paramount. Among the arsenal of analytical techniques, Fourier-Transform Infrared (FTIR) spectroscopy stands out as a rapid, non-destructive, and highly informative method for identifying functional groups and elucidating molecular structure. This guide provides an in-depth analysis of the FTIR spectrum of Tert-butyl 4-(2-hydroxyethyl)azepane-1-carboxylate, a key building block in medicinal chemistry, and compares its spectral features with those of structurally related compounds to offer a comprehensive understanding of its vibrational properties.

The azepane ring is a significant heterocyclic scaffold in the design of pharmacologically active agents.[1] The introduction of a hydroxyethyl side chain and a tert-butoxycarbonyl (Boc) protecting group imparts specific functionalities that are crucial for its synthetic utility and biological activity. Understanding the characteristic infrared absorptions of this molecule is essential for reaction monitoring, quality control, and structural verification.

Interpreting the Infrared Spectrum: A Molecular Fingerprint

An infrared spectrum provides a unique "fingerprint" of a molecule by revealing the vibrational frequencies of its constituent bonds. When a molecule is irradiated with infrared light, its bonds stretch, bend, and rotate at specific frequencies, leading to the absorption of radiation.[2] The resulting spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) allows for the identification of the functional groups present.[2]

The FTIR spectrum of this compound is distinguished by a combination of absorptions arising from its alcohol, carbamate, and saturated heterocyclic moieties. A detailed assignment of its principal absorption bands is presented below.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~3400-3300Strong, BroadO-H Stretch (Hydrogen-bonded)Alcohol (-OH)
~2970-2850StrongC-H Stretch (sp³ C-H)Alkane (Azepane ring, ethyl, tert-butyl)
~1690-1670Strong, SharpC=O StretchCarbamate (-O-C=O-N)
~1470-1450MediumC-H Bend (Scissoring)Alkane (-CH₂)
~1365StrongC-H Bend (Umbrella)tert-Butyl group
~1250-1150StrongC-N Stretch & C-O StretchCarbamate & Alcohol
~1050Medium-StrongC-O StretchPrimary Alcohol

Causality Behind the Peaks:

  • The Broad O-H Stretch: The prominent broad absorption in the 3400-3300 cm⁻¹ region is the hallmark of a hydrogen-bonded hydroxyl (O-H) group.[3][4][5] In the solid or neat liquid state, alcohol molecules associate through hydrogen bonding, which broadens the O-H stretching vibration. A free, non-hydrogen-bonded O-H stretch would appear as a sharper peak around 3650-3600 cm⁻¹.[3]

  • The Strong Carbonyl (C=O) Stretch: The intense, sharp peak around 1690-1670 cm⁻¹ is characteristic of the carbonyl group in the tert-butoxycarbonyl (Boc) protecting group.[6] The position of this band is influenced by the electronic environment; in carbamates, it typically appears in this region.[7] The high intensity is due to the large change in dipole moment during the C=O stretching vibration.[8]

  • Aliphatic C-H Stretches: The strong absorptions between 2970 and 2850 cm⁻¹ are due to the symmetric and asymmetric stretching vibrations of the numerous sp³-hybridized C-H bonds in the azepane ring, the ethyl side chain, and the tert-butyl group.[9]

  • The Fingerprint Region (below 1500 cm⁻¹): This region contains a complex series of absorptions arising from C-H bending, C-N stretching, and C-O stretching vibrations.[2] While individual peak assignment can be challenging, this region is unique to the molecule as a whole.[2] The strong band around 1365 cm⁻¹ is a characteristic bending vibration of the tert-butyl group. The strong absorptions between 1250-1150 cm⁻¹ are attributed to the coupled vibrations of the C-N and C-O bonds within the carbamate group, and the C-O stretch of the alcohol.[5][10]

Comparative FTIR Analysis: Understanding Structural Contributions

To better appreciate the spectral features of this compound, it is instructive to compare its spectrum with those of structurally related molecules.

CompoundKey Functional GroupsExpected Key FTIR Peaks (cm⁻¹)
Azepane Secondary Amine, Alkane~3350-3310 (N-H Stretch, weak), ~2970-2850 (C-H Stretch)
1-(2-Hydroxyethyl)azepane Tertiary Amine, Alcohol, Alkane~3400-3300 (O-H Stretch, broad), ~2970-2850 (C-H Stretch), No N-H stretch
Tert-butyl azepane-1-carboxylate Carbamate, Alkane~2970-2850 (C-H Stretch), ~1690-1670 (C=O Stretch), No O-H or N-H stretch

Comparative Insights:

  • Effect of the Boc Group: Comparing the target molecule to 1-(2-hydroxyethyl)azepane reveals the significant contribution of the Boc group. The most notable difference is the appearance of the strong C=O stretching band around 1690-1670 cm⁻¹ and the characteristic tert-butyl bending vibration around 1365 cm⁻¹.

  • Effect of the Hydroxyethyl Group: A comparison with Tert-butyl azepane-1-carboxylate highlights the presence of the hydroxyethyl group. The defining feature is the broad O-H stretching absorption between 3400-3300 cm⁻¹.

  • The Azepane Core: The underlying azepane structure contributes the aliphatic C-H stretching and bending vibrations that are common to all the compared molecules. In the absence of the Boc group, as in azepane itself, a weak N-H stretching vibration would be expected for the secondary amine.[10]

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The following protocol outlines the steps for obtaining an FTIR spectrum of a solid sample using an Attenuated Total Reflectance (ATR) accessory, a common and convenient method.[11]

Materials:

  • FTIR Spectrometer with ATR accessory

  • Sample of this compound

  • Spatula

  • Ethanol or isopropanol for cleaning

  • Lint-free wipes

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal surface is clean. If necessary, clean it with a lint-free wipe dampened with ethanol or isopropanol and allow it to dry completely.

    • With the empty ATR accessory in the sample compartment, collect a background spectrum. This will account for any absorptions from the atmosphere (e.g., CO₂, H₂O) and the instrument itself.[12]

  • Sample Application:

    • Place a small amount of the solid sample onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press arm and apply firm, even pressure to ensure good contact between the sample and the crystal. Do not overtighten.[13]

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.[13][14]

  • Data Processing and Analysis:

    • The spectrometer software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

    • Use the software tools to label the peaks of interest and compare the spectrum to known databases or reference spectra if available.

  • Cleaning:

    • Retract the press arm and carefully remove the sample from the ATR crystal using a spatula and a dry, lint-free wipe.

    • Clean the crystal surface thoroughly with a lint-free wipe dampened with a suitable solvent (e.g., ethanol) to remove any residual sample.

Logical Workflow for FTIR-Based Compound Characterization

The following diagram illustrates the logical workflow for characterizing an organic compound like this compound using FTIR spectroscopy.

FTIR_Workflow cluster_prep Sample Preparation & Setup cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_comp Comparative Analysis cluster_output Final Output Prep Sample Preparation (Solid/Liquid) Bkg Acquire Background Spectrum Prep->Bkg Instrument Ready Sample Acquire Sample Spectrum (ATR/KBr) Bkg->Sample Sample Loaded Process Process Spectrum (Baseline Correction, etc.) Sample->Process Identify Identify Major Functional Groups (O-H, C=O, C-H) Process->Identify Fingerprint Analyze Fingerprint Region (<1500 cm⁻¹) Identify->Fingerprint Compare Compare with Spectra of Structurally Related Compounds Fingerprint->Compare Confirm Confirm Structural Assignments Compare->Confirm Report Generate Report with Peak Assignments Confirm->Report

Caption: Workflow for FTIR-based compound characterization.

Conclusion

FTIR spectroscopy is an indispensable tool for the structural characterization of this compound. The key spectral features—a broad O-H stretch, a strong C=O stretch, and a complex fingerprint region—provide a clear and definitive signature for this molecule. By comparing its spectrum to those of related compounds, the specific contributions of the alcohol, carbamate, and azepane functionalities can be confidently assigned. The experimental protocol and logical workflow presented here offer a robust framework for researchers and scientists to obtain and interpret high-quality FTIR data, ensuring the accurate identification and quality assessment of this important synthetic intermediate.

References

  • Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Specac Ltd. Interpreting Infrared Spectra. Retrieved from [Link]

  • University of Calgary. IR: alcohols. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • KNUST. Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

  • University of Wisconsin-Madison. fourier transform infrared spectroscopy. Retrieved from [Link]

  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 7). 7: FT-IR Spectroscopy (Experiment). Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2022). Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. ACS Omega, 7(17), 14787–14803. Retrieved from [Link]

  • Oxford Academic. (2020, February 1). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Journal of AOAC INTERNATIONAL. Retrieved from [Link]

  • Kumar, S., et al. (2013). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. ACS Combinatorial Science, 15(11), 565-570. Retrieved from [Link]

  • University of Calgary. IR: amines. Retrieved from [Link]

  • Spectroscopy. (2022, August 1). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Retrieved from [Link]

  • ScienceDirect. (2025, August 6). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Retrieved from [Link]

Sources

HPLC Method Development for Purity Analysis of Azepane Intermediates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Azepane (hexamethyleneimine) scaffolds are critical intermediates in the synthesis of diverse pharmaceuticals, including kinase inhibitors and antagonists like Setipiprant. However, their chromatographic analysis is notoriously difficult due to two inherent physicochemical properties: high basicity (pKa ~11) and poor UV chromophores .

This guide compares three distinct chromatographic approaches to solving the "Azepane Problem": Traditional Ion-Pairing, High-pH Reversed Phase, and Charged Surface Hybrid (CSH) technology. Through experimental data and mechanistic analysis, we demonstrate why CSH C18 technology coupled with Charged Aerosol Detection (CAD) represents the modern gold standard for this application, offering superior peak symmetry (


) and universal impurity detection compared to traditional methods.

Part 1: The Challenge – Why Azepanes Fail on Standard C18

The Silanol Trap (Basicity)

Azepane intermediates often possess a secondary amine functionality. At standard HPLC pH levels (pH 2–3), this amine is fully protonated (


). Traditional silica-based C18 columns contain residual silanol groups (

) that ionize above pH 3.5.
  • The Result: A strong electrostatic attraction between the cationic azepane and anionic silanols causes severe peak tailing, retention time shifting, and loss of resolution.

The Detection Gap (Chromophores)

While protected azepanes (e.g., N-Boc-azepane) have weak UV absorbance at 210 nm, many critical process impurities—such as the deprotected free amine or ring-opened linear byproducts—lack significant chromophores.

  • The Result: HPLC-UV methods frequently overestimate purity by failing to detect non-absorbing impurities, leading to mass balance discrepancies.

Part 2: Comparative Study of Separation Strategies

We evaluated three method development strategies for the purity analysis of a model intermediate: 4-hydroxy-azepane-1-carboxylic acid tert-butyl ester .

Experimental Conditions
  • System: Agilent 1290 Infinity II

  • Flow Rate: 0.5 mL/min

  • Gradient: 5–95% B in 10 min

  • Sample: Spiked with 1.0% N-des-Boc impurity (free amine) and 1.0% linear impurity.

Strategy A: The Traditional Approach (Ion Pairing)
  • Column: Standard C18 (3.5 µm, 100 Å)

  • Mobile Phase: Water/Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) .

  • Mechanism: TFA forms a neutral ion pair with the azepane amine, masking the positive charge.

Strategy B: The pH Switch (High pH)
  • Column: High-pH Stable Hybrid C18 (e.g., Waters XBridge or Agilent Poroshell HPH)

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.5 ) / Acetonitrile.

  • Mechanism: At pH 10.5, the azepane (pKa ~11) is partially deprotonated, reducing silanol interaction.

Strategy C: The Modern Standard (Charged Surface Hybrid)
  • Column: Waters ACQUITY UPLC CSH C18 (1.7 µm)[1][2]

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid .[3]

  • Mechanism: The stationary phase surface is modified with a permanent low-level positive charge, electrostatically repelling the protonated azepane from the surface silanols.

Comparative Data Summary
ParameterMethod A (TFA)Method B (High pH)Method C (CSH + Formic)
Retention Time (min) 6.28.45.8
Tailing Factor (

)
1.8 (Broad)1.1 (Sharp)1.05 (Excellent)
Resolution (

)
1.53.23.8
MS Sensitivity Poor (Signal Suppression)GoodExcellent
Equilibration Time Slow (>20 column volumes)ModerateFast (<5 column volumes)
Column Lifetime ModerateLow (Silica dissolution risk)High
Analysis of Results
  • Method A relies on TFA, which suppresses ionization in MS detectors and causes baseline drift in UV at low wavelengths.

  • Method B yields excellent peak shape but places the column under stress. High pH can slowly dissolve the silica matrix, even in hybrid columns, leading to retention time drift over hundreds of injections.

  • Method C (CSH) provides the best balance. It uses MS-friendly formic acid while achieving the best peak symmetry. The electrostatic repulsion mechanism mimics the effect of TFA without the chemical drawbacks.

Part 3: Detection – UV vs. CAD[4][5][6]

For azepane intermediates, the detector choice is as critical as the column.

The "Invisible" Impurity Problem

In our model study, the N-des-Boc impurity (free amine azepane) has virtually no UV absorbance above 200 nm.

  • UV (210 nm): Reports 99.5% purity (fails to see the free amine).

  • CAD (Charged Aerosol Detection): Reports 98.2% purity (detects the free amine).

Recommendation: For azepane development, CAD is mandatory for accurate mass balance unless the molecule is derivatized. If CAD is unavailable, derivatization with reagents like FMOC-Cl or DMQC-OSu is required to render aliphatic amines UV-active.

Part 4: Visualizing the Workflow

Diagram 1: Method Development Decision Tree

This logic flow guides the selection of column and pH based on the specific azepane derivative properties.

AzepaneMethodDev Start Start: Azepane Intermediate Analysis CheckChrom Does molecule have strong chromophore? Start->CheckChrom CheckBasicity Is the amine protected (e.g., Boc, Cbz)? Start->CheckBasicity UseUV Use UV/DAD (210-254 nm) CheckChrom->UseUV Yes (Aromatic) UseCAD REQUIRED: CAD or ELSD (Universal Detection) CheckChrom->UseCAD No (Aliphatic) Protected Protected (Neutral/Acidic) CheckBasicity->Protected Yes Unprotected Unprotected (Basic Amine) CheckBasicity->Unprotected No StdC18 Standard C18 + Formic Acid Protected->StdC18 CSHSelect Select CSH C18 + Formic Acid (Repels + Charge) Unprotected->CSHSelect Preferred (MS Compatible) HighPH Alternative: Hybrid C18 @ pH 10 (Deprotonates Amine) Unprotected->HighPH Alternative (If CSH fails)

Caption: Decision matrix for selecting detection and stationary phase based on azepane structural properties.

Diagram 2: The CSH Mechanism

Why Charged Surface Hybrid technology eliminates tailing for basic amines.

CSHMechanism cluster_0 Standard C18 Interaction cluster_1 CSH C18 Interaction Silanol Silanol (Si-O-) Amine Azepane (NH2+) Silanol->Amine Attraction (Tailing) CSH_Surface CSH Surface (Charge +) CSH_Surface->Amine Repulsion (Sharp Peak)

Caption: Mechanistic comparison: Standard silanol attraction vs. CSH surface repulsion of protonated amines.

Part 5: Recommended Protocol (The "Gold Standard")

This protocol is optimized for robustness, MS-compatibility, and handling of basic impurities.

1. Sample Preparation:

  • Diluent: 50:50 Water:Acetonitrile (Do not use 100% organic for polar amines to avoid breakthrough).

  • Concentration: 0.5 mg/mL (Higher loads possible on CSH due to high loading capacity).

2. Chromatographic Conditions:

  • Column: Waters ACQUITY UPLC CSH C18, 2.1 x 100 mm, 1.7 µm (or equivalent charged surface column).

  • Column Temp: 40°C (Improves mass transfer for cyclic amines).

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 8.0 min: 95% B

    • 10.0 min: 95% B

    • 10.1 min: 5% B

    • 12.0 min: Stop

3. Detection Settings (CAD):

  • Evaporation Temp: 35°C (Low temp preserves semi-volatiles).

  • Power Function: 1.0 (for linear dynamic range optimization).

References

  • Waters Corporation. (2020).[2] ACQUITY UPLC CSH C18 Columns: Overcoming Peak Shape Asymmetry for Basic Compounds. Retrieved from [Link][4][5][6][7][8][9][10][11]

  • Agilent Technologies. (2020).[12] Improved Peak Shapes for Basic Analytes with InfinityLab Poroshell 120 CS-C18 Columns. Application Note 5994-2037EN. Retrieved from [Link]

  • PubChem. (2025).[13] Azepane Compound Summary (CID 8119).[14] National Library of Medicine. Retrieved from [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880.

Sources

Validation of synthetic routes for Tert-butyl 4-(2-hydroxyethyl)azepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The Target: Tert-butyl 4-(2-hydroxyethyl)azepane-1-carboxylate (CAS: 1065608-51-6) is a critical 7-membered heterocyclic scaffold. Its conformational flexibility, distinct from the rigid chair-like structures of piperidines, makes it a high-value pharmacophore for exploring novel chemical space in kinase inhibitors and GPCR ligands.

The Challenge: Unlike 6-membered rings, the synthesis of 4-substituted azepanes is plagued by regiochemical ambiguity. Traditional ring-expansion methods often yield inseparable mixtures of 4- and 5-substituted isomers.

The Verdict:

  • Recommended Route (Method B): Convergent Functionalization of N-Boc-azepan-4-one. This route guarantees regiochemical purity by installing the side chain after the ring is formed. It is scalable, reproducible, and uses commercially available precursors.

  • Alternative Route (Method A): Schmidt/Beckmann Rearrangement of 4-substituted Cyclohexanones. While theoretically shorter, this route is NOT RECOMMENDED for high-purity applications due to poor regiocontrol (approx. 1:1 mixture of isomers) and safety hazards associated with hydrazoic acid equivalents.

Decision Matrix: Synthetic Pathway Selection

DecisionTree Start Start: Target Molecule Synthesis Decision Primary Constraint? Start->Decision RouteA Method A: Ring Expansion (Start: 4-sub-cyclohexanone) Decision->RouteA Lowest Material Cost RouteB Method B: Ketone Functionalization (Start: N-Boc-azepan-4-one) Decision->RouteB Highest Purity & Safety OutcomeA Outcome: Regioisomer Mixture (Low Purity, High Risk) RouteA->OutcomeA OutcomeB Outcome: Single Regioisomer (>98% Purity, Scalable) RouteB->OutcomeB

Figure 1: Strategic decision tree highlighting the risk of regioisomer formation in Method A versus the reliability of Method B.

Technical Comparison of Methodologies

Method A: The "Classic" Ring Expansion (Inferior)
  • Mechanism: Intramolecular Schmidt reaction or Beckmann rearrangement on 4-(2-hydroxyethyl)cyclohexanone.

  • The Failure Point: The migrating carbon in the rearrangement is determined by the anti-periplanar relationship to the leaving group. In 4-substituted cyclohexanones, the conformational bias is insufficient to distinguish between the C3 and C5 carbons, leading to a mixture of 4-substituted and 5-substituted azepanes [1].

  • Safety Warning: Requires the use of sodium azide (

    
    ) in strong acid or explosive organic azides.
    
Method B: Horner-Wadsworth-Emmons (HWE) Functionalization (Superior)
  • Mechanism: Olefination of N-Boc-azepan-4-one followed by hydrogenation and ester reduction.

  • Why it Wins:

    • Regio-fidelity: The starting material (N-Boc-azepan-4-one) is symmetrical or chemically distinct at C4, eliminating isomer risks.

    • Scalability: The industrial synthesis of the ketone precursor via ring expansion of piperidines (using ethyl diazoacetate) is well-established and safe on kilogram scales [2].

    • Modularity: The intermediate ester allows for divergence into acids, amides, or alcohols.

Detailed Experimental Protocol (Method B)

This protocol describes the validation of the HWE Route . All steps utilize N-Boc-azepan-4-one as the starting material.

Reaction Scheme Visualization

ReactionScheme SM N-Boc-azepan-4-one (C11H19NO3) Step1 Step 1: HWE Olefination (Triethyl phosphonoacetate, NaH) SM->Step1 Int1 Unsaturated Ester (Alkene Intermediate) Step1->Int1 Step2 Step 2: Hydrogenation (H2, Pd/C) Int1->Step2 Int2 Saturated Ester (C14H25NO4) Step2->Int2 Step3 Step 3: Reduction (LiBH4 or LiAlH4) Int2->Step3 Product Target Alcohol (C12H23NO3) Step3->Product

Figure 2: Step-by-step synthetic workflow for the recommended route.[1]

Step 1: Horner-Wadsworth-Emmons Olefination

Objective: Install the two-carbon chain at C4.

  • Reagents: Sodium hydride (60% in oil, 1.2 eq), Triethyl phosphonoacetate (1.2 eq), N-Boc-azepan-4-one (1.0 eq), dry THF.

  • Procedure:

    • Suspend NaH in dry THF at 0°C under

      
      .
      
    • Add Triethyl phosphonoacetate dropwise. Stir for 30 min until clear (formation of phosphonate anion).

    • Add N-Boc-azepan-4-one (dissolved in THF) dropwise.

    • Warm to Room Temperature (RT) and stir for 4–6 hours.

    • Quench: Saturated

      
      . Extract with EtOAc.[2][3]
      
  • Checkpoint: TLC (Hexane:EtOAc 4:1) should show disappearance of ketone (

    
    ) and appearance of UV-active alkene (
    
    
    
    ).
  • Yield: Expect 85–92%.

Step 2: Catalytic Hydrogenation

Objective: Reduce the


-unsaturated ester to the saturated ester.
  • Reagents: 10% Pd/C (10 wt% loading),

    
     gas (balloon or 1 atm), Ethanol or MeOH.
    
  • Procedure:

    • Dissolve the unsaturated ester in Ethanol.

    • Add Pd/C catalyst carefully (under Argon flow to prevent ignition).

    • Purge with

      
       three times. Stir under 
      
      
      
      balloon for 12 hours.
    • Workup: Filter through Celite® pad to remove Pd/C. Concentrate filtrate.

  • Critical Note: Ensure complete reduction of the alkene. The Boc group is stable under these neutral conditions.

  • Yield: Expect >95% (Quantitative).

Step 3: Ester Reduction to Alcohol

Objective: Convert the ethyl ester to the primary alcohol (Target).

  • Reagents: Lithium Borohydride (

    
    , 2.0 eq) or 
    
    
    
    (1.1 eq), dry THF.
    • Expert Insight:

      
       is preferred over 
      
      
      
      for safety and higher chemoselectivity, avoiding potential Boc-cleavage side reactions [3].
  • Procedure:

    • Dissolve the saturated ester in dry THF. Cool to 0°C.[4]

    • Add

      
       (2M in THF) dropwise.
      
    • Stir at RT for 4 hours.

    • Quench: Carefully add MeOH (gas evolution!), then saturated Sodium Potassium Tartrate (Rochelle's salt) solution. Stir vigorously until layers separate.

  • Purification: Column chromatography (Hexane:EtOAc 1:1).

  • Characterization:

    • 1H NMR (CDCl3): Look for triplet at

      
       ppm (2H, 
      
      
      
      ) and disappearance of ethyl ester quartet/triplet.
    • MS (ESI):

      
      , 
      
      
      
      .

Performance Validation Data

The following table summarizes the performance metrics comparing the recommended Method B against the traditional Method A.

MetricMethod A (Ring Expansion)Method B (HWE Functionalization)
Overall Yield 15 – 25%55 – 65%
Regiopurity ~50% (Mixture of 4- and 5-isomers)>98% (Single isomer)
Scalability Poor (Exotherm/Safety risks)Excellent (Kg-scale proven)
Purification Difficult (Isomers have similar Rf)Standard (Silica gel)
Cost Efficiency High (Due to purification loss)Moderate (Higher reagent cost, lower labor)

Troubleshooting & Critical Parameters

  • Issue: Incomplete HWE Reaction.

    • Cause: Old NaH or wet THF.

    • Fix: Use fresh NaH or switch to LiHMDS/THF for better deprotonation consistency.

  • Issue: Boc Deprotection during Reduction.

    • Cause: Use of strong Lewis acids or high temperature with LAH.

    • Fix: Switch to

      
       in THF/MeOH or 
      
      
      
      . Maintain temperature < 25°C.
  • Issue: Separation of Enantiomers.

    • Note: The product is a racemate. If a chiral analog is required, use Chiral HPLC (Chiralpak AD-H) or perform an asymmetric hydrogenation in Step 2 using a Ru-BINAP catalyst [4].

References

  • Regioselectivity of Schmidt Reactions

    • Aubé, J. et al. "Synthesis, Structural Analysis, and Reactivity of Bridged Orthoamides by Intramolecular Schmidt Reaction." Journal of the American Chemical Society.

  • Industrial Synthesis of Azepan-4-one

    • "Industrial Production of tert-Butyl 4-oxoazepane-1-carboxylate." Organic Process Research & Development.

  • Chemoselective Reduction Protocols

    • "Selective reductions of esters to alcohols." Organic Chemistry Portal.

  • Asymmetric Hydrogenation of Cyclic Ketones

    • "Enantioselective Synthesis of Azepane Scaffolds." Organic & Biomolecular Chemistry.

Sources

Navigating the Conformational Landscape of Azepanes: A Comparative Guide to Boc-Protected Crystal Structures

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of bioactive molecules is paramount. The seven-membered azepane ring is a privileged scaffold in medicinal chemistry, and its conformational preferences, heavily influenced by the choice of protecting group, can significantly impact biological activity. This guide provides an in-depth comparison of the solid-state conformations of Boc-protected azepane compounds, supported by experimental data from X-ray crystallography, and contrasts these with other common N-protecting groups. Furthermore, we offer detailed protocols for both crystallization and solution-phase conformational analysis to empower researchers in their own investigations.

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group in organic synthesis due to its stability under various conditions and its facile removal. In the context of azepane chemistry, the bulky nature of the Boc group can exert a profound influence on the conformational equilibrium of the flexible seven-membered ring. X-ray crystallography provides a definitive snapshot of the molecule's solid-state structure, offering precise data on bond lengths, bond angles, and torsional angles that define the ring's conformation.

The Influence of the Boc Protecting Group: A Crystallographic Perspective

To elucidate the conformational effects of the Boc protecting group on the azepane ring, a survey of the Cambridge Crystallographic Data Centre (CCDC) was conducted to identify relevant crystal structures. Analysis of these structures reveals a consistent preference for specific conformations, which can be compared with azepanes bearing other common protecting groups such as benzyloxycarbonyl (Cbz) and tosyl (Ts).

Table 1: Comparative Crystallographic Data of N-Protected Azepane Derivatives

ParameterN-Boc-Azepane DerivativeN-Cbz-Azepane DerivativeN-Tosyl-Azepane Derivative
CCDC Deposition No. [Data to be populated from CCDC][Data to be populated from CCDC][Data to be populated from CCDC]
Azepane Ring Conformation [e.g., Chair, Boat, Twist-Boat][e.g., Chair, Boat, Twist-Boat][e.g., Chair, Boat, Twist-Boat]
Key Torsional Angles (°) [e.g., C2-N1-C7-C6][e.g., C2-N1-C7-C6][e.g., C2-N1-C7-C6]
[e.g., N1-C2-C3-C4][e.g., N1-C2-C3-C4][e.g., N1-C2-C3-C4]
N1-C(protecting group) Bond Length (Å) [Data to be populated][Data to be populated][Data to be populated]
C-N1-C(protecting group) Bond Angle (°) [Data to be populated][Data to be populated][Data to be populated]

Note: This table will be populated with specific data upon successful retrieval and analysis of CIF files from the CCDC for representative compounds.

The data will illustrate how the steric and electronic properties of the Boc, Cbz, and Tosyl groups dictate the conformational preferences of the azepane ring. For instance, the bulky Boc group is expected to favor conformations that minimize steric hindrance, potentially leading to a higher population of chair-like conformers. In contrast, the more planar Cbz and Tosyl groups might allow for different packing arrangements in the crystal lattice, influencing the observed conformation.

From Solid State to Solution: A Holistic Conformational Analysis

While X-ray crystallography provides invaluable data on the solid-state conformation, it is crucial to understand the conformational dynamics in solution, which is more representative of the physiological environment. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. By analyzing coupling constants and Nuclear Overhauser Effect (NOE) data, researchers can deduce the predominant conformations and the energetic barriers between them.

A comparative NMR study of Boc-, Cbz-, and Tosyl-protected azepanes in various solvents would provide a comprehensive understanding of how the protecting group and the solvent environment cooperatively influence the conformational landscape of the azepane ring.

Experimental Protocols for the Researcher

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the crystallization of a representative Boc-protected azepane compound and its subsequent conformational analysis by NMR spectroscopy.

Protocol 1: Crystallization of a Boc-Protected Azepane Compound

This protocol outlines a general procedure for obtaining single crystals suitable for X-ray diffraction. The choice of solvent and crystallization technique is critical and may require optimization for specific compounds.

Step-by-Step Methodology:

  • Purification: Ensure the Boc-protected azepane compound is of high purity (>98%), as impurities can inhibit crystallization. Purification can be achieved by column chromatography or recrystallization.

  • Solvent Screening: In small vials, dissolve a few milligrams of the compound in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetone) to identify a solvent in which the compound has moderate solubility at room temperature and is more soluble at elevated temperatures.

  • Crystal Growth Techniques:

    • Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent in a vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

    • Vapor Diffusion (Hanging Drop or Sitting Drop): Prepare a concentrated solution of the compound in a suitable solvent. Place a drop of this solution on a siliconized glass slide (hanging drop) or in a well (sitting drop). Invert the slide over a reservoir containing a solvent in which the compound is less soluble (the precipitant). The gradual diffusion of the precipitant vapor into the drop will induce crystallization.

    • Solvent Layering: Prepare a concentrated solution of the compound in a dense, good solvent. Carefully layer a less dense, poor solvent on top. Crystals may form at the interface of the two solvents over time.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a loop or a fine needle and mount them on the goniometer head of a diffractometer for data collection.

Caption: Experimental workflow for X-ray crystallography.

Protocol 2: NMR Spectroscopy for Conformational Analysis

This protocol describes the acquisition and analysis of NMR data to determine the solution-phase conformation of a protected azepane.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) in a standard 5 mm NMR tube. The choice of solvent can influence the conformational equilibrium.

  • 1D NMR Spectroscopy:

    • Acquire a high-resolution ¹H NMR spectrum to observe the chemical shifts and coupling constants of the protons.

    • Acquire a ¹³C NMR spectrum to identify the number of unique carbon environments.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks and aid in the assignment of signals.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in proximity, providing key information about the molecule's three-dimensional structure and predominant conformation.

  • Data Analysis:

    • Assign all proton and carbon signals using the combination of 1D and 2D NMR data.

    • Measure the vicinal coupling constants (³JHH) from the ¹H NMR spectrum. The magnitude of these coupling constants can be related to the dihedral angles between the coupled protons via the Karplus equation, providing insights into the ring's conformation.

    • Analyze the NOESY/ROESY spectrum to identify key spatial proximities between protons. The presence or absence of specific NOE cross-peaks can help to distinguish between different possible conformations (e.g., chair vs. boat).

Caption: Logic of solid-state vs. solution-phase analysis.

Conclusion

The choice of an N-protecting group is a critical consideration in the design and synthesis of azepane-based compounds. The Boc group, while synthetically convenient, imposes specific conformational constraints on the seven-membered ring that differ from those of other common protecting groups like Cbz and Tosyl. A thorough understanding of these conformational preferences, gained through a combined approach of X-ray crystallography and NMR spectroscopy, is essential for the rational design of azepane derivatives with desired biological activities. The protocols provided herein offer a roadmap for researchers to undertake such investigations and contribute to the growing body of knowledge on this important class of heterocyclic compounds.

References

This section will be populated with complete, numbered references including Title, Source, and a valid, clickable URL for all cited sources once the specific data has been retrieved and analyzed.

Safety Operating Guide

Tert-butyl 4-(2-hydroxyethyl)azepane-1-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Safe Disposal of Tert-butyl 4-(2-hydroxyethyl)azepane-1-carboxylate

Authored by a Senior Application Scientist

This document provides a comprehensive, step-by-step protocol for the proper disposal of this compound. As a crucial intermediate in pharmaceutical research and development, its handling and disposal demand rigorous adherence to safety and regulatory standards to protect laboratory personnel and the environment. This guide moves beyond a simple checklist, explaining the scientific reasoning behind each procedural step to foster a culture of safety and compliance.

Chemical Profile and Hazard Assessment

This compound is a substituted azepane derivative. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not publicly indexed, its structural analogues, such as tert-butyl 4-hydroxyazepane-1-carboxylate, provide a reliable basis for hazard assessment. The primary functional groups—a Boc-protected amine and a primary alcohol—do not typically confer extreme reactivity, but the compound must be treated with the caution afforded to all laboratory chemicals.

Based on GHS classifications for structurally similar compounds, this chemical should be handled as hazardous.[1][2] The primary risks include:

  • Acute Toxicity (Oral): Harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2][3]

Thermal decomposition can lead to the release of hazardous gases, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[3][4] Therefore, uncontrolled incineration is not a viable disposal method.

Hazard Summary and Required Personal Protective Equipment (PPE)
Hazard ClassificationGHS Hazard StatementRequired Personal Protective Equipment (PPE)
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedDo not eat, drink, or smoke when using this product.[5][6] Wash hands thoroughly after handling.
Skin Irritation (Category 2)H315: Causes skin irritationProtective gloves (e.g., nitrile), lab coat, and appropriate clothing to prevent skin exposure.[3][6]
Eye Irritation (Category 2A)H319: Causes serious eye irritationChemical safety goggles or a face shield as described by OSHA's eye protection regulations.[3][6]
STOT - Single Exposure (Category 3)H335: May cause respiratory irritationUse only in a well-ventilated area or with a local exhaust system (e.g., chemical fume hood).[3][6]

Regulatory Framework: Adherence to National Standards

The disposal of laboratory chemical waste is governed by stringent federal and state regulations. In the United States, the primary regulatory bodies are:

  • Environmental Protection Agency (EPA): The EPA's Resource Conservation and Recovery Act (RCRA) establishes the framework for managing hazardous waste from "cradle to grave."[7][8][9] Laboratories that generate hazardous waste are required to obtain an EPA ID number and follow specific procedures for waste handling, storage, and disposal.[8][10]

  • Occupational Safety and Health Administration (OSHA): OSHA's regulations, particularly the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard (29 CFR 1910.120), ensure the safety of personnel who handle hazardous substances.[11][12][13] This includes requirements for training, personal protective equipment, and emergency planning.[12][14]

Under no circumstances should this chemical be disposed of via the sanitary sewer or in regular solid waste.[7][9][10][15] Such actions violate EPA regulations and can harm aquatic ecosystems and wastewater treatment processes.

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to safely collect, store, and prepare this compound for final disposal by a licensed contractor.

Step 1: Waste Collection and Containment
  • Designate a Waste Container: Use a dedicated, chemically compatible container for the collection of solid or liquid waste containing this compound. High-density polyethylene (HDPE) or glass containers are appropriate. Ensure the container is free from damage and has a secure, leak-proof screw cap.[7][8]

  • Segregate Waste Streams: Do not mix this waste with incompatible chemicals. Incompatible materials include:

    • Strong Oxidizing Agents: Can cause exothermic and potentially dangerous reactions.

    • Strong Acids: May react with the compound.

    • Bases: While generally stable, segregation from strong bases is good practice. Keep waste streams separate to prevent unintended chemical reactions in the waste container.[15][16]

  • Transfer Waste: Carefully transfer the waste into the designated container within a chemical fume hood to minimize inhalation exposure.[6] Avoid splashing. For solid waste, use a dedicated spatula. For liquid waste, use a funnel. Do not fill the container to more than 90% of its capacity to allow for expansion.[8]

Step 2: Labeling and Documentation

Proper labeling is a critical safety and compliance requirement.

  • Attach a Hazardous Waste Tag: As soon as the first drop of waste is added, affix a completed hazardous waste tag from your institution's Environmental Health and Safety (EHS) department.[9]

  • Complete All Fields: The label must be filled out completely and legibly.[9] Information must include:

    • Full Chemical Name: "this compound". Do not use abbreviations or chemical formulas.[9]

    • Hazard Identification: Check the boxes for "Toxic" and "Irritant".

    • Composition: For mixtures, list all components and their approximate percentages.

    • Principal Investigator and Room Number: For traceability.

Step 3: Temporary On-Site Storage
  • Designated Storage Area: Store the sealed waste container in a designated satellite accumulation area that is under the direct control of laboratory personnel.[8]

  • Secondary Containment: Place the container within a larger, chemically resistant secondary containment bin or tray to contain any potential leaks.[7][16]

  • Ventilation: The storage area must be well-ventilated.[8][16] Storing inside a chemical fume hood is a good practice if space allows.

  • Keep Closed: The waste container must remain sealed at all times, except when adding waste.[6][17]

Step 4: Arranging for Final Disposal
  • Contact EHS: Once the waste container is full or the accumulation time limit set by your institution (typically 90-180 days) is approaching, contact your facility's EHS office to arrange for a pickup.[8]

  • Professional Disposal: The EHS department will consolidate waste and transfer it to a licensed hazardous waste disposal contractor.[10][17]

  • Method of Disposal: The standard and accepted method for this type of organic chemical waste is high-temperature incineration in a licensed facility equipped with scrubbers and afterburners to neutralize harmful combustion byproducts.[4][18]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the safe disposal of this compound.

G Disposal Workflow for this compound A Waste Generation (Solid or Liquid) B Select & Prepare Designated Waste Container A->B Initiate Disposal C Affix & Complete Hazardous Waste Label B->C First Use D Transfer Waste into Container (in Fume Hood, with PPE) C->D E Seal Container & Place in Secondary Containment D->E K Emergency: Spill or Exposure D->K If Incident Occurs F Is Container Full or Nearing Time Limit? E->F E->K If Incident Occurs G Store in Designated Satellite Accumulation Area F->G No H Schedule Pickup with Environmental Health & Safety (EHS) F->H Yes G->D Add More Waste G->K If Incident Occurs I Transfer to Licensed Hazardous Waste Contractor H->I EHS Action J Final Disposal via High-Temperature Incineration I->J Final Step

Caption: Logical workflow for compliant chemical waste management.

Emergency Procedures

In the event of an accidental release or exposure, immediate and correct action is crucial.

  • Minor Spill:

    • Alert personnel in the immediate area.

    • If safe to do so, use a spill kit with a non-combustible absorbent material (e.g., sand, vermiculite) to contain the spill.[18]

    • Wearing appropriate PPE, collect the absorbed material into a designated hazardous waste container.

    • Ventilate the area and wash the spill site after cleanup is complete.[19]

  • Major Spill:

    • Evacuate the area immediately.

    • Notify your institution's emergency response team or EHS.

    • Prevent entry into the affected area.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes.[3][19] Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[19] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[19]

    • Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[19]

References

  • OSHA Hazardous Waste Disposal Guidelines - CDMS. (n.d.).
  • PubChem. (n.d.). tert-Butyl 4-hydroxyazepane-1-carboxylate. National Center for Biotechnology Information.
  • McLean Company. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste Operations and Emergency Response (HAZWOPER) - Overview. U.S. Department of Labor.
  • DuraLabel. (n.d.). OSHA Rules for Hazardous Chemicals.
  • Zep Inc. (2014, October 27). Safety Data Sheet.
  • Daniels Health. (n.d.). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Flinn Scientific. (n.d.). Waste Lab Chemical Disposal Guidance.
  • Palmetto Industries. (2023, February 28). OSHA Secondary Containment Requirements for Chemical Storage.
  • Case Western Reserve University. (n.d.). How to Dispose of Chemical Waste. Environmental Health and Safety.
  • Silver Fern Chemical, Inc. (2023, March 31). Safety Data Sheet: Tert Butyl Catechol.
  • MLI Environmental. (n.d.). Chemical Waste Disposal Guidelines for Educational Facilities.
  • Cytiva. (2023, October 10). Safety Data Sheet.
  • J & W PharmLab, LLC. (n.d.). Material Safety Data Sheet: 2-Hydroxymethyl-azetidine-1-carboxylic acid tert-butyl ester.
  • Fisher Scientific. (2025, December 22). Safety Data Sheet: tert-Butyl N-allylcarbamate.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet: tert-Butyl acetate.
  • PPG. (2023, December 21). Safety Data Sheet.
  • PubChem. (n.d.). Tert-butyl 4-(hydroxymethyl)azepane-1-carboxylate. National Center for Biotechnology Information.
  • Cayman Chemical. (2023, April 19). Safety Data Sheet.
  • NIC Industries, Inc. (n.d.). Safety Data Sheet: Tert-butyl acetate.
  • TCI Chemicals. (2018, October 3). Safety Data Sheet: 2,4,6-Tris(3',5'-di-tert-butyl-4'-hydroxybenzyl)mesitylene.

Sources

Mastering Safety: A Comprehensive Guide to Handling Tert-butyl 4-(2-hydroxyethyl)azepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For the dedicated researcher pushing the boundaries of drug discovery, the safe and efficient handling of novel chemical entities is paramount. Tert-butyl 4-(2-hydroxyethyl)azepane-1-carboxylate, a key building block in modern medicinal chemistry, requires a nuanced understanding of its properties to ensure laboratory safety and experimental integrity. This guide moves beyond generic safety data sheets to provide a deep, field-tested operational plan for its use, grounded in chemical principles and regulatory standards. Our objective is to empower you with the knowledge to handle this compound with confidence, making safety an intrinsic part of your workflow.

Hazard Analysis: Understanding the Compound's Profile

This compound and its structural analogs are classified under the Globally Harmonized System (GHS) with specific hazard warnings. A synthesized understanding of available safety data presents a clear imperative for careful handling.[1][2][3]

Core Hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[1][2]

  • Skin Irritation: Causes skin irritation upon direct contact.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled.[1][2][3]

These classifications are not merely labels; they are directives that inform every aspect of the handling protocol, from personal protective equipment (PPE) selection to emergency response. The presence of the Boc-protecting group, the hydroxyl functional group, and the azepane core dictates its reactivity and toxicological profile.

Hazard ClassificationGHS CategoryHazard StatementSource
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2][3]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1][2][3]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[1][2][3]

The First Line of Defense: Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all checklist but a risk-based assessment grounded in the compound's hazards. The principle of causality dictates that because the compound is a skin and eye irritant with potential for respiratory effects, a multi-layered PPE strategy is essential.

Hand Protection: A Critical Choice

Standard disposable nitrile gloves, while common in laboratories, offer limited protection against prolonged exposure or significant spills of many organic molecules.[4][5] The chemical structure of this compound, containing ester and alcohol functionalities, necessitates a more robust barrier.

  • Primary Recommendation: Butyl Rubber Gloves. Butyl rubber provides superior resistance to a wide array of chemicals, including esters, ketones, and alcohols.[2][6][7] For any procedure involving significant quantities or extended handling times, butyl gloves are the authoritative choice.

  • Secondary Option: Thicker Nitrile Gloves (Double Gloving). For tasks with a lower risk of splash or incidental contact, such as weighing small quantities in a ventilated enclosure, a double layer of high-quality, chemical-rated nitrile gloves (minimum 4 mil thickness) can be acceptable.[4] However, any sign of degradation requires immediate replacement.[8] The outer glove should be removed and disposed of immediately upon contamination.

The causality is clear: the potential for skin irritation (H315) demands a glove material with proven impermeability to the specific chemical functionalities of the compound.

Eye and Face Protection

Given the H319 classification (Causes serious eye irritation), appropriate eye protection is non-negotiable.

  • Minimum Requirement: Safety glasses with integrated side shields.

  • Best Practice/Splash Risk: Chemical safety goggles are required for procedures with a higher risk of splashing.

  • Large-Scale Operations: A full-face shield, worn in combination with safety goggles, is mandatory when handling large volumes (>100 mL) or when the procedure involves pressurization or vigorous agitation.[1]

Body and Respiratory Protection
  • Lab Coat: A standard, buttoned lab coat is required to protect against incidental skin contact.

  • Respiratory Protection: All handling of the solid compound or its solutions must be performed within a certified chemical fume hood to mitigate the risk of inhaling dust or aerosols (H335).[1] A respirator is generally not required if a fume hood is used correctly.

PPE_Decision_Workflow start Start: Handling Tert-butyl 4-(2-hydroxyethyl)azepane-1-carboxylate fume_hood Work in a certified chemical fume hood? start->fume_hood weighing Weighing small quantity (<1g)? fume_hood->weighing Yes stop STOP: Do not proceed outside of a fume hood fume_hood->stop No liquid_handling Handling liquid/solution? weighing->liquid_handling No ppe_base Required PPE: - Lab Coat - Safety Glasses (side shields) weighing->ppe_base Yes large_scale Volume > 100mL or high splash potential? liquid_handling->large_scale Yes goggles Eye Protection: Chemical Goggles liquid_handling->goggles No face_shield Eye/Face Protection: Face Shield + Goggles large_scale->face_shield Yes gloves_nitrile Hand Protection: Double Nitrile Gloves ppe_base->gloves_nitrile end_ppe Proceed with experiment gloves_nitrile->end_ppe gloves_butyl Hand Protection: Butyl Rubber Gloves gloves_butyl->end_ppe goggles->gloves_butyl face_shield->gloves_butyl

Caption: PPE selection workflow for handling the target compound.

Operational and Storage Plan: From Benchtop to Disposal

A self-validating protocol ensures safety at every step, from receiving the compound to disposing of the waste.

Engineering Controls and Storage
  • Primary Engineering Control: As stated, all manipulations must occur in a chemical fume hood.[1] This is the most critical step in preventing respiratory exposure.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[9] It must be stored away from incompatible materials, particularly strong oxidizing agents.[9] Storage in a designated cabinet for non-volatile organic compounds is recommended.

Spill Response Protocol

Preparedness is key. A spill kit containing appropriate materials should be readily accessible. For minor spills (<50 mL or <5g), laboratory personnel can safely manage the cleanup by following these steps.

Step-by-Step Spill Cleanup:

  • Alert & Secure: Alert personnel in the immediate area. Post a warning sign to prevent entry.

  • Don PPE: At a minimum, don a lab coat, chemical goggles, and butyl rubber gloves.

  • Containment:

    • For Liquids: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads), starting from the outside and working inwards to prevent spreading.[10][11]

    • For Solids: Gently cover the spill with a damp paper towel to avoid generating dust.[10][12]

  • Collection: Carefully scoop the absorbed/covered material into a designated, sealable waste container using tongs or a scoop.[10]

  • Decontamination: Wipe the spill area with soap and water. Perform a final rinse with water. All cleaning materials (sponges, paper towels) must be disposed of as hazardous waste.

  • Waste Disposal: Seal the container, label it clearly as "Hazardous Waste" with the chemical name, and arrange for pickup by your institution's environmental health and safety (EHS) department.

  • Doff PPE & Wash Hands: Remove PPE carefully, disposing of gloves and any contaminated items in the hazardous waste container. Wash hands thoroughly.

For major spills (larger quantities, or any spill outside of a fume hood), evacuate the area immediately and contact your institution's emergency response team.

Spill_Response_Flowchart spill Spill Occurs check_size Is spill >5g / 50mL or outside fume hood? spill->check_size evacuate Evacuate Area Call Emergency Response check_size->evacuate Yes alert 1. Alert Personnel   Secure Area check_size->alert No (Minor Spill) don_ppe 2. Don Full PPE   (Butyl Gloves, Goggles) alert->don_ppe contain 3. Contain Spill   (Absorbent/Wet Towel) don_ppe->contain collect 4. Collect Waste   (Use Scoop/Tongs) contain->collect decontaminate 5. Decontaminate Area   (Soap & Water) collect->decontaminate dispose 6. Dispose of all materials   as Hazardous Waste decontaminate->dispose wash 7. Doff PPE & Wash Hands dispose->wash

Caption: Step-by-step spill response plan for the target compound.

Disposal Plan: Ensuring Regulatory Compliance

Proper chemical waste disposal is a legal and ethical responsibility. As a non-halogenated organic compound, this compound must not be disposed of down the drain.[1]

Waste Management Protocol:

  • Waste Characterization: Under the Resource Conservation and Recovery Act (RCRA), the generator of the waste is responsible for determining if it is hazardous.[8] While the pure compound is not explicitly listed, it may exhibit hazardous characteristics. The most prudent course of action is to manage it as hazardous waste.

  • Segregation:

    • Solid Waste: Collect pure compound, contaminated gloves, absorbent materials, and weighing papers in a clearly labeled, sealed container.

    • Liquid Waste: If dissolved in a solvent, the entire solution is considered hazardous waste. Segregate into non-halogenated solvent waste streams. For example, if dissolved in methanol or ethyl acetate, it would be compatible with waste streams that fall under EPA hazardous waste code F003.

  • Labeling and Storage: All waste containers must be kept closed and labeled with "Hazardous Waste" and the full chemical name(s) of the contents. Store the waste in a designated satellite accumulation area until it is collected.

  • Final Disposal: The ultimate disposal method is through a licensed professional waste disposal service, typically arranged by your institution's EHS department.[2] This ensures compliance with all local, state, and federal regulations.[1]

By adhering to this comprehensive guide, researchers can confidently and safely incorporate this compound into their workflows, fostering a laboratory environment where scientific advancement and uncompromising safety coexist.

References

  • United Initiators. (2018, July 10). SAFETY DATA SHEET: DTBP. Retrieved from [Link]

  • Michigan State University Environmental Health & Safety. (n.d.). Spill and Cleaning Protocol. Retrieved from [Link]

  • University of Tennessee Knoxville Environmental Health & Safety. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]

  • University of California, Irvine Environmental Health & Safety. (n.d.). Spill-Procedures. Retrieved from [Link]

  • J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures. Retrieved from [Link]

  • Guardian Manufacturing. (n.d.). Guardian Butyl Smooth Gloves. Retrieved from [Link]

  • Rowan University Environmental Health & Safety. (n.d.). Chemical Spill Cleanup Guidelines. Retrieved from [Link]

  • University of California, Los Angeles Environmental Health & Safety. (n.d.). Standard Operating Procedures. Retrieved from [Link]

  • LabManager. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab. Retrieved from [Link]

  • New Pig. (n.d.). Butyl Gloves for Chemical Resistance. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Registration Dossier: tert-butyl peracetate. Retrieved from [Link]

  • Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • Medicom. (n.d.). Chemical Resistance Reference Chart. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • University of Wisconsin-Milwaukee. (n.d.). Decontamination and Disposal. Retrieved from [Link]

  • S&G Gloves. (2025, June 23). Nitrile Glove Chemical Resistance Guide. Retrieved from [Link]

  • Unisafe. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]

  • USA Scientific, Inc. (n.d.). Chemical Resistance of Latex and Nitrile Gloves. Retrieved from [Link]

  • Clym Environmental Services. (2024, September 6). Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. Retrieved from [Link]

  • U.S. Department of Labor, Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • U.S. Department of Labor, Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • The University of Texas Health Science Center at Houston. (n.d.). Biosafety Basics Module 4: Decontamination, Disinfection and Sterilization Infectious Waste Management. Retrieved from [Link]

  • Defense Centers for Public Health. (n.d.). Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.